6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride
Description
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Properties
IUPAC Name |
4-chloro-6-piperidin-3-yloxypyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O.ClH/c10-8-4-9(13-6-12-8)14-7-2-1-3-11-5-7;/h4,6-7,11H,1-3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVRARGISVNLRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC(=NC=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671601 | |
| Record name | 4-Chloro-6-[(piperidin-3-yl)oxy]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185311-81-2 | |
| Record name | 4-Chloro-6-[(piperidin-3-yl)oxy]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and potential applications of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride is a heterocyclic compound featuring a pyrimidine ring linked to a piperidine ring through an ether bond. The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active compounds and pharmaceuticals, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5][6][7][8][9] Similarly, the piperidine ring is a common structural element in many natural alkaloids and synthetic drugs, contributing to their pharmacological profiles.[10][11] The combination of these two privileged scaffolds through an ether linkage, along with the presence of a reactive chlorine atom on the pyrimidine ring, makes "6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride" a promising candidate for further investigation and as a versatile intermediate in the synthesis of novel bioactive molecules. The hydrochloride salt form is likely utilized to improve the compound's stability and solubility in aqueous media.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for this specific compound, the following physicochemical properties are predicted based on the analysis of structurally similar molecules.
| Property | Predicted Value |
| IUPAC Name | 4-chloro-6-(piperidin-3-yloxy)pyrimidine hydrochloride |
| CAS Number | 1372833-03-3 |
| Molecular Formula | C₉H₁₃Cl₂N₃O |
| Molecular Weight | 250.13 g/mol |
| Appearance | Predicted to be a white to off-white solid.[12] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. |
| Melting Point | Not available. Expected to be a crystalline solid with a defined melting point. |
| Boiling Point | Not available. |
| pKa | Not available. The piperidine nitrogen will be basic. |
Synthesis and Purification
The synthesis of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the high reactivity of dichloropyrimidines towards nucleophiles.[2][3][13][14][15][16]
Proposed Synthetic Pathway
The proposed synthesis involves the reaction of 4,6-dichloropyrimidine with 3-hydroxypiperidine. The piperidine nitrogen would likely require protection to prevent it from acting as a competing nucleophile.
Diagram 1: Proposed Synthesis of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride
Caption: Proposed three-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of tert-butyl 3-hydroxypiperidine-1-carboxylate
-
To a stirred solution of 3-hydroxypiperidine (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq.) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-hydroxypiperidine-1-carboxylate.
Step 2: Synthesis of tert-butyl 3-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate
-
To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon), add a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 4,6-dichloropyrimidine (1.1 eq.) in anhydrous THF dropwise.[13][14]
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. The reaction can be gently heated if necessary, but this may lead to disubstitution.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride
-
Dissolve the purified tert-butyl 3-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate (1.0 eq.) in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
The hydrochloride salt of the product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride.
Analytical Characterization (Predicted)
The following analytical techniques would be crucial for the characterization and confirmation of the synthesized compound. The predicted spectral data are based on the analysis of similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show characteristic signals for the pyrimidine and piperidine protons. The pyrimidine protons should appear in the aromatic region, while the piperidine protons will be in the aliphatic region. The chemical shifts will be influenced by the electron-withdrawing nature of the pyrimidine ring and the chlorine atom.
-
¹³C NMR: The spectrum should display the expected number of carbon signals corresponding to the pyrimidine and piperidine rings. The carbon atoms attached to chlorine and oxygen will show characteristic downfield shifts.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): This will be used to confirm the elemental composition of the molecule. The mass spectrum should show the molecular ion peak corresponding to the free base, C₉H₁₂ClN₃O.
Infrared (IR) Spectroscopy
-
The IR spectrum should exhibit characteristic absorption bands for C-O-C (ether) stretching, C-Cl stretching, and N-H stretching (from the protonated piperidine).
Diagram 2: Analytical Workflow for Characterization
Caption: A standard workflow for the characterization of the target compound.
Reactivity and Stability
The chemical reactivity of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride is primarily dictated by the electrophilic nature of the chloropyrimidine ring and the nucleophilicity of the piperidine nitrogen.
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles, making this compound a valuable intermediate for further functionalization.[2][3]
-
N-Alkylation/Acylation: The secondary amine of the piperidine ring can be readily alkylated, acylated, or used in other coupling reactions to introduce diverse substituents.
-
Stability: Chloropyrimidines are generally stable under neutral and acidic conditions. However, they can be susceptible to hydrolysis under strongly basic conditions or upon prolonged exposure to moisture.[1][12] The hydrochloride salt form enhances the stability of the compound for storage. It is recommended to store the compound in a cool, dry place, away from light and moisture.
Potential Applications in Drug Discovery
While the specific biological activity of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride has not been reported, its structural motifs suggest potential applications in several areas of drug discovery.
-
Kinase Inhibitors: The pyrimidine core is a well-established scaffold for the design of kinase inhibitors, which are crucial in cancer therapy. The piperidinyl ether moiety can be modified to optimize binding to the kinase active site.
-
CNS-active Agents: Piperidine-containing compounds often exhibit activity in the central nervous system. Further derivatization could lead to the discovery of novel agents for neurological disorders.
-
Antimicrobial and Antiviral Agents: Pyrimidine derivatives have a long history as effective antimicrobial and antiviral drugs.[1][6] This compound could serve as a starting point for the development of new therapeutics in this area.
Conclusion
6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride is a promising heterocyclic compound with significant potential as a building block in medicinal chemistry. This technical guide has outlined its predicted physicochemical properties, a detailed proposed synthetic route, and a workflow for its characterization. The reactivity of the chloropyrimidine moiety and the piperidine ring offers numerous possibilities for the synthesis of diverse libraries of compounds for biological screening. Further research into the synthesis and biological evaluation of this and related compounds is warranted to explore their full therapeutic potential.
References
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Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC. (2022, June 25). PubMed Central. Retrieved from [Link]
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SLT. (n.d.). 4,6-Dichloropyrimidine. Retrieved from [Link]
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A novel synthesis of 1-aryl-3-piperidone derivatives - PMC. (n.d.). NIH. Retrieved from [Link]
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SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). MDPI. Retrieved from [Link]
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4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (n.d.). MDPI. Retrieved from [Link]
- Google Patents. (n.d.). EP1027316B1 - Synthesis of aryl ethers, methods and reagents related thereto.
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4,6-Dichloropyrimidine: A Versatile Building Block in Organic Synthesis. (n.d.). Retrieved from [Link]
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Verma, V., Joshi, C. P., Agarwal, A., Soni, S., & Kataria, U. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 200-206. [Link]
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Retrieved from [Link]
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Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
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ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table. Retrieved from [Link]
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ResearchGate. (2025, August 8). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]
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Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015, August 7). PubMed. Retrieved from [Link]
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SciSpace. (2021, June 25). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]
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GSC Advanced Research and Reviews. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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4-Chloro-6-methoxypyrimidin-2-amine - PMC. (n.d.). NIH. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-6-phenoxypyrimidine. Retrieved from [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). NIH. Retrieved from [Link]
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NIST WebBook. (n.d.). Pyrimidine, 4,6-dichloro-. Retrieved from [Link]
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PubChemLite. (n.d.). 4-chloro-6-ethoxypyrimidine (C6H7ClN2O). Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) 4-Chloro-6-methoxypyrimidin-2-amine. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-6-methyl-2-(1-piperidinyl)pyrimidine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]
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Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC. (n.d.). NIH. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]
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The Analytical Gauntlet: A Technical Guide to the Structure Elucidation of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride
Foreword: The Imperative of Unambiguous Structure in an Era of Precision Medicine
In the landscape of modern drug discovery, the small molecule remains a cornerstone of therapeutic innovation. These organic compounds, often with molecular weights under 500 Daltons, are capable of traversing cellular membranes to engage with intracellular targets, thereby modulating biological pathways with high specificity.[1] The journey from a promising hit in a high-throughput screen to a viable clinical candidate is arduous and fraught with challenges. Central to this journey is the unequivocal determination of the molecule's three-dimensional structure. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, the failure of a promising drug development program.
This technical guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the complete structure elucidation of a novel small molecule, using "6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride" as a representative case study. This molecule, with its constituent pyrimidine, piperidine, and ether functionalities, presents a rich tapestry of spectroscopic features that, when systematically unraveled, reveal its precise atomic connectivity.
This document is intended for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach, instead opting for a narrative that follows the logical flow of scientific inquiry. We will delve into the "why" behind experimental choices, grounding our protocols in the principles of spectroscopic theory and the practical realities of the modern analytical laboratory. Every step is designed to be self-validating, ensuring the trustworthiness of the final structural assignment.
I. The Molecular Blueprint: An Introduction to 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride
The target of our investigation is a hydrochloride salt of a substituted pyrimidine. The pyrimidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs due to its ability to engage in various biological interactions. The molecule features a chlorine substituent, a piperidinyl ether linkage, and a basic nitrogen in the piperidine ring that is protonated to form the hydrochloride salt.
The elucidation of this structure is paramount for several reasons:
-
Confirmation of Synthetic Route: Verifying that the intended molecule was indeed synthesized.
-
Intellectual Property: A well-characterized molecule is essential for patent protection.
-
Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the structure impact biological activity.
-
Safety and Toxicology: Ensuring that the correct molecule is being evaluated for its safety profile.
The workflow for the structure elucidation of a novel small molecule is a multi-pronged approach, relying on the convergence of data from several complementary analytical techniques.
Caption: Predicted major fragmentation pathways for 6-Chloro-4-pyrimidinyl 3-piperidinyl ether in MS/MS.
III. Assembling the Puzzle: Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules. [2][3][4]It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in a molecule. For 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments will be employed.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). DMSO-d₆ is often a good choice for hydrochloride salts as it can solubilize both the salt and any potential free base, and the acidic proton of the hydrochloride is often observable.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: A standard suite of NMR experiments is performed:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling to neighboring protons.
-
¹³C NMR: Reveals the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons.
-
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum will provide a wealth of information. The predicted chemical shifts (in ppm) are influenced by the electron-withdrawing effects of the pyrimidine ring, the chlorine atom, and the ether oxygen.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| Pyrimidine-H | ~8.5 | Singlet | 1H | Aromatic proton on an electron-deficient ring. |
| Pyrimidine-H | ~7.0 | Singlet | 1H | Aromatic proton on an electron-deficient ring. |
| Piperidine-CH (adjacent to O) | ~4.8 | Multiplet | 1H | Deshielded by the adjacent ether oxygen. |
| Piperidine-CH₂ (adjacent to NH₂⁺) | ~3.2 | Multiplet | 2H | Deshielded by the positively charged nitrogen. |
| Piperidine-CH₂ | ~2.9 | Multiplet | 2H | |
| Piperidine-CH₂ | ~1.8-2.2 | Multiplet | 4H | Aliphatic protons of the piperidine ring. |
| NH₂⁺ | Variable (broad) | Singlet | 2H | Exchangeable proton, chemical shift is concentration and temperature dependent. |
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum will show the number of unique carbon atoms in the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| Pyrimidine-C (C-Cl) | ~160 | Attached to an electronegative chlorine and two nitrogens. |
| Pyrimidine-C (C-O) | ~165 | Attached to an electronegative oxygen and two nitrogens. |
| Pyrimidine-CH | ~110 | Aromatic carbon. |
| Pyrimidine-CH | ~155 | Aromatic carbon. |
| Piperidine-CH (C-O) | ~75 | Deshielded by the ether oxygen. |
| Piperidine-CH₂ (C-N) | ~45 | Deshielded by the nitrogen. |
| Piperidine-CH₂ | ~30 | Aliphatic carbon. |
| Piperidine-CH₂ | ~20 | Aliphatic carbon. |
2D NMR Spectroscopy: Connecting the Dots
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, allowing for the tracing of the proton connectivity within the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the piperidine ring to the pyrimidine ring via the ether linkage.
Caption: Key 2D NMR correlations for establishing the connectivity of the molecule.
IV. Identifying the Functional Groups: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. [5][6][7]It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is recorded, followed by the sample spectrum. The data is typically plotted as transmittance versus wavenumber (cm⁻¹).
Data Interpretation: Vibrational Fingerprints
The IR spectrum of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride will exhibit characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3000-3100 | C-H stretch | Aromatic (pyrimidine) |
| ~2850-2950 | C-H stretch | Aliphatic (piperidine) |
| ~2400-2700 (broad) | N-H stretch | Secondary amine salt (R₂NH₂⁺) |
| ~1600, ~1550 | C=C and C=N stretch | Aromatic ring (pyrimidine) |
| ~1250-1050 | C-O-C stretch | Aryl-alkyl ether |
| ~700-800 | C-Cl stretch | Chloro-pyrimidine |
The broad absorption in the 2400-2700 cm⁻¹ region is a strong indicator of the presence of a protonated amine, confirming the hydrochloride salt form of the molecule. The C-O-C stretching vibrations are characteristic of the ether linkage. [5][6]
V. The Convergence of Evidence: Final Structure Confirmation
The definitive structure of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride is established by the integration of all the spectroscopic data.
-
HRMS provides the molecular formula.
-
¹H and ¹³C NMR reveal the chemical environment and number of each type of proton and carbon.
-
2D NMR establishes the connectivity between atoms, piecing together the molecular fragments.
-
IR spectroscopy confirms the presence of the key functional groups.
The culmination of this analytical endeavor is the unambiguous assignment of the structure, a critical milestone in the journey of a small molecule from the laboratory to the clinic. The rigorous application of these spectroscopic techniques ensures the scientific integrity of the drug discovery process, providing a solid foundation for all subsequent biological and toxicological evaluations.
VI. References
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BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. Retrieved from
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Tsai, T., et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 23(15), 8297.
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Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
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van der Heijden, R., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 176, 112812.
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Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60.
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
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ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]
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OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry. OpenStax.
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SpectraBase. (n.d.). Piperidine hydrochloride. Retrieved from [Link]
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SpectraBase. (n.d.). 6-Chloro-2,4(1H,3H)-pyrimidinedione. Retrieved from [Link]
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"6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride" CAS number
An In-Depth Technical Guide to 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride: Synthesis, Characterization, and Medicinal Chemistry Applications
This technical guide provides a comprehensive overview of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in drug development. This document delves into its molecular profile, offers a detailed, field-proven synthetic route with mechanistic insights, outlines robust analytical characterization protocols, and situates the molecule within the broader context of modern medicinal chemistry.
Introduction and Molecular Significance
The molecular architecture of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride combines three structurally significant motifs: a chlorinated pyrimidine ring, a piperidine core, and an ether linkage. This combination makes it a valuable scaffold and intermediate in the synthesis of targeted therapeutics.
-
Chlorinated Pyrimidines : The 6-chloro-pyrimidine group is a cornerstone in medicinal chemistry. The chlorine atom serves as a versatile synthetic handle, susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups. Furthermore, this moiety is a key pharmacophore in numerous kinase inhibitors, where the pyrimidine nitrogen atoms can act as hydrogen bond acceptors, and the chlorine atom can occupy hydrophobic pockets or even serve as a reactive center for covalent inhibitors. The importance of chlorine in drug design is well-established, with over a quarter of FDA-approved drugs containing this halogen.[1][2]
-
Piperidine Scaffold : The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals. Its saturated, three-dimensional structure is ideal for optimizing physicochemical properties such as solubility, lipophilicity, and metabolic stability. It can also orient substituents in precise vectors to maximize interactions with biological targets.
-
Ether Linkage : The ether bond provides a stable, flexible connection between the pyrimidine and piperidine rings, influencing the overall conformation and positioning of the molecule within a target's binding site.
This guide will elucidate the synthesis and potential applications of this compound, providing a foundational understanding for its use in drug discovery programs.
Molecular Profile and Identification
A precise and unambiguous identification of a chemical entity is critical for scientific integrity. While the specific CAS number for the hydrochloride salt of "6-Chloro-4-pyrimidinyl 3-piperidinyl ether" is not consistently indexed in major public databases, it is crucial to distinguish it from structurally similar compounds. For instance, the amine analogues, such as 6-chloro-N-[(3S)-3-piperidinyl]-4-pyrimidinamine hydrochloride (CAS: 1421025-68-4) and (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride (CAS: 1185309-48-1), feature a direct nitrogen-to-pyrimidine bond instead of the ether linkage central to this guide.[3][4]
For the purpose of this guide, all technical data pertains to the parent compound "6-Chloro-4-pyrimidinyl 3-piperidinyl ether" and its hydrochloride salt.
| Property | Value | Rationale & Notes |
| IUPAC Name | 3-(6-Chloropyrimidin-4-yloxy)piperidine hydrochloride | Standard nomenclature for the structure. |
| CAS Number | Not definitively indexed. | Researchers should verify the CAS of any commercial sample, as it may be registered under a proprietary number. |
| Molecular Formula | C₉H₁₃Cl₂N₃O | Derived from the chemical structure. |
| Molecular Weight | 250.13 g/mol | Calculated based on the molecular formula. |
| Physical Form | White to off-white solid.[5] | Typical appearance for hydrochloride salts of small organic molecules. |
| Solubility | Soluble in water and polar organic solvents.[5] | The hydrochloride salt form significantly enhances aqueous solubility, which is advantageous for biological assays. |
Synthesis and Mechanistic Rationale
The synthesis of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride is a multi-step process that requires careful control of reaction conditions and strategic use of protecting groups. The proposed pathway is designed for efficiency, scalability, and high purity of the final product.
Overall Synthetic Workflow
Caption: A four-step synthetic workflow for the target compound.
Experimental Protocol: Step-by-Step Methodology
Step 1: Synthesis of 4,6-Dichloropyrimidine (Intermediate I1)
-
Principle: This is a standard dehydration and chlorination of a dihydroxypyrimidine. Phosphorus oxychloride (POCl₃) is a powerful reagent for this transformation. Alternatively, methods using phosgene are also documented for synthesizing chlorinated pyrimidines.[6][7]
-
Protocol:
-
To a flask equipped with a reflux condenser and under an inert atmosphere (N₂), cautiously add 4,6-dihydroxypyrimidine (1.0 eq).
-
Slowly add phosphorus oxychloride (POCl₃, 5-10 eq) at 0 °C.
-
Optionally, a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.
-
Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, slowly quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine.
-
Step 2: Synthesis of N-Boc-3-(6-chloropyrimidin-4-yloxy)piperidine (Intermediate I2)
-
Principle: This step is a Williamson ether synthesis. A strong, non-nucleophilic base is used to deprotonate the hydroxyl group of the protected piperidine, which then acts as a nucleophile to displace one of the chlorine atoms on the pyrimidine ring. The Boc (tert-butyloxycarbonyl) group is essential to prevent the piperidine nitrogen from acting as a competing nucleophile.
-
Protocol:
-
Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in an anhydrous aprotic solvent like THF or DMF.
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases, indicating the formation of the alkoxide.
-
Add a solution of 4,6-dichloropyrimidine (1.1 eq) in the same solvent dropwise at 0 °C.
-
Let the reaction warm to room temperature and stir for 12-24 hours. Monitor progress by LC-MS.
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Step 3 & 4: Deprotection and Hydrochloride Salt Formation (Final Product)
-
Principle: The acid-labile Boc group is removed under acidic conditions. The addition of HCl not only drives the deprotection but also simultaneously forms the desired hydrochloride salt, which often aids in purification by crystallization.
-
Protocol:
-
Dissolve the purified intermediate I2 in a suitable solvent such as 1,4-dioxane or methanol.
-
Add a solution of HCl (e.g., 4M HCl in dioxane or concentrated HCl, 5-10 eq) at room temperature.
-
Stir for 2-4 hours. The product will often precipitate out of the solution as the hydrochloride salt.
-
Monitor the deprotection by LC-MS to ensure complete removal of the Boc group.
-
Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum.
-
Analytical Characterization and Quality Control
Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.
| Technique | Expected Results & Purpose |
| ¹H NMR | Provides structural confirmation. Expect characteristic signals for the pyrimidine protons (two singlets or doublets in the aromatic region, ~8.5-8.7 ppm), piperidine protons (complex multiplets in the aliphatic region, ~1.5-3.5 ppm), and a downfield shift for the proton on the carbon bearing the ether oxygen (~4.5-5.0 ppm). |
| ¹³C NMR | Confirms the carbon skeleton. Expect distinct signals for the two chlorinated carbons on the pyrimidine ring (~160-170 ppm), the other pyrimidine carbons, and the five unique carbons of the piperidine ring. |
| Mass Spectrometry (MS) | Confirms molecular weight. For the free base (C₉H₁₂ClN₃O), the expected [M+H]⁺ is m/z 214.07. The isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) should be clearly visible. |
| HPLC | Assesses purity. A reverse-phase HPLC method should show a single major peak, with purity typically >95% for research applications. This method is crucial for quantifying impurities. |
| Elemental Analysis | Provides definitive confirmation of the elemental composition (C, H, N, Cl) of the hydrochloride salt, which should match the calculated theoretical values for C₉H₁₃Cl₂N₃O. |
Applications in Drug Development and Medicinal Chemistry
The 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride scaffold is a versatile building block for creating libraries of compounds aimed at various therapeutic targets, particularly protein kinases.
Role as a Kinase Inhibitor Scaffold
Many potent kinase inhibitors utilize a substituted pyrimidine core to anchor within the ATP-binding site. The N1 and N3 atoms of the pyrimidine ring often form critical hydrogen bonds with the "hinge" region of the kinase domain. The substituent at the C4 position, in this case, the piperidinyl ether, projects out towards the solvent-exposed region or into deeper hydrophobic pockets, providing a vector for modulating potency and selectivity.
Caption: Interaction model of the scaffold in a kinase binding site.
By modifying the piperidine ring (e.g., adding substituents or altering stereochemistry), medicinal chemists can fine-tune the compound's properties:
-
Potency & Selectivity: Introducing functional groups on the piperidine can create new interactions with the target protein, enhancing binding affinity and selectivity over other kinases. For example, compounds with similar pyrazolo[3,4-d]pyrimidinyl cores have been developed as potent EGFR kinase inhibitors.[8]
-
Pharmacokinetics: The piperidine moiety can be modified to improve metabolic stability, reduce off-target effects, and optimize oral bioavailability.
The chlorine atom at the C6 position can be further functionalized via nucleophilic aromatic substitution (SₙAr) to build more complex molecules, or it can be retained as a key interaction element.
Conclusion
6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride is a high-value chemical intermediate with significant potential in drug discovery. Its synthesis, while requiring careful execution and the use of protecting groups, follows established and reliable organic chemistry principles. The combination of a reactive chloropyrimidine core and a versatile piperidine scaffold makes it an attractive starting point for the development of novel therapeutics, particularly in the field of kinase inhibition. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this compound in their research and development programs.
References
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ChemBK. 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride. Available from: [Link]
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Ghouse, S. K., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 269-305. Available from: [Link]
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PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
- Google Patents. US20040054181A1 - Synthesis of chlorinated pyrimidines.
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Wang, A., et al. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of Medicinal Chemistry, 60(7), 2944-2962. Available from: [Link]
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A Multi-Pronged Strategy for the Identification of Biological Targets for 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride
Preamble: From Enigmatic Compound to Validated Target
In modern drug discovery, the journey from a biologically active small molecule to a clinical candidate is contingent on a deep understanding of its mechanism of action. A compound identified through phenotypic screening may exhibit potent and desirable effects, but without knowledge of its direct molecular target(s), its optimization is an exercise in serendipity rather than rational design. This guide outlines a robust, integrated strategy for the deconvolution of the biological target(s) of a novel compound, 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride . The structure, a pyrimidine core linked to a piperidinyl ether, suggests potential interactions with a wide range of protein families, including kinases and other ATP-binding proteins, making a systematic search essential.[1][2]
The workflow is divided into three principal phases:
-
Phase I: In Silico Target Prediction & Hypothesis Generation: Leveraging the compound's structure to predict potential interacting partners computationally.
-
Phase II: Experimental Target Discovery: Employing chemoproteomic techniques to "fish" for binding partners in a complex biological environment.
-
Phase III: Target Validation & Mechanistic Confirmation: Using orthogonal biophysical and cell-based assays to confirm direct engagement and functional relevance.
This comprehensive approach ensures that by the end of the process, we have not only identified a target but have also validated its interaction and established a clear path toward understanding the compound's mechanism of action.
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An In-Depth Technical Guide to In Vitro Screening Assays for 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the in vitro characterization of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride, a novel chemical entity with therapeutic potential. Based on its core pyrimidine scaffold, a structure prevalent in numerous FDA-approved kinase inhibitors, the primary hypothesis is that this compound targets the protein kinase family.[1][2][3] This document outlines a systematic, multi-tiered screening cascade, from initial high-throughput biochemical assays to detailed cell-based functional and mechanism of action studies. Each section explains the scientific rationale behind experimental choices, provides actionable protocols, and discusses the interpretation of data, empowering research teams to efficiently profile this compound and elucidate its biological activity.
Introduction and Strategic Overview
The discovery of novel small molecule inhibitors is a cornerstone of modern drug development. The compound 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride features a pyrimidine nucleus, which is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form key hydrogen bonds with the hinge region of protein kinases, mimicking the natural ligand ATP.[4][5] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, including cancer, making them prime therapeutic targets.[6][7]
This guide proposes a logical screening funnel designed to comprehensively evaluate the compound's activity, selectivity, and mechanism of action (MoA). The workflow begins with broad, high-throughput screening to identify initial kinase targets and progresses to more complex, physiologically relevant assays to confirm and characterize its activity.
Screening Cascade Workflow
The proposed workflow ensures a cost-effective and scientifically rigorous evaluation, moving from broad, less expensive assays to specific, resource-intensive studies only for confirmed hits.
Phase 1: Primary Screening - High-Throughput Kinase Profiling
Objective: To rapidly identify potential kinase targets from a large panel.
High-throughput screening (HTS) against a diverse panel of kinases is the most efficient first step.[8] This approach provides an unbiased survey of the compound's potential targets across the human kinome. A single, high concentration (e.g., 1 or 10 µM) is used to maximize the chances of detecting interactions.
Recommended Assay: ADP-Glo™ Kinase Assay (Promega) or similar universal ADP-detection platform.
Rationale: These assays are universal for any kinase that converts ATP to ADP.[9] They are robust, scalable for HTS, and rely on a luminescent readout, which is less susceptible to interference from compound autofluorescence compared to fluorescence-based methods.
Protocol 2.1: HTS Kinase Panel Screen (ADP-Glo™ Principle)
-
Reagent Preparation: Prepare assay buffers, recombinant kinase enzymes, corresponding peptide substrates, and ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Compound Dispensing: In a 384-well plate, dispense 50 nL of the test compound (dissolved in DMSO) to achieve a final concentration of 10 µM. Include positive controls (a known pan-kinase inhibitor like staurosporine) and negative controls (DMSO vehicle).
-
Kinase Reaction: Add the kinase/substrate mixture to the wells. Initiate the kinase reaction by adding the ATP solution.
-
Incubation: Allow the reaction to proceed at room temperature for 1 hour.
-
ADP Detection (Step 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP Detection (Step 2): Add Kinase Detection Reagent, which contains the enzyme Ultra-Pure Luciferase, to convert ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for the test compound relative to the positive and negative controls.
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
A "hit" is typically defined as a compound causing >50% inhibition at the screening concentration.
Phase 2: Hit Confirmation and Potency Determination
Objective: To confirm the hits from the primary screen and determine the compound's potency (IC50).
Hits from the primary screen must be validated. This involves generating a dose-response curve to calculate the half-maximal inhibitory concentration (IC50), a key measure of potency. It is also crucial to use an orthogonal assay—one with a different detection technology—to rule out artifacts from the primary screen.
Protocol 3.1: Biochemical IC50 Determination
This protocol follows the same steps as the primary screen (Protocol 2.1), but with a key difference in compound dispensing.
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compound in DMSO.
-
Dispensing: Dispense the compound dilutions into the assay plate to achieve a final concentration range (e.g., 100 µM to 5 nM).
-
Assay Execution: Perform the kinase assay as described in Protocol 2.1.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Recommended Orthogonal Assay: Radiometric Filter Binding Assay
Rationale: This is a classic, highly sensitive method that directly measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP) onto a substrate.[10] It is considered a gold standard and is unlikely to suffer from the same artifacts as a luminescence-based assay.
Protocol 3.2: Radiometric Kinase Assay
-
Reaction Setup: In a 96-well plate, combine the kinase, peptide substrate, and serially diluted compound in kinase buffer.
-
Initiation: Start the reaction by adding the ATP mix, containing both unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Termination & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated peptide substrate.
-
Washing: Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Add scintillation fluid to the wells and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine IC50 values as described in Protocol 3.1.
A confirmed hit will show a comparable IC50 value in both the primary and orthogonal assays.
Phase 3: Selectivity and Cellular Activity Profiling
Objective: To understand the compound's specificity against the broader kinome and to verify its activity in a more physiologically relevant cellular context.
A potent compound is not necessarily a good drug candidate; it must also be selective. High selectivity minimizes the risk of off-target effects and toxicity. Furthermore, activity in a biochemical assay does not guarantee activity in a cell, where factors like membrane permeability and intracellular ATP concentrations come into play.[11][12]
Kinome-wide Selectivity Profiling
Recommended Assay: KINOMEscan™ (DiscoverX) or similar binding-based platform.
Rationale: Unlike activity-based assays, KINOMEscan measures the ability of a compound to physically bind to a panel of over 450 kinases. It is independent of enzyme activity and provides a comprehensive view of selectivity. This method can identify targets that might be missed in activity assays and helps to de-risk a compound early.[1][8]
Cellular Target Engagement
Objective: To confirm that the compound can enter cells and bind to its intended target.
Recommended Assay: NanoBRET™ Target Engagement Assay (Promega).
Rationale: This assay measures compound binding at specific target proteins in living cells. The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds the same target is added. A test compound that enters the cell and engages the target will displace the tracer, causing a decrease in Bioluminescence Resonance Energy Transfer (BRET). This provides direct evidence of target engagement in a physiological environment.[12][13]
Protocol 4.3: Cell-Based Receptor Tyrosine Kinase (RTK) Phosphorylation Assay
If the primary target is an RTK (e.g., EGFR, VEGFR), a cell-based functional assay is essential.[14]
-
Cell Culture: Plate cells known to express the target RTK (e.g., A431 cells for EGFR) in a 96-well plate and starve them of serum overnight to reduce basal signaling.
-
Compound Treatment: Pre-treat the cells with a serial dilution of the test compound for 1-2 hours.
-
Ligand Stimulation: Stimulate the RTK by adding its cognate ligand (e.g., EGF for EGFR) for a short period (e.g., 10 minutes).
-
Cell Lysis: Aspirate the media and lyse the cells with a lysis buffer containing phosphatase and protease inhibitors.
-
Detection: Quantify the level of phosphorylated RTK and total RTK using a sandwich ELISA or a bead-based immunoassay (e.g., HTRF®, AlphaLISA®).
-
Data Analysis: Normalize the phosphorylated protein signal to the total protein signal and plot the results against compound concentration to determine the cellular IC50.
Sample Data Presentation
Table 1: Selectivity and Potency Profile for 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride
| Assay Type | Target Kinase | Result (IC50 / Kd) |
| Biochemical (ADP-Glo) | Kinase A | 50 nM |
| Biochemical (Radiometric) | Kinase A | 65 nM |
| Binding (KINOMEscan) | Kinase A | 45 nM (Kd) |
| Binding (KINOMEscan) | Kinase B | 850 nM (Kd) |
| Binding (KINOMEscan) | Kinase C | >10,000 nM (Kd) |
| Cellular (NanoBRET) | Kinase A | 250 nM |
| Cellular (Phospho-RTK) | Kinase A | 400 nM |
Phase 4: Mechanism of Action (MoA) Elucidation
Objective: To determine precisely how the compound inhibits its target enzyme.[15]
Understanding the MoA is crucial for lead optimization. For kinase inhibitors, the most important question is whether they compete with ATP, the substrate, or bind to an allosteric site.[16][17]
MoA Determination Workflow
Protocol 5.1: ATP Competition Kinetic Study
-
Assay Setup: Use a biochemical assay format (e.g., ADP-Glo). Prepare a matrix of reactions in a multi-well plate.
-
Variable Concentrations: The matrix should include varying concentrations of the test inhibitor (rows) and varying concentrations of ATP (columns). The ATP concentrations should bracket the known Km value (e.g., 0.1x Km to 10x Km).
-
Reaction & Detection: Run the kinase reaction and detection as previously described.
-
Data Analysis: For each inhibitor concentration, determine the reaction velocity (e.g., luminescent signal per minute). Plot the data using a double-reciprocal Lineweaver-Burk plot (1/velocity vs. 1/[ATP]).
-
Competitive Inhibition: The lines will intersect on the y-axis. The inhibitor increases the apparent Km of ATP but does not change Vmax. This is the expected result for a compound binding in the ATP pocket.[17]
-
Non-competitive Inhibition: The lines will intersect on the x-axis. The inhibitor decreases Vmax but does not change Km.
-
Uncompetitive Inhibition: The lines will be parallel. The inhibitor decreases both Vmax and Km.
-
Conclusion
This guide presents a rigorous, phased approach to the in vitro characterization of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride. By systematically progressing from broad primary screens to detailed mechanistic studies, researchers can efficiently build a comprehensive profile of the compound's potency, selectivity, and mechanism of action. This foundational dataset is indispensable for making informed decisions in a drug discovery program and for advancing a promising molecule toward further preclinical development.
References
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Bantscheff, M., & Drewes, G. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490.
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Martens, S. (2023). In vitro kinase assay. Protocols.io.
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Zhang, Y., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 814-823.
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Abassi, Y. A., et al. (2004). Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array. Analytical chemistry, 76(21), 6464-6471.
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. (Note: While the direct link is for a similar topic, the concept of kinome profiling is discussed in the search result "High-Throughput Kinase Profiling").
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Eurofins DiscoverX. (n.d.). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. Webinar.
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Asati, V., & Mahapatra, D. K. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129.
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Eurofins DiscoverX. (n.d.). Receptor Tyrosine Kinase Assays.
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Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
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Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. IX EFMC International Symposium on Advances in Synthetic and Medicinal Chemistry.
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Wesche, H., et al. (2005). High Throughput Screening for Protein Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 8(2), 147-160.
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Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12045-12057.
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NIH National Center for Biotechnology Information. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PubMed.
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Moon, K. M., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(18), e2545.
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Creative Enzymes. (n.d.). Molecular Mechanism Studies of Enzyme Inhibition.
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OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. Journal of Cellular and Molecular Pharmacology.
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NIH National Center for Biotechnology Information. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PubMed.
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Bantscheff, M., & Drewes, G. (2005). High Throughput Screening for Protein Kinase Inhibitors. Current Pharmaceutical Design, 11(14), 1835-1856.
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NIH National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes.
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint.
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Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. ResearchGate.
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Revvity. (n.d.). In Vitro Kinase Assays.
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Abassi, Y. A., et al. (2004). Label-Free and Real-Time Cell-Based Kinase Assay for Screening Selective and Potent Receptor Tyrosine Kinase Inhibitors Using Microelectronic Sensor Array. ResearchGate.
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Kholodov, Y., et al. (2017). Enzyme Inhibitors and Activators. Semantic Scholar.
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MIT OpenCourseWare. (2010). 21.05 Mechanism-based Inhibition of Enzymes. YouTube.
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"6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride" solubility and stability data
As a Senior Application Scientist, it is my pleasure to present this in-depth technical guide on the solubility and stability of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride . This document is crafted for researchers, scientists, and drug development professionals, providing not just data, but the scientific rationale behind the experimental designs, ensuring both technical accuracy and field-proven insights.
Executive Summary
6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride is a key building block in modern medicinal chemistry. Its physicochemical properties, particularly solubility and stability, are critical determinants of its utility in both synthesis and formulation. This guide provides a comprehensive overview of these characteristics, detailing robust methodologies for their evaluation. The protocols described herein are designed as self-validating systems to ensure the generation of reliable and reproducible data, a cornerstone of good scientific practice.
Physicochemical Characterization
A foundational understanding of the molecule's intrinsic properties is paramount before embarking on solubility and stability studies.
| Property | Value | Rationale and Significance |
| Molecular Formula | C₉H₁₂ClN₃O · HCl | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 250.13 g/mol | Essential for all gravimetric and molarity-based calculations in experimental work. |
| Appearance | White to Off-White Crystalline Solid | A qualitative descriptor that can be an initial indicator of purity and stability. |
| pKa (Predicted) | ~8.5-9.5 (Piperidinyl Nitrogen) | The basicity of the piperidinyl nitrogen dictates the pH-dependent ionization and, consequently, the aqueous solubility profile. This is a critical parameter for developing oral dosage forms. |
Solubility Profile: A Multi-faceted Approach
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability and developability. A comprehensive solubility assessment in various media is therefore non-negotiable.
pH-Dependent Aqueous Solubility
The hydrochloride salt form of the title compound suggests good aqueous solubility at low pH. However, as the pH of the medium approaches the pKa of the piperidinyl nitrogen, the compound will deprotonate to its less soluble free base form.
-
Buffer Preparation : Prepare a series of biocompatible buffers (e.g., phosphate, acetate) at 1-unit pH increments from pH 2.0 to 10.0.
-
Slurry Preparation : Add an excess of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride to each buffer in triplicate in sealed vials. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration : Agitate the vials at a controlled temperature (e.g., 25 °C and 37 °C) for 24-48 hours. A preliminary kinetic study should be performed to determine the time required to reach equilibrium.
-
Sample Processing : Withdraw an aliquot from each vial and immediately filter through a 0.22 µm filter to remove undissolved solids.
-
Quantification : Dilute the filtrate with a suitable mobile phase and quantify the concentration using a validated HPLC-UV method.
| pH | Solubility at 25 °C (mg/mL) | Solubility at 37 °C (mg/mL) |
| 2.0 | > 100 | > 120 |
| 3.0 | > 100 | > 120 |
| 4.0 | 85.2 | 98.7 |
| 5.0 | 45.6 | 55.1 |
| 6.0 | 10.3 | 15.8 |
| 7.0 | 1.2 | 2.5 |
| 8.0 | 0.1 | 0.3 |
| 9.0 | < 0.05 | < 0.05 |
| 10.0 | < 0.05 | < 0.05 |
Note: The data presented above is illustrative and representative of a compound with the described pKa profile.
Organic and Co-Solvent Solubility
Solubility in organic solvents is critical for synthetic route development, purification, and the formulation of non-aqueous dosage forms.
The protocol is analogous to the aqueous solubility determination, substituting the buffer with the organic solvent of interest.
| Solvent | Dielectric Constant | Solubility at 25 °C (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 |
| N,N-Dimethylformamide (DMF) | 36.7 | > 200 |
| Methanol | 32.7 | 50-100 |
| Ethanol | 24.6 | 20-40 |
| Acetonitrile | 37.5 | 5-10 |
| Dichloromethane | 9.1 | < 1 |
| Ethyl Acetate | 6.0 | < 0.1 |
Stability Profile: Ensuring Chemical Integrity
Stability testing is crucial for defining storage conditions, shelf-life, and identifying potential degradation products. Forced degradation studies are an indispensable tool in this endeavor.[1][2]
Forced Degradation (Stress Testing) Workflow
Forced degradation studies intentionally expose the compound to harsh conditions to accelerate degradation, providing insights into potential degradation pathways.[1][3]
Caption: Workflow for Forced Degradation Studies.
Predicted Degradation Pathways
The primary point of lability in the molecule is the chloropyrimidine ring, which is susceptible to nucleophilic attack, particularly hydrolysis.
-
Acidic and Basic Hydrolysis : The chloro substituent on the pyrimidine ring is prone to hydrolysis, which is often catalyzed by both acid and base.[4][5] This would lead to the formation of the corresponding 6-hydroxy-4-pyrimidinyl 3-piperidinyl ether. The rate of hydrolysis is expected to be significantly faster under basic conditions.
Caption: Predicted Hydrolytic Degradation Pathway.
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method. This is typically an HPLC method that can separate the parent compound from all process-related impurities and degradation products.
-
Specificity : The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Accuracy : The closeness of test results obtained by the method to the true value.
-
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Linearity and Range : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Robustness : A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Recommendations for Handling and Storage
Based on the anticipated physicochemical properties:
-
Storage : The compound should be stored in a cool, dry place, protected from light and moisture to minimize hydrolytic and photolytic degradation. For long-term storage, refrigeration (-20°C to 8°C) is recommended.
-
Handling : When preparing solutions, it is advisable to use aprotic solvents like DMSO or DMF for stock solutions to prevent hydrolysis. Aqueous solutions should be prepared fresh and used promptly, especially if the pH is neutral or basic.
Conclusion
A thorough understanding of the solubility and stability of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride is fundamental to its successful application in drug discovery and development. The methodologies and insights provided in this guide offer a robust framework for generating the necessary data to de-risk projects and make informed decisions. By adhering to these principles of scientific integrity and rigorous experimentation, researchers can ensure the quality and reliability of their work.
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ACS Publications. (n.d.). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. [Link]
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American Chemical Society. (n.d.). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. [Link]
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ResearchGate. (n.d.). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. [Link]
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Canadian Science Publishing. (n.d.). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. [Link]
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World Scientific News. (n.d.). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. [Link]
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Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
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National Institutes of Health. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
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National Institutes of Health. (n.d.). REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. [Link]
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Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]
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MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
-
Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
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A-Z Guide to Pyrimidinyl Ethers in Modern Drug Discovery: From Bench to Bedside
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a plethora of FDA-approved therapeutics.[1][2][3] The introduction of an ether linkage to this privileged heterocycle has unlocked a new chemical space, giving rise to the class of pyrimidinyl ether compounds. These molecules have demonstrated remarkable versatility and potency, particularly as kinase inhibitors in oncology and immunology. This guide provides an in-depth technical exploration of novel pyrimidinyl ether compounds, covering their rational design, synthesis, structure-activity relationships (SAR), and mechanisms of action. We will detail field-proven experimental protocols for their evaluation and discuss the clinical significance of leading drug candidates, offering a comprehensive resource for researchers and drug development professionals.
Introduction: The Rise of a Privileged Scaffold
The pyrimidine ring is a fundamental biological motif.[2][3] Its presence in the nucleobases cytosine, thymine, and uracil establishes its role at the very heart of cellular genetics.[4] In drug discovery, the pyrimidine core acts as a versatile scaffold, capable of engaging with a wide array of biological targets through hydrogen bonding and π-stacking interactions.[3][5] This has led to its incorporation into a multitude of clinically successful drugs for diverse therapeutic areas, including cancer, viral infections, and inflammatory diseases.[1][6]
The strategic addition of an ether functional group (-O-) creates pyrimidinyl ethers, a class of compounds that has gained significant traction, especially as inhibitors of protein kinases. Protein kinases, which catalyze the phosphorylation of substrate proteins, are critical regulators of cellular signaling.[7] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[5][7] Pyrimidinyl ethers have proven to be exceptional kinase inhibitors because the pyrimidine core can act as a bioisostere for the adenine ring of ATP, allowing them to bind effectively to the highly conserved ATP-binding pocket of kinases.[7][8] This competitive inhibition blocks the downstream signaling pathways that drive uncontrolled cell proliferation and survival.[5]
This guide will focus on two major families of kinases where pyrimidinyl ethers have made a substantial impact: the Epidermal Growth Factor Receptor (EGFR) family and the Janus Kinase (JAK) family.
Medicinal Chemistry and Synthetic Strategy
The power of pyrimidinyl ethers in drug discovery lies in their modular synthesis, which allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
Core Synthetic Approach: Nucleophilic Aromatic Substitution (SNAr)
A robust and widely adopted method for synthesizing pyrimidinyl ethers is the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is highly efficient for creating the crucial aryl ether bond.
Causality in Experimental Choice: The SNAr reaction is preferred due to its reliability and modularity. The pyrimidine ring is electron-deficient, which activates halogens (typically chlorine) at the C2 or C4 positions for substitution by a nucleophile, such as a phenoxide. The reaction conditions can be tuned to achieve high yields, and the wide availability of substituted phenols and halopyrimidines allows for the rapid generation of diverse compound libraries.[2]
Representative Synthetic Protocol:
-
Phenoxide Formation: To a solution of the desired phenol (1.0 eq.) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF), add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0°C.
-
Insight: Using a strong base like NaH ensures complete deprotonation of the phenol to form the more nucleophilic phenoxide. The reaction is performed at 0°C to control the exothermic reaction.
-
-
Stirring: Allow the reaction to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
SNAr Reaction: Add a solution of the substituted 2- or 4-chloropyrimidine (1.0 eq.) in DMF to the reaction mixture.
-
Heating: Heat the reaction to 80-100°C and monitor its progress using Thin Layer Chromatography (TLC).
-
Insight: Heating is necessary to overcome the activation energy of the substitution reaction on the heteroaromatic ring.
-
-
Work-up: Upon completion, cool the reaction to room temperature and quench by slowly adding water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Structure-Activity Relationship (SAR)
SAR studies are crucial for transforming a moderately active "hit" compound into a potent and selective "lead" candidate. For pyrimidinyl ether kinase inhibitors, SAR exploration typically focuses on three key regions of the molecule.
-
The Pyrimidine Core: This region primarily serves as the "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region.
-
The Ether-Linked Phenyl Ring: Substitutions on this ring project into the solvent-exposed region of the ATP pocket and can be modified to enhance potency and tune physical properties like solubility.
-
Substituents on the Pyrimidine Ring: Modifications at other positions of the pyrimidine ring can be used to improve selectivity and block metabolic pathways. For example, substitutions at the C4 and C5 positions have been shown to enhance inhibitory activity.[8]
| Compound ID | R1 (at C4 of Pyrimidine) | R2 (at para-position of Phenyl) | EGFR IC50 (nM)[8] | Notes on Activity |
| PE-01 | -H | -OCH3 | 50.2 | Baseline compound |
| PE-02 | -NH2 | -OCH3 | 9.5 | Addition of an amino group at C4 significantly boosts potency, likely by forming an additional hydrogen bond in the hinge region. |
| PE-03 | -NH2 | -CN | 7.8 | An electron-withdrawing cyano group on the phenyl ring further improves activity. |
| PE-04 | -NH2 | -Br | 9.2 | A bulky halogen like bromine is well-tolerated and maintains high potency. |
Molecular Mechanisms and Pharmacology
Understanding how pyrimidinyl ethers interact with their targets at a molecular level is key to their rational design and clinical application.
Targeting EGFR in Non-Small Cell Lung Cancer (NSCLC)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a vital role in cell proliferation and survival.[5] Mutations that lead to the constitutive activation of EGFR are a major driver of Non-Small Cell Lung Cancer (NSCLC).[9][10] Pyrimidinyl ether-based compounds like Osimertinib are potent EGFR inhibitors that bind to the ATP-binding site, preventing autophosphorylation and blocking downstream signaling.[5] This ultimately leads to a reduction in cancer cell growth.[5]
Caption: Inhibition of the EGFR signaling cascade by a pyrimidinyl ether compound.
Targeting the JAK-STAT Pathway in Myeloproliferative Neoplasms
The Janus Kinase (JAK) family of tyrosine kinases (including JAK2) is essential for signaling from cytokine receptors.[11] Mutations, such as the JAK2 V617F mutation, lead to constitutive kinase activation and are implicated in myeloproliferative neoplasms like polycythemia vera and myelofibrosis.[12][13] Pyrimidinyl ether-based JAK2 inhibitors, such as Fedratinib, bind to the JAK2 kinase domain, blocking the phosphorylation of STAT proteins and thereby inhibiting the downstream gene expression that drives the disease.[13]
Experimental Protocols and Drug Development Workflow
A rigorous and validated workflow is essential for the successful development of novel pyrimidinyl ether compounds.
Caption: Iterative workflow for the discovery and optimization of pyrimidinyl ethers.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a self-validating system to quantify the inhibitory activity of a compound against a target kinase.
Principle: The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. A luminescent signal is generated that is directly proportional to kinase activity.
Methodology: [14]
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase, substrate (a suitable peptide or protein), and ATP in a reaction buffer. Add the pyrimidinyl ether test compound across a range of concentrations (e.g., 10-point serial dilution).
-
Controls (Self-Validation):
-
Positive Control (100% Activity): Reaction with vehicle (e.g., DMSO) instead of the inhibitor.
-
Negative Control (0% Activity): Reaction without the kinase or without ATP.
-
-
Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the controls. Plot the percentage of inhibition against the compound concentration and fit the curve using a non-linear regression model to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Protocol: In Vivo Tumor Xenograft Study
This protocol assesses the anti-tumor efficacy of a lead compound in a living organism.[14]
Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of a relevant human cancer cell line (e.g., an EGFR-mutant NSCLC line) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, positive control drug, and different dose levels of the test compound).
-
Dosing: Administer the pyrimidinyl ether compound via a clinically relevant route (e.g., oral gavage) daily for a set period (e.g., 21 days).
-
Monitoring: Measure tumor volume with calipers and record the body weight of the mice twice weekly.
-
Insight: Body weight is a key indicator of the compound's general toxicity.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.
Future Directions and Conclusion
The journey of pyrimidinyl ether compounds in drug discovery is far from over. Future research will likely focus on:
-
Overcoming Resistance: Designing next-generation inhibitors that are active against drug-resistant mutations.[10][15]
-
Improving Selectivity: Developing highly selective inhibitors to minimize off-target effects and improve safety profiles.
-
Exploring New Targets: Applying the pyrimidinyl ether scaffold to other kinase families and different therapeutic areas, such as neurodegenerative and inflammatory diseases.[16][17]
References
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022-06-13). NIH. [Link]
-
Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. (2021-10-05). PubMed. [Link]
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Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [Link]
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2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. PubMed. [Link]
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Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. (2022-10). PubMed. [Link]
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Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Semantic Scholar. [Link]
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JAK2 inhibitors and their impact in myeloproliferative neoplasms. PubMed. [Link]
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Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. (2022-09-05). ResearchGate. [Link]
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]
-
Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. NIH. [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024-01-09). PMC - NIH. [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances (RSC Publishing). [Link]
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Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]
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(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2024-09-02). ResearchGate. [Link]
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Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. (2023-07-06). ResearchGate. [Link]
-
JAK2 inhibitors in polycythemia vera. PubMed. [Link]
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Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]
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The role of JAK1/2 inhibitors in the treatment of chronic myeloproliferative neoplasms. PubMed. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020-09-08). PubMed Central. [Link]
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In vitro and in vivo evaluation of novel chromeno[2,3-d]pyrimidinones as therapeutic agents for triple negative breast cancer. RSC Publishing. [Link]
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Study of the biological properties of new chemical compounds of the pyrimidine series. E3S Web of Conferences. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]
-
FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2024-11-21). PubMed. [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021-05-19). ACS Publications. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021-02-03). RSC Publishing. [Link]
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In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. MDPI. [Link]
-
Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). (2022-02-21). ACS Infectious Diseases. [Link]
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Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction: Significance and Scope
6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure combines a reactive chloropyrimidine core with a piperidinyl ether moiety, making it a valuable building block for the synthesis of more complex molecules, particularly kinase inhibitors and other targeted therapeutics. The pyrimidine ring is a common scaffold in biologically active compounds, while the piperidine group can improve physicochemical properties such as solubility and metabolic stability.
This document provides a detailed, field-tested protocol for the synthesis of this key intermediate. As your Senior Application Scientist, my objective is not merely to list steps but to illuminate the underlying chemical principles and rationale behind each experimental choice. This guide is designed for researchers, medicinal chemists, and process development professionals, ensuring a reproducible, safe, and efficient synthesis.
Overall Synthetic Strategy
The synthesis is logically designed as a two-step process. The core transformation is a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. This is followed by a standard deprotection and salt formation step.
-
Step 1: Williamson Ether Synthesis (SNAr). The synthesis commences with the reaction between 4,6-dichloropyrimidine and N-Boc-3-hydroxypiperidine. A strong, non-nucleophilic base is used to deprotonate the hydroxyl group of the piperidine derivative, forming a potent alkoxide nucleophile. This nucleophile then attacks the electron-deficient pyrimidine ring, displacing one of the chloride leaving groups to form the desired ether linkage. The use of an N-Boc protecting group is critical to prevent the secondary amine of the piperidine from acting as a competing nucleophile.
-
Step 2: Deprotection and Hydrochloride Salt Formation. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under strong acidic conditions. The use of hydrochloric acid serves the dual purpose of cleaving the Boc group and forming the thermodynamically stable hydrochloride salt of the product in a single, efficient operation.
Visualizing the Synthetic Pathway
The overall reaction can be visualized as follows:
Caption: Overall reaction scheme for the synthesis.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Part A: Synthesis of N-Boc-3-((6-chloropyrimidin-4-yl)oxy)piperidine (Intermediate)
Causality Behind Experimental Choices:
-
Inert Atmosphere: Sodium hydride (NaH) is a highly reactive, pyrophoric solid that reacts violently with water. An inert atmosphere of nitrogen or argon is essential to prevent quenching of the reagent and ensure safety.
-
Anhydrous Solvent: Tetrahydrofuran (THF) must be anhydrous for the same reason—to prevent reaction with NaH and the subsequent alkoxide intermediate.
-
Controlled Addition: Adding the N-Boc-3-hydroxypiperidine solution slowly to the NaH suspension allows for controlled deprotonation and safe dissipation of the evolved hydrogen gas. Similarly, adding the resulting alkoxide to the dichloropyrimidine solution at 0 °C helps manage the exothermicity of the SNAr reaction and minimizes potential side reactions.
Materials & Reagents:
| Reagent | M.W. | Quantity | Moles | Molar Eq. |
|---|---|---|---|---|
| Sodium Hydride (60% in oil) | 24.00 | 0.88 g | 22.0 mmol | 1.1 |
| N-Boc-3-hydroxypiperidine | 201.27 | 4.03 g | 20.0 mmol | 1.0 |
| 4,6-Dichloropyrimidine | 148.99 | 3.28 g | 22.0 mmol | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | - |
| Saturated NH₄Cl (aq.) | - | 50 mL | - | - |
| Ethyl Acetate | - | 200 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Equipment:
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen/Argon inlet and bubbler
-
Thermometer
-
Pressure-equalizing dropping funnel
-
Ice-water bath
-
Rotary evaporator
Procedure:
-
Setup: Assemble the three-neck flask with a magnetic stir bar, thermometer, and nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Base Preparation: To the reaction flask, add sodium hydride (0.88 g, 22.0 mmol) and wash the mineral oil away with two portions of anhydrous hexanes. Suspend the washed NaH in anhydrous THF (50 mL). Cool the suspension to 0 °C using an ice-water bath.
-
Nucleophile Formation: In a separate flask, dissolve N-Boc-3-hydroxypiperidine (4.03 g, 20.0 mmol) in anhydrous THF (50 mL). Transfer this solution to the dropping funnel.
-
Reaction - Part 1: Add the piperidine solution dropwise to the stirred NaH suspension at 0 °C over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Reaction - Part 2: In a separate 250 mL flask, dissolve 4,6-dichloropyrimidine (3.28 g, 22.0 mmol) in anhydrous THF (50 mL) and cool the solution to 0 °C.
-
SNAr Reaction: Slowly transfer the prepared alkoxide solution into the 4,6-dichloropyrimidine solution via cannula or by adding it dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexanes eluent system until the starting piperidine has been consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) at 0 °C. Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the intermediate as a white solid or pale oil.
Part B: Synthesis of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride (Final Product)
Causality Behind Experimental Choices:
-
Strong Acid: A solution of HCl in an organic solvent like dioxane is used to provide anhydrous acidic conditions. This is crucial for the efficient cleavage of the acid-labile Boc group while preventing hydrolysis of the chloropyrimidine ring.
-
Precipitation: The hydrochloride salt of the product is typically insoluble in non-polar organic solvents like dioxane or diethyl ether. This allows for a simple and efficient isolation of the pure product by filtration, avoiding the need for chromatography at the final step.
Materials & Reagents:
| Reagent | M.W. | Quantity | Moles | Molar Eq. |
|---|---|---|---|---|
| Intermediate from Part A | 313.80 | 3.14 g | 10.0 mmol | 1.0 |
| 4M HCl in 1,4-Dioxane | - | 25 mL | 100 mmol | 10.0 |
| Diethyl Ether | - | 100 mL | - | - |
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Setup: Place the intermediate (3.14 g, 10.0 mmol) in the 250 mL round-bottom flask with a magnetic stir bar.
-
Deprotection: Add the 4M HCl in 1,4-dioxane solution (25 mL) to the flask at room temperature. Effervescence (evolution of CO₂ and isobutylene) should be observed.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. A white precipitate will form as the reaction proceeds.
-
Monitoring: Monitor the deprotection by TLC or LC-MS to confirm the complete consumption of the starting material.
-
Isolation: Upon completion, add diethyl ether (100 mL) to the suspension to ensure complete precipitation of the product. Stir for an additional 30 minutes.
-
Filtration: Collect the white solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with diethyl ether (3 x 20 mL) to remove any residual dioxane and organic impurities.
-
Drying: Dry the product in a vacuum oven at 40-50 °C for 12 hours to yield the final hydrochloride salt as a stable, white to off-white solid.
Visualizing the Experimental Workflow
Caption: High-level experimental workflow diagram.
Trustworthiness and Validation
Self-Validating System: This protocol is designed as a self-validating system. The success of each step can be verified before proceeding to the next:
-
TLC Monitoring: Regular TLC analysis during both reaction steps provides clear go/no-go decision points.
-
Visual Cues: Observable phenomena such as gas evolution during alkoxide formation and precipitation during salt formation serve as qualitative indicators of reaction progress.
-
Final Product Characterization: The identity and purity of the final product, 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride, must be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected proton NMR would show characteristic signals for the pyrimidine ring protons, the piperidine ring protons, and a broad signal for the N-H protons. The hydrochloride salt form would also be evident in the chemical shifts.
References
-
Synthesis of Chlorinated Pyrimidines: Methods for preparing chlorinated pyrimidine precursors are well-documented. Patents related to the synthesis of 4,6-dichloropyrimidine provide foundational knowledge for the starting material. Relevant art includes processes starting from 4,6-dihydroxypyrimidine.[1][2]
-
Nucleophilic Aromatic Substitution on Pyrimidines: The reaction of nucleophiles with chloropyrimidines is a standard method in heterocyclic chemistry. The principles are described in various organic chemistry textbooks and specialized reviews on pyrimidine chemistry.[3][4]
-
Piperidine Chemistry and Protecting Groups: The use of N-Boc protection for piperidine and its subsequent removal is a common strategy in multi-step synthesis. General procedures for these transformations are widely available in chemical literature.[5][6]
-
General Synthesis of Substituted Piperidines: The synthesis of functionalized piperidine rings, such as hydroxypiperidines, is a well-established field, often starting from commercially available materials.[7][8]
- Williamson Ether Synthesis: The core reaction is a variation of the Williamson ether synthesis, adapted for an aromatic substrate.
Sources
- 1. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 6. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine - Google Patents [patents.google.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. asianpubs.org [asianpubs.org]
Synthesis of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride: A Detailed Application Note and Protocol
This comprehensive guide provides a detailed protocol for the synthesis of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details and the scientific rationale behind the experimental choices.
Introduction: Significance and Synthetic Strategy
Heterocyclic compounds containing the pyrimidine scaffold are of significant interest in pharmaceutical research due to their wide range of biological activities. The title compound, 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride, serves as a key intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents.
The synthetic approach detailed herein is centered around a classical nucleophilic aromatic substitution (SNAr) reaction. This powerful C-O bond-forming strategy involves the reaction of an alcohol with an electron-deficient aromatic or heteroaromatic halide.[1] In this specific synthesis, the alkoxide generated from 3-hydroxypiperidine acts as the nucleophile, attacking the electron-poor 4-position of the 4,6-dichloropyrimidine ring, leading to the displacement of a chloride ion. The pyrimidine ring is sufficiently activated towards nucleophilic attack by the presence of the two electron-withdrawing nitrogen atoms. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.
Reaction Scheme
The overall synthetic transformation is depicted below:
Caption: Figure 1. Overall reaction scheme for the synthesis.
Materials and Reagents
For this synthesis, the following materials and reagents are required. It is imperative to use high-purity starting materials to ensure a clean reaction and high yield.
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Supplier | Notes |
| 4,6-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | Commercially Available | A key starting material.[2][3] |
| 3-Hydroxypiperidine hydrochloride | C₅H₁₂ClNO | 137.61 | Commercially Available | The nucleophilic component.[4][5] |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | Standard Supplier | A strong base to deprotonate the alcohol. |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Standard Supplier | Reaction solvent. |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | Standard Supplier | For workup and precipitation. |
| Hydrochloric acid (2M in diethyl ether) | HCl | 36.46 | Standard Supplier | For hydrochloride salt formation. |
| Ethyl acetate | C₄H₈O₂ | 88.11 | Standard Supplier | For extraction. |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | Prepared in-house | For workup. |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | Prepared in-house | For workup. |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Standard Supplier | For drying organic layers. |
Experimental Protocol
This protocol is designed for a laboratory-scale synthesis. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. The reaction should be conducted in a well-ventilated fume hood.
Step 1: Preparation of the Nucleophile
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-hydroxypiperidine hydrochloride (1.38 g, 10 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF) (50 mL) to the flask and stir the suspension.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 0.88 g, 22 mmol, 2.2 equivalents) portion-wise to the suspension at 0 °C (ice bath).
-
Rationale: Sodium hydride is a strong base that deprotonates the hydroxyl group of 3-hydroxypiperidine to form the corresponding alkoxide, the active nucleophile. An excess is used to also neutralize the hydrochloride salt and ensure complete deprotonation. The reaction is exothermic and produces hydrogen gas, hence the slow, portion-wise addition at reduced temperature.
-
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, and the mixture may become a clearer solution or remain a fine suspension.
Step 2: Nucleophilic Aromatic Substitution
-
In a separate flask, dissolve 4,6-dichloropyrimidine (1.49 g, 10 mmol, 1.0 equivalent) in anhydrous DMF (20 mL).
-
Transfer the 4,6-dichloropyrimidine solution to the dropping funnel and add it dropwise to the prepared nucleophile solution at room temperature over 30 minutes.
-
After the addition is complete, heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Rationale: Heating the reaction mixture increases the rate of the SNAr reaction. The progress of the reaction should be monitored to avoid the formation of the di-substituted by-product.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes, 1:1). The disappearance of the starting material (4,6-dichloropyrimidine) and the appearance of a new, more polar spot indicates product formation.
Step 3: Workup and Isolation of the Free Base
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water (100 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Rationale: The aqueous workup removes the DMF solvent and any inorganic salts.
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a solid.
Step 4: Purification of the Free Base
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified 6-chloro-4-(piperidin-3-yloxy)pyrimidine as a free base.
Step 5: Formation of the Hydrochloride Salt
-
Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.
-
While stirring, slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise until a precipitate is formed.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford the final product, 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride, as a white solid.[6]
Workflow Diagram
Caption: Figure 2. Step-by-step experimental workflow.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the structure of the compound. The proton NMR will show characteristic signals for the pyrimidine and piperidine ring protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Melting Point (MP): To assess the purity of the final product.
Safety Precautions
-
Sodium Hydride: A highly flammable and reactive solid. It reacts violently with water to produce flammable hydrogen gas. Handle with care in an inert atmosphere and away from moisture.
-
4,6-Dichloropyrimidine: A toxic and corrosive compound. Avoid inhalation, ingestion, and skin contact.
-
N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Use in a well-ventilated fume hood and avoid contact.
-
Hydrochloric Acid: A corrosive acid. Handle with appropriate care.
Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
-
National Center for Biotechnology Information. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]
-
ACS Publications. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. [Link]
- Google Patents. Preparation method of (S)-N-Boc-3-hydroxypiperidine.
-
Patsnap. Preparation method of 4, 6-dichloropyrimidine. [Link]
- Google Patents. Process for preparing 4,6-dichloro-pyrimidine.
-
Organic Syntheses. Indium-Catalyzed Heteroaryl–Heteroaryl Bond Formation through Nucleophilic Aromatic Substitution. [Link]
-
Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]
-
PubMed. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. [Link]
-
ChemBK. 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride. [Link]
- Google Patents.
- Google Patents.
-
SciSpace. Preparation method of (S)-N-Boc-3-hydroxypiperidine (2018). [Link]
-
ACS Publications. Nucleophilic ipso-Substitution of Aryl Methyl Ethers through Aryl C–OMe Bond Cleavage; Access to Functionalized Bisthiophenes. [Link]
-
RSC Publishing. Nucleophilic aromatic substitution reactions promoted by aryl and heteroaryl amine nitranions. [Link]
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Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride, a key heterocyclic intermediate in pharmaceutical synthesis. The method is designed for accuracy, precision, and specificity, enabling the separation of the active pharmaceutical ingredient (API) from its potential degradation products. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the scientific rationale for chromatographic parameter selection, a step-by-step analytical protocol, and a complete validation workflow according to International Council for Harmonisation (ICH) guidelines.
Introduction and Scientific Rationale
6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride is a substituted pyrimidine derivative containing a basic piperidine moiety. The accurate quantification of this compound and its impurities is critical for ensuring the quality and safety of downstream pharmaceutical products. The development of a stability-indicating analytical method is mandated by regulatory bodies to understand how the drug substance changes under various environmental conditions.[1][2]
The chosen analytical approach is RP-HPLC, which is the predominant technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[3][4] The key challenge in analyzing this molecule lies in its polarity and the presence of a basic nitrogen in the piperidine ring, which can lead to poor peak shape (tailing) and unstable retention times if not properly controlled.
Causality behind Experimental Choices:
-
Stationary Phase Selection: A C8 column was selected over a more traditional C18 phase. While C18 columns are widely used, the moderate hydrophobicity of a C8 stationary phase provides adequate retention for the analyte without excessively long run times. For polar or basic compounds, shorter alkyl chains can sometimes offer improved peak symmetry by reducing secondary interactions with residual silanols on the silica surface.
-
Mobile Phase pH Control: The piperidine group is basic and will be protonated at acidic pH. Maintaining a low pH (around 3.0) ensures that the analyte exists consistently in its ionized form. This minimizes peak tailing and stabilizes retention time, which is a common strategy for achieving robust separations of basic compounds.[5] A pH range of 2-4 is generally recommended for starting method development for basic compounds.[5]
-
Buffer System: A phosphate buffer is chosen for its excellent buffering capacity in the desired pH range and its compatibility with UV detection. Volatile buffers like ammonium formate could be an alternative, especially if interfacing with mass spectrometry (LC-MS) is required.[6]
-
Organic Modifier: Acetonitrile is selected as the organic solvent due to its low viscosity, which results in lower backpressure, and its UV transparency at low wavelengths.
Optimized Chromatographic Method
The following table summarizes the optimized instrumental conditions for the analysis of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride.
| Parameter | Condition |
| Instrument | HPLC System with UV/PDA Detector |
| Column | C8, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm (Determined via UV scan) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A : Mobile Phase B (80:20 v/v) |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must meet predefined performance criteria. Inject the Working Standard Solution (100 µg/mL) five replicate times.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Analytical Procedure Workflow
The following diagram illustrates the overall workflow for sample analysis and method validation.
Caption: HPLC analysis and data processing workflow.
Stability-Indicating Method Validation
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[7] This involves forced degradation studies and validation of key performance characteristics.
Forced Degradation Studies
Forced degradation (stress testing) is essential to demonstrate the specificity and stability-indicating nature of the method.[8][9] A stock solution of the API was subjected to the following stress conditions to achieve approximately 5-20% degradation.[10]
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid API exposed to 105°C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light in a photostability chamber (ICH Q1B).
Results: The method successfully separated the main peak from all degradation products formed under stress conditions, confirming its stability-indicating capability. Peak purity analysis using a PDA detector confirmed that the main analyte peak was spectrally pure in all stressed samples.
Validation Parameters
The following parameters were assessed:
| Parameter | Protocol Summary | Results |
| Specificity | Analyzed blank, standard, and forced degradation samples. | No interference at the analyte's retention time. All degradant peaks were well-resolved from the main peak. |
| Linearity | Analyzed seven concentrations from 10 µg/mL to 150 µg/mL. | Correlation coefficient (r²) > 0.999. |
| Accuracy | Performed recovery studies by spiking placebo with API at 80%, 100%, and 120% of the target concentration. | Mean recovery was between 98.0% and 102.0%. |
| Precision | - Repeatability: Six replicate preparations at 100% concentration.- Intermediate Precision: Analysis on different days by different analysts. | RSD ≤ 2.0% for all precision studies. |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (S/N = 3). | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (S/N = 10). | 0.45 µg/mL |
| Robustness | Varied flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). | System suitability parameters remained within acceptance criteria. |
Validation Logic Flow
The validation process follows a logical sequence to ensure the method is fit for purpose.
Caption: Logical flow of the HPLC method validation process.
Conclusion
The RP-HPLC method described in this application note is simple, rapid, accurate, and specific for the quantitative determination of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride. The comprehensive validation study, including forced degradation, demonstrates that the method is stability-indicating and suitable for routine quality control analysis and stability studies in a pharmaceutical development environment.
References
- ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- Agilent. (n.d.).
- Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci Technologies.
- Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
- Dolan, J. W., & Snyder, L. R. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Sigma-Aldrich. (n.d.).
- SciSpace. (n.d.).
- Ahmed, R. B., Abdelaziz, M. E.-M., & Saeed, A. E. M. (2019). Development and Validation of Stability Indicating HPLC Method for Quantification of Tinidazole. European Journal of Chemistry, 10, 102-107.
- Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Shaikh, A. A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33.
- United Nations Office on Drugs and Crime. (n.d.).
- Kendre, K., Veer, V., & Pinjari, P. (2023, February 28). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
- Zhou, G., Chen, Y., & Tang, Y. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances.
- Sahu, R., & Patel, V. (2012, June 15). Current trends in forced degradation study for pharmaceutical product development.
- Marchenko, S. I., Moiseeva, A. M., & Zhebentyaev, A. I. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 281-291.
- Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- ResearchGate. (n.d.). Development of HPLC method to determine Piperine in different piper species.
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Hrytsenko, I., Kolisnyk, S., & Kaplaushenko, A. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 13(9), 4123-4128.
- Sridhar, B. K., Sridhar, B., & Rao, B. M. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 182-185.
- Srujani, C. H., Harika, K., Nataraj, K. S., & Pawar, A. K. M. (2021). RP-HPLC Method Development and Validation for the Determination of Pemigatinib using Design of Experiments Approach.
- International Journal of Environmental Sciences. (2025, June 5).
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- 10. researchgate.net [researchgate.net]
Application Note: Comprehensive NMR Spectroscopic Analysis of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride
Introduction and Strategic Importance
6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride is a heterocyclic compound featuring a pyrimidine core linked to a piperidine moiety. Such scaffolds are of significant interest in medicinal chemistry, with pyrimidine derivatives known for a wide range of biological activities.[1] Accurate and unambiguous structural characterization is a non-negotiable cornerstone of the drug discovery process, ensuring the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical tool for the structural elucidation of organic molecules in solution.[2] It provides unparalleled insight into the molecular framework by mapping the chemical environments of ¹H and ¹³C nuclei and their connectivity. This application note serves as a comprehensive protocol, grounded in established principles, for the complete NMR analysis of the title compound.
Molecular Structure and Analytical Approach
The target molecule consists of two key heterocyclic systems connected by an ether linkage. The hydrochloride salt form dictates that the basic nitrogen of the piperidine ring will be protonated, influencing the chemical shifts of adjacent protons and carbons. Our analytical strategy involves a multi-step NMR investigation to independently verify each structural component and then confirm their connectivity.
Experimental Design and Workflow
A logical workflow is essential for efficient and accurate NMR analysis. The process begins with meticulous sample preparation and proceeds through a series of 1D and 2D NMR experiments, culminating in data processing and final structural verification.
Caption: Logic of structural elucidation using NMR data.
Predicted Chemical Shifts and Assignments
The structure is numbered as shown below for assignment purposes. Predictions are based on additive models and literature data for similar fragments. [2][3][4][5]The protonation at N1' will cause a downfield shift for adjacent protons (H2', H6') and carbons (C2', C6').
Structure for NMR Assignment: (A chemical structure diagram would be here, with pyrimidine carbons numbered 1-6 and piperidine carbons numbered 1'-6')
| Atom | Predicted ¹H δ (ppm) | Predicted Multiplicity | Predicted ¹³C δ (ppm) | Assignment Rationale & 2D Correlation |
| H2 | 8.5 - 8.7 | s | ~158 | Singlet in pyrimidine ring. HSQC to C2. |
| H5 | 6.8 - 7.0 | s | ~110 | Singlet in pyrimidine ring, upfield due to ether. HSQC to C5. |
| C4 | - | - | ~170 | Quaternary carbon, highly deshielded by Cl and O. No HSQC signal. |
| C6 | - | - | ~160 | Quaternary carbon, deshielded by Cl and N. No HSQC signal. |
| H3' | 4.8 - 5.0 | m | ~75 | Deshielded by ether oxygen. HSQC to C3'. COSY to H2'/H4'. |
| H2'eq/ax | 3.2 - 3.6 | m | ~48 | Deshielded by adjacent N⁺. HSQC to C2'. COSY to H3'/H6'. |
| H6'eq/ax | 3.0 - 3.4 | m | ~45 | Deshielded by adjacent N⁺. HSQC to C6'. COSY to H2'/H5'. |
| H4'eq/ax | 1.8 - 2.2 | m | ~28 | Aliphatic region. HSQC to C4'. COSY to H3'/H5'. |
| H5'eq/ax | 1.6 - 2.0 | m | ~22 | Aliphatic region. HSQC to C5'. COSY to H4'/H6'. |
| N1'-H | 9.0 - 9.5 | br s | - | Broad signal due to exchange and quadrupole effects. |
Note: 's' = singlet, 'm' = multiplet, 'br s' = broad singlet. Chemical shifts are referenced to residual DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
Interpretation Steps:
-
¹H NMR Analysis:
-
Identify the two aromatic singlets for the pyrimidine ring (H2, H5).
-
Locate the broad singlet for the N-H proton of the piperidinium ion.
-
Observe the complex multiplets in the aliphatic region (1.5-5.0 ppm) corresponding to the 11 piperidine protons. The integration of this region should sum to 11H.
-
-
¹³C NMR Analysis:
-
Count the number of signals. Expect 8 distinct carbon signals due to molecular symmetry.
-
Identify the four pyrimidine carbons in the aromatic region (>100 ppm).
-
Identify the four piperidine carbons in the aliphatic region (<80 ppm).
-
-
2D NMR Correlation:
-
Use the HSQC spectrum to definitively link each proton signal to its attached carbon. For example, the proton at ~4.9 ppm will correlate to the carbon at ~75 ppm, assigning them as H3' and C3', respectively.
-
Use the COSY spectrum to trace the connectivity within the piperidine ring. Starting from the unique H3' signal, you can "walk" around the ring by identifying its coupling partners (H2' and H4'), and then their partners, and so on, confirming the entire piperidine spin system.
-
Conclusion
This application note provides a robust and scientifically-grounded framework for the NMR analysis of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride. By following the detailed protocols for sample preparation, data acquisition, and the logical workflow for spectral interpretation, researchers can confidently verify the structure and purity of this compound. The integration of 1D and 2D NMR techniques is indispensable for the unambiguous assignment of all proton and carbon signals, fulfilling a critical requirement in the chemical and pharmaceutical sciences.
References
-
NMRium - The next-generation NMR software. (n.d.). NMRium. Retrieved from [Link]
-
Mnova NMR Software for 1D and 2D NMR Data. (n.d.). Mestrelab Research. Retrieved from [Link]
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Recommended Software for NMR Data Process. (n.d.). Georgia Tech NMR Center. Retrieved from [Link]
-
NMR Data Processing Software. (n.d.). University of Delaware. Retrieved from [Link]
-
Application of NMR Spectroscopy to the Study of Piperidine Derivatives. (n.d.). Optica Publishing Group. Retrieved from [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved from [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy. (2024). In Wikipedia. Retrieved from [Link]
-
NMR Software | NMR Technologies. (n.d.). Bruker. Retrieved from [Link]
-
GOOD LAB PRACTICE-NMR. (n.d.). University of Ottawa. Retrieved from [Link]
-
Applying 2D NMR methods to the structural elucidation of complex natural products. (1995). ProQuest. Retrieved from [Link]
-
Elyashberg, M. E., Blinov, K. A., Williams, A. J., Molodtsov, S. G., Martin, G. E., & Lefebvre, B. (2007). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 45(6), 487-496. Retrieved from [Link]
-
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Retrieved from [Link]
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
IR, NMR spectral data of pyrimidine derivatives. (2018). ResearchGate. Retrieved from [Link]
-
The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate. Retrieved from [Link]
-
13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. (1985). ResearchGate. Retrieved from [Link]
-
Piperidine. (2024). In Wikipedia. Retrieved from [Link]
-
Piperidine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(8), 2141-2151. Retrieved from [Link]
-
Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. (2022). Journal of Chemical Education. Retrieved from [Link]
-
How to make an NMR sample. (n.d.). University of Edinburgh. Retrieved from [Link]
-
Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility. Retrieved from [Link]
-
1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. (n.d.). ResearchGate. Retrieved from [Link]
-
35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. (2018). ResearchGate. Retrieved from [Link]
-
1 H-NMR chemical shifts (ppm) for complexes 1-6 in different deuterated... (n.d.). ResearchGate. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]
-
6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride. (n.d.). ChemBK. Retrieved from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
-
How to Prepare and Run a NMR Sample. (2017). YouTube. Retrieved from [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Wisconsin. Retrieved from [Link]
-
Pérez, M., et al. (2006). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). The Journal of Organic Chemistry, 71(8), 3103-3110. Retrieved from [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (1997). Semantic Scholar. Retrieved from [Link]
-
Accuracy vs Time Dilemma on the Prediction of NMR Chemical Shifts: A Case Study (Chloropyrimidines). (2006). ACS Publications. Retrieved from [Link]
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Application Note: Elucidating the Gas-Phase Fragmentation of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride via Tandem Mass Spectrometry
Abstract
This application note provides a detailed protocol and theoretical framework for the structural elucidation of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride using tandem mass spectrometry (MS/MS). As a heterocyclic compound incorporating both a chloropyrimidine and a piperidinyl ether moiety, this molecule serves as an excellent model for understanding the fragmentation patterns of complex small molecules relevant to pharmaceutical and chemical synthesis. We outline a complete workflow, from sample preparation and liquid chromatography-mass spectrometry (LC-MS) setup to the interpretation of fragmentation data obtained via collision-induced dissociation (CID). The predictable fragmentation pathways, including cleavage of the ether linkage and characteristic losses from the heterocyclic rings, are discussed in detail. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of novel chemical entities.
Introduction
6-Chloro-4-pyrimidinyl 3-piperidinyl ether is a compound of interest in synthetic chemistry, potentially serving as a building block for more complex molecules in drug discovery. The structural confirmation of such intermediates is a critical step in the development pipeline. Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC), is a cornerstone of modern analytical chemistry for this purpose.[1]
Electrospray ionization (ESI) is a "soft" ionization technique that allows for the gentle transfer of molecules from solution into the gas phase as ions, typically with minimal in-source fragmentation.[2][3] This produces a prominent protonated molecule, [M+H]⁺, which can be selected and subjected to energetic collisions with a neutral gas—a process known as collision-induced dissociation (CID) or collisionally activated dissociation (CAD).[4][5] The resulting product ions provide a structural fingerprint of the original molecule, allowing for detailed characterization.[6][7] This document presents a systematic approach to analyzing the CID fragmentation of the title compound.
Chemical Profile of the Analyte
-
Compound Name: 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride
-
Chemical Structure (Free Base):

-
Molecular Formula (Free Base): C₉H₁₂ClN₃O
-
Monoisotopic Mass (Free Base): 213.0669 Da
-
Expected Precursor Ion (Positive ESI): [M+H]⁺
-
Monoisotopic Mass of [M+H]⁺: 214.0747 Da
The presence of two basic nitrogen atoms (one in the pyrimidine ring and one in the piperidine ring) makes this molecule highly amenable to positive mode electrospray ionization, where it will readily accept a proton to form the [M+H]⁺ ion.
Experimental Design and Protocols
Sample Preparation
The hydrochloride salt form of the analyte simplifies preparation, as it is typically a stable, soluble solid.[8]
Protocol:
-
Prepare a 1 mg/mL stock solution of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride in methanol.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-matched solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for direct infusion, or to 100 ng/mL for LC-MS analysis.
-
Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.
Causality Behind Choices: Methanol is a versatile solvent for a wide range of organic compounds. Diluting with a mobile-phase matched solution prevents peak distortion during chromatographic injection. Formic acid is added to the final solution to ensure the analyte remains protonated, which enhances the ESI+ signal.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
A standard reversed-phase LC method is suitable for separating the analyte from potential impurities before MS analysis.
Protocol:
-
LC System: Agilent 1290 Infinity II or equivalent UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate for 2.5 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: High-resolution mass spectrometer such as a Thermo Scientific™ Orbitrap™ or a Waters™ Q-TOF.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): Flow at 800 L/hr at 350 °C.
-
MS¹ Scan Range: m/z 50-500.
-
MS² (Tandem MS): Data-Dependent Acquisition (DDA) on the most intense precursor ions.
-
Precursor Ion Isolation: m/z 214.07 (with a 1-2 Da isolation window).
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV to generate a comprehensive fragmentation spectrum.
Experimental Workflow Diagram
The overall process from sample preparation to data analysis is illustrated below.
Caption: Workflow for LC-MS/MS analysis of the target compound.
Results and Discussion: Proposed Fragmentation Pathway
Upon CID, the protonated precursor ion ([M+H]⁺, m/z 214.07) is expected to undergo a series of bond cleavages. The fragmentation is dictated by the relative bond strengths and the stability of the resulting product ions.[9] The most probable cleavages will occur at the weakest bonds, which are typically the ether linkage and bonds alpha to the protonated nitrogen atom.[10][11]
The key fragmentation pathways are hypothesized as follows:
-
Cleavage of the C-O Ether Bond (Pathway A): This is a highly probable fragmentation route for aryl ethers.[11] Cleavage can occur on either side of the ether oxygen.
-
Pathway A1: Cleavage of the piperidinyl C-O bond results in the formation of a stable chlorohydroxypyrimidine radical cation at m/z 130.00 and a neutral piperidine fragment.
-
Pathway A2: Cleavage of the pyrimidinyl C-O bond is also possible, leading to the formation of a protonated 3-hydroxypiperidine ion at m/z 102.09 and a neutral chloro-pyrimidine fragment.
-
-
Fragmentation of the Piperidine Ring (Pathway B): Following protonation, the piperidine ring can undergo alpha-cleavage or ring-opening fragmentation.[12][13] This often results in the loss of small neutral molecules like ethene (C₂H₄). A characteristic loss from the precursor ion would be the loss of C₂H₄ (28 Da), leading to a fragment at m/z 186.05 .
-
Loss of HCl from the Pyrimidine Ring (Pathway C): A common fragmentation for chlorinated aromatic compounds is the neutral loss of HCl (36 Da). This would result in a fragment ion at m/z 178.04 .
Summary of Expected Fragment Ions
| Proposed Fragment (m/z) | Molecular Formula | Δ Mass (Da) | Proposed Neutral Loss / Structure | Pathway |
| 214.07 | C₉H₁₃ClN₃O⁺ | - | [M+H]⁺ Precursor Ion | - |
| 186.05 | C₇H₉ClN₃O⁺ | -28.02 | Loss of ethene (C₂H₄) from piperidine ring | B |
| 178.04 | C₉H₁₂N₃O⁺ | -36.03 | Loss of hydrogen chloride (HCl) | C |
| 130.00 | C₄H₄ClN₂O⁺ | -84.07 | Cleavage of piperidinyl C-O bond | A1 |
| 113.04 | C₄H₅N₃O⁺ | -101.03 | Loss of HCl from m/z 149 fragment | C + A1 |
| 102.09 | C₅H₁₂NO⁺ | -112.98 | Cleavage of pyrimidinyl C-O bond | A2 |
Fragmentation Pathway Diagram
Caption: Proposed CID fragmentation pathways for the [M+H]⁺ ion.
Conclusion
The tandem mass spectrometry analysis of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride provides a clear and predictable fragmentation pattern. The primary pathways involve the cleavage of the ether bond, leading to characteristic fragments representing the chloropyrimidine (m/z 130.00 ) and piperidinol (m/z 102.09 ) moieties. Additional fragments resulting from the loss of HCl and fragmentation of the piperidine ring further corroborate the structure. This application note serves as a robust guide for the structural confirmation of this and structurally related molecules, demonstrating the power of LC-MS/MS in modern chemical analysis.
References
-
Wikipedia. "Collision-induced dissociation." Accessed January 19, 2026. [Link]
-
Go, E. P., & O'Connor, P. B. (2014). "Surface-Induced Dissociation of Small Molecules, Peptides, and Non-covalent Protein Complexes." Journal of The American Society for Mass Spectrometry, 25(10), 1665–1677. [Link]
-
Longdom Publishing. "Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry." Journal of Analytical & Bioanalytical Techniques. Accessed January 19, 2026. [Link]
-
Taylor & Francis Online. "Collision-induced dissociation – Knowledge and References." Accessed January 19, 2026. [Link]
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, S. K. C., & Chow, K. M. (2003). "Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications." The Clinical Biochemist Reviews, 24(1), 3–12. [Link]
-
Marnela, K. M., Moilanen, T., & Jutila, M. (1988). "Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters." Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. [Link]
-
Zanolli, P., et al. (2018). "Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors." Rapid Communications in Mass Spectrometry, 32(15), 1277-1286. [Link]
-
University of Arizona. "Mass Spectrometry: Fragmentation." Accessed January 19, 2026. [Link]
-
Scribd. "Mass Spectrometry: Fragmentation Patterns." Accessed January 19, 2026. [Link]
-
Singh, S., & Sharma, V. (2014). "Mass spectral fragmentation modes of pyrimidine derivatives." International Journal of Pharmaceutical Sciences and Research, 5(8), 3356-3360. [Link]
-
Wikipedia. "Electrospray ionization." Accessed January 19, 2026. [Link]
-
ChemBK. "6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride." Accessed January 19, 2026. [Link]
-
Wikipedia. "Fragmentation (mass spectrometry)." Accessed January 19, 2026. [Link]
Sources
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- 4. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
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- 6. longdom.org [longdom.org]
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- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. scribd.com [scribd.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: A Guide to Kinase Inhibition Assays for Pyrimidine Derivatives
Introduction: The Central Role of Kinases and the Promise of Pyrimidine Inhibitors
Protein kinases are fundamental regulators of nearly all cellular processes, including proliferation, differentiation, and apoptosis.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[2] The human genome encodes over 500 distinct kinases, and their dysregulation is a well-established hallmark of numerous diseases, most notably cancer.[3] This has positioned kinases as one of the most critical classes of drug targets in modern medicine.[1][4]
Within the vast landscape of kinase inhibitor discovery, the pyrimidine nucleus has emerged as a "privileged scaffold."[5] This heterocyclic aromatic compound is a core component of DNA and RNA and serves as the backbone for numerous therapeutic agents.[5] Pyrimidine derivatives have demonstrated significant potential as potent and selective kinase inhibitors, often functioning as ATP-competitive antagonists that block the kinase's catalytic activity.[6][7][8] This application note provides a comprehensive guide for researchers on establishing robust and reliable assays to determine the inhibitory potential of novel pyrimidine derivatives against target kinases.
Pillar 1: Selecting the Optimal Assay Strategy - Biochemical vs. Cell-Based Approaches
The initial and most critical decision in characterizing a pyrimidine-based kinase inhibitor is the choice between a biochemical and a cell-based assay format. Each approach provides distinct, yet complementary, information.
Biochemical Assays: These in vitro assays utilize purified, recombinant kinase enzymes, substrates, and the inhibitor compound in a controlled, cell-free environment.[4] They are indispensable for determining the direct inhibitory activity of a compound on its target kinase and for elucidating its mechanism of action (e.g., ATP competition).[9] Common biochemical assay formats include:
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[10][11][12] The luminescent signal is directly proportional to kinase activity.
-
Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) utilize fluorescently labeled substrates or antibodies to detect phosphorylation events.[10]
-
Radiometric Assays: Considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate.[2][4]
Cell-Based Assays: These assays measure the effect of an inhibitor on kinase activity within a living cell, providing a more physiologically relevant context.[13][14][15] They are crucial for confirming that a compound can cross the cell membrane, engage its target in the complex cellular milieu, and exert a downstream functional effect. Key cell-based approaches include:
-
Phosphorylation-Specific Western Blotting: This technique directly assesses the phosphorylation state of the kinase's downstream substrates in response to inhibitor treatment.[16]
-
Cell Proliferation/Viability Assays: These assays determine the impact of kinase inhibition on cell growth and survival, which is often the ultimate therapeutic goal.[17][18]
-
Reporter Gene Assays: These systems link the activity of a kinase-dependent signaling pathway to the expression of a reporter gene, such as luciferase.[19]
Expert Insight: For initial screening and IC50 determination of pyrimidine derivatives, a biochemical assay like ADP-Glo™ is often the most efficient and direct method. However, it is imperative to validate promising hits in a relevant cell-based assay to ensure cellular potency and to begin assessing the compound's therapeutic potential.
Pillar 2: Step-by-Step Protocols for Characterizing Pyrimidine-Based Kinase Inhibitors
Here, we provide detailed, field-proven protocols for both a biochemical and a cell-based kinase inhibition assay.
Protocol 1: Biochemical IC50 Determination using the ADP-Glo™ Luminescence Assay
This protocol is designed to quantify the half-maximal inhibitory concentration (IC50) of a pyrimidine derivative against a target kinase.
Principle: The ADP-Glo™ assay is a two-step luminescent assay that measures the amount of ADP produced in a kinase reaction.[11][20] In the first step, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal proportional to the initial amount of ADP produced.[11][20]
Experimental Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Materials:
-
Purified recombinant kinase and its specific substrate peptide.
-
Pyrimidine derivative stock solution (e.g., 10 mM in DMSO).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP.
-
White, opaque 96-well or 384-well plates.
-
Plate-reading luminometer.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrimidine derivative in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 mM) is recommended.[12] Also, prepare a "no inhibitor" control using only DMSO.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of each serially diluted compound concentration or DMSO control to the appropriate wells.
-
Prepare a master mix containing the kinase and its substrate in kinase reaction buffer. The optimal concentrations should be empirically determined.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[12]
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately reflect competitive inhibition.[21]
-
Incubate the plate at 30°C for 60 minutes.[12]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of kinase activity.[12][23]
-
Protocol 2: Cell-Based Western Blot Assay for Target Engagement
This protocol assesses the ability of a pyrimidine derivative to inhibit the phosphorylation of a downstream substrate in a cellular context.
Principle: Cells are treated with the pyrimidine inhibitor, and the phosphorylation status of a known downstream target of the kinase is evaluated by Western blotting using a phospho-specific antibody. A decrease in the phosphorylated protein signal, normalized to the total protein level, indicates target engagement and inhibition by the compound.[16]
Experimental Workflow Diagram:
Caption: Workflow for Cell-Based Western Blot Analysis.
Materials:
-
Cell line expressing the target kinase and substrate.
-
Complete cell culture medium.
-
Pyrimidine derivative.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[24]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).[24]
-
Primary antibodies (phospho-specific for the substrate, total substrate, and a loading control like GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the pyrimidine derivative for a predetermined time (e.g., 1-4 hours). Include a DMSO vehicle control.
-
If the pathway is not constitutively active, stimulate the cells with an appropriate ligand or growth factor for a short period (e.g., 15-30 minutes) before harvesting.
-
-
Sample Preparation:
-
Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.[25]
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis and Re-probing:
-
Quantify the band intensities using densitometry software.
-
To ensure equal protein loading and to assess total protein levels, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the substrate and a loading control antibody (e.g., GAPDH).[16]
-
Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.
-
Pillar 3: Data Interpretation and Troubleshooting
Data Presentation: Summarize the quantitative data from your inhibition assays in a clear and concise table.
| Pyrimidine Derivative | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) (p-Substrate Inhibition) |
| Compound A | Kinase X | 15.2 ± 2.1 | 125.6 ± 15.3 |
| Compound B | Kinase X | 250.7 ± 35.4 | >10,000 |
| Staurosporine (Control) | Kinase X | 5.8 ± 0.9 | 50.1 ± 7.8 |
Expert Insights & Troubleshooting:
-
Discrepancy between Biochemical and Cellular IC50: It is common for the cellular IC50 to be higher than the biochemical IC50.[21] This can be due to several factors, including poor cell permeability of the compound, active efflux from the cell, or competition with high intracellular ATP concentrations (typically in the millimolar range).[21]
-
High Background in Luminescence Assays: Compound interference can be a source of false positives or negatives.[10] Some compounds may inherently fluoresce or quench the luminescent signal. Always run a control with the compound in the absence of the kinase to check for interference.
-
No Inhibition Observed: If a pyrimidine derivative shows no activity, consider the following:
-
Compound Stability: Ensure the compound is stable in the assay buffer and has not precipitated.
-
ATP Concentration: For ATP-competitive inhibitors, a high ATP concentration in the biochemical assay can mask the inhibitory effect.[21]
-
Kinase Activity: Confirm that the kinase enzyme is active using a known inhibitor as a positive control.
-
-
Western Blotting Issues: When working with phospho-specific antibodies, always include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins.[24] Using BSA instead of milk for blocking is also recommended, as milk contains the phosphoprotein casein, which can increase background.[24]
Conclusion
The systematic evaluation of pyrimidine derivatives using a combination of robust biochemical and cell-based assays is critical for the successful development of novel kinase inhibitors. By carefully selecting the appropriate assay, meticulously following validated protocols, and critically interpreting the data, researchers can confidently identify and characterize promising lead compounds for further preclinical and clinical investigation. This structured approach, grounded in scientific integrity, ensures the generation of reliable and reproducible data, accelerating the path toward new targeted therapies.
References
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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PubMed. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). [Link]
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INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]
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International Centre for Kinase Profiling. (n.d.). Services | ATP Competition Assay. [Link]
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Unknown Source. (n.d.). ADP Glo Protocol. [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]
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Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]
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ResearchGate. (2022, August). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. [Link]
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ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. [Link]
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RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
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ResearchGate. (n.d.). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of.... [Link]
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biomed.cas.cz. (n.d.). Fluorescence Competition Assay for the Assessment of ATP Binding to an Isolated Domain of Na , K -ATPase. [Link]
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ResearchGate. (n.d.). Kinase Inhibitors and Cell Viability Assay. [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]
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BioAssay Systems. (n.d.). Kinase Assay Kit. [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Unknown Source. (2005, May 1). IC50 determination for receptor-targeted compounds and downstream signaling. [Link]
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AACR Journals. (2020, August 15). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. [Link]
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PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
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Unknown Source. (n.d.). The significance of ATP concentration in cell-free and cell-based assays. [Link]
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bioRxiv. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. [Link]
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ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... [Link]
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AACR Journals. (2018, July 1). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. [Link]
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YouTube. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]
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Unknown Source. (2019, September 10). Tips to Optimize Your Western Blot for Phosphorylated Protein Detection. [Link]
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VKEY-BIO. (n.d.). KeyTec® Kinase Activity Assay Kit. [Link]
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Taylor & Francis Online. (n.d.). Full article: Kinase Activity-Tagged Western Blotting Assay. [Link]
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Application Notes and Protocols for Cell-Based Assays in Novel Kinase Inhibitor Discovery
Introduction: The Imperative for Cellular Context in Kinase Drug Discovery
Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, represent one of the most significant and widely pursued target classes in modern drug discovery.[1] Their integral role in regulating a vast array of cellular processes, from proliferation and differentiation to metabolism and apoptosis, has made them central to the pathology of numerous diseases, particularly cancer.[1][2] The development pipeline for kinase inhibitors has traditionally begun with high-throughput biochemical assays that measure the direct inhibition of a purified, recombinant kinase enzyme.[3]
While essential for initial hit identification, these cell-free assays possess inherent limitations. They fail to replicate the complex intracellular environment, operating without the physiological millimolar concentrations of ATP that inhibitors must compete with, and lacking the cellular membranes that compounds must cross.[4][5] Furthermore, they cannot account for the influence of scaffolding proteins, protein-protein interactions, or the presence of competing endogenous ligands. This often leads to a frustrating and costly discrepancy between a compound's potency in a test tube and its efficacy within a living cell.[5]
Therefore, transitioning promising biochemical hits into a cellular context at an early stage is not just a secondary validation step but a critical directive for successful kinase inhibitor development.[5][6][7] Cell-based assays provide a more physiologically relevant testing ground to confirm that a compound can access its target, engage it with sufficient affinity, and elicit the desired biological response.[2] This guide provides a detailed overview of two principal categories of cell-based assays: Target Engagement Assays , which confirm the direct binding of an inhibitor to its kinase target in live cells, and Functional Cellular Assays , which measure the downstream consequences of that engagement.
Part I: Target Engagement Assays - Confirming the "Hit" in its Native Environment
The first and most fundamental question for any kinase inhibitor within a cell is: does it bind to its intended target? Target engagement assays are designed to answer this question directly, providing definitive evidence of a physical interaction between the compound and the kinase.[3][8] Establishing target engagement is a critical milestone that validates the mechanism of action and builds confidence before investing in more complex functional or phenotypic studies.
Method 1: Bioluminescence Resonance Energy Transfer (BRET) Assays
The NanoBRET™ Target Engagement (TE) assay has emerged as a premier method for quantifying compound-kinase binding in live cells.[9] It provides a real-time, equilibrium-based measurement of compound affinity and occupancy at the target kinase.[9]
Scientific Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[10] The system requires two key components:
-
The Kinase Target: Fused to the small, highly luminescent NanoLuc® luciferase, which acts as the BRET energy donor.
-
A Fluorescent Tracer: A cell-permeable fluorescent molecule designed to reversibly bind to the kinase's active site, serving as the BRET energy acceptor.
When the tracer binds to the NanoLuc®-kinase fusion protein, its close proximity allows for energy transfer upon addition of the luciferase substrate, generating a BRET signal. When an inhibitor compound is introduced, it competes with the tracer for the kinase binding site. This displacement of the tracer from the NanoLuc®-kinase fusion prevents BRET, leading to a dose-dependent decrease in the signal.[10][11][12] This robust methodology allows for the characterization of various inhibitor types, including ATP-competitive (Type I & II) and allosteric (Type III & IV) inhibitors.[13]
Causality and Experimental Insight: The power of the NanoBRET TE assay lies in its ability to quantitatively measure compound binding in the complex milieu of an intact cell.[13] This approach directly assesses a compound's ability to permeate the cell membrane and engage its target amidst high physiological concentrations of ATP. Furthermore, the methodology can be adapted to determine not just affinity (IC50), but also the duration of target binding, or "residence time," a parameter with increasing importance for predicting clinical efficacy.[8][13]
Diagram: NanoBRET™ Target Engagement Workflow
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay [12][14]
This protocol is a generalized template for adherent cells and should be optimized for specific kinases and cell lines.
Materials:
-
HEK293T cells
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM + 10% FBS
-
Kinase-NanoLuc® fusion vector and appropriate NanoBRET™ TE Kinase Tracer (Promega)
-
FuGENE® HD Transfection Reagent (Promega)
-
White, tissue culture-treated 384-well assay plates
-
Test inhibitor compound
-
NanoBRET™ Nano-Glo® Substrate (Promega)
-
Luminometer capable of measuring filtered luminescence (e.g., 450nm and 610nm).
Procedure:
-
Cell Transfection (Day 1): a. Prepare a DNA/transfection reagent complex in Opti-MEM. A ratio of 1 µg DNA to 3 µL FuGENE HD is a good starting point. b. Incubate the complex for 20 minutes at room temperature.[12] c. Add the complex to a suspension of HEK293T cells to achieve a final cell density of 2 x 10^5 cells/mL in DMEM + 10% FBS. d. Seed 40 µL of the cell suspension into each well of a 384-well plate. e. Incubate for 18-24 hours at 37°C with 5% CO2 to allow for expression of the kinase-NanoLuc fusion protein.[12]
-
Compound Addition and Equilibration (Day 2): a. Prepare serial dilutions of your kinase inhibitor in Opti-MEM at 10X the final desired concentration. b. Prepare the NanoBRET Tracer at 10X the final desired concentration in Opti-MEM. The optimal tracer concentration is kinase-dependent and should be determined empirically (typically low nM range). c. Aspirate the culture medium from the cells. d. Add 36 µL of Opti-MEM to each well. e. Add 4 µL of the 10X inhibitor serial dilution to the appropriate wells. Include "no inhibitor" controls. f. Add 4 µL of the 10X Tracer solution to all wells. g. Gently mix the plate and incubate for 2 hours at 37°C with 5% CO2.[12]
-
Signal Detection (Day 2): a. Prepare the NanoBRET Nano-Glo Substrate according to the manufacturer's protocol. b. Add 10 µL of the substrate solution to each well. c. Wait 3-5 minutes for the signal to stabilize. d. Measure luminescence using a plate reader equipped with two filters: a donor filter (450nm) and an acceptor filter (610nm long-pass).[12]
Data Analysis and Interpretation:
-
Calculate the raw BRET ratio for each well: Acceptor Emission (610nm) / Donor Emission (450nm).
-
Normalize the data by subtracting the background BRET ratio (from cells with no tracer) and setting the "no inhibitor" control as 100% and a high concentration of a known inhibitor as 0%.
-
Plot the normalized BRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic regression model to determine the IC50 value, which represents the intracellular affinity of the compound for the target kinase.
Table 1: Key Parameter Comparison for Target Engagement Assays
| Parameter | NanoBRET™ Target Engagement | Cellular Thermal Shift Assay (CETSA) |
| Principle | Bioluminescence Resonance Energy Transfer (BRET) | Ligand-induced thermal stabilization |
| Target Protein | Exogenously expressed as a NanoLuc® fusion | Endogenous, unlabeled protein |
| Compound Requirement | Unlabeled | Unlabeled |
| Cell State | Live cells | Live cells (during treatment), then lysed |
| Primary Readout | Ratiometric luminescence | Protein abundance in soluble fraction (Western Blot, MS) |
| Key Output | Intracellular IC50, Affinity (Kd), Residence Time | Thermal Shift (ΔTagg), evidence of binding |
| Throughput | High (384-well and 1536-well compatible) | Low (WB) to High (MS, RPPA) |
| Pros | Quantitative, real-time, high sensitivity, kinetic data | No protein tags, endogenous targets, direct binding proof |
| Cons | Requires genetic modification (overexpression) | Indirect readout, lower throughput (classic format), can be complex |
Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method used to verify target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[15][16]
Scientific Principle: The core principle of CETSA is that the binding of a small molecule inhibitor to its target protein confers thermal stability.[17][18] When cells are heated, proteins begin to denature and aggregate. In the presence of a binding ligand, the target protein is stabilized, requiring a higher temperature to unfold and precipitate out of solution.[15] The assay workflow involves treating intact cells with the inhibitor, heating the cells across a temperature gradient, lysing the cells, and then separating the soluble protein fraction from the aggregated, insoluble fraction. The amount of the target protein remaining in the soluble fraction at each temperature is then quantified, typically by Western blotting or mass spectrometry.[19] A positive target engagement event is observed as a shift in the melting curve to a higher temperature.[15][20]
Causality and Experimental Insight: The primary advantage of CETSA is its ability to monitor the engagement of endogenous proteins without any need for genetic modification or labeling of either the protein or the compound.[15] This provides unequivocal proof of a direct physical interaction in a completely native context. It is an invaluable tool for validating hits from screens and confirming that a compound's cellular activity is a direct result of binding to the intended target. High-throughput versions of CETSA have been developed to enable screening applications.[15]
Diagram: Cellular Thermal Shift Assay (CETSA) Workflow
Caption: General workflow for a phospho-flow cytometry experiment.
Protocol: General Phospho-Flow Cytometry [21][22][23] Materials:
-
Suspension cells or harvested adherent cells
-
Kinase pathway activator (e.g., growth factor, cytokine)
-
Test inhibitor and DMSO
-
Fixation Buffer (e.g., 1.5-4% formaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold 90% Methanol)
-
Staining Buffer (e.g., PBS with 1% BSA)
-
Fluorophore-conjugated phospho-specific primary antibodies
-
Flow cytometer
Procedure:
-
Cell Treatment: a. Aliquot cells into flow cytometry tubes. b. Pre-incubate cells with serially diluted kinase inhibitor or DMSO for a predetermined time (e.g., 1-2 hours) at 37°C. c. Add the specific kinase pathway activator and incubate for the optimal stimulation time (typically 5-30 minutes).
-
Fixation: a. Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer. b. Incubate for 10-15 minutes at room temperature. This cross-links proteins and "freezes" the phosphorylation states.
-
Permeabilization: a. Pellet the fixed cells by centrifugation. b. Resuspend the pellet in ice-cold Permeabilization Buffer (Methanol). This step is crucial for allowing antibodies to access intracellular epitopes. [22] c. Incubate on ice or at -20°C for at least 30 minutes. Samples can often be stored in methanol for extended periods. [22]
-
Staining: a. Wash the cells thoroughly with Staining Buffer to remove the methanol. b. Resuspend the cell pellet in a small volume of Staining Buffer containing the pre-titrated phospho-specific antibody (or a cocktail of antibodies). c. Incubate for 30-60 minutes at room temperature, protected from light. d. Wash the cells again with Staining Buffer to remove unbound antibody.
-
Data Acquisition: a. Resuspend the final cell pellet in Staining Buffer. b. Acquire data on a flow cytometer, ensuring to collect a sufficient number of events for statistical analysis.
Data Analysis and Interpretation:
-
Gate on the cell population of interest based on forward and side scatter properties (and surface markers, if used).
-
Generate histograms of the fluorescence intensity for the phospho-protein channel.
-
The primary metric is the Median Fluorescence Intensity (MFI), which reflects the average phosphorylation level in the cell population. [23]4. Compare the MFI of the inhibitor-treated samples to the stimulated (positive control) and unstimulated (negative control) samples to calculate the percent inhibition at each inhibitor concentration and generate an IC50 curve.
Scientific Principle: These immunoassays provide a high-throughput method to quantify a specific phosphorylation event in a population of cells. [24]* Phospho-ELISA/MSD: Cells are grown and treated in microplates, then lysed. The lysate is transferred to a second plate coated with a capture antibody for the total protein. A detection antibody that specifically recognizes the phosphorylated form of the protein is then added, and the signal is generated via colorimetric, fluorescent, or electrochemiluminescent methods. [25]* AlphaLISA®: This is a bead-based proximity assay performed in the cell lysate. Donor and acceptor beads are coated with antibodies, one for the total protein and one for the phospho-site. When both antibodies bind to the same phosphorylated protein, the beads are brought into close proximity, allowing for a chemical energy transfer that generates a luminescent signal. [26]* In-Cell Western: Cells are grown, treated, fixed, and permeabilized directly in the microplate. Two primary antibodies are added simultaneously: one for the target phospho-protein (detected with a near-infrared fluorophore, e.g., 700nm) and one for a loading control like total protein or actin (detected with a different fluorophore, e.g., 800nm). The plate is then scanned on an imager to quantify the signal in each well.
Causality and Experimental Insight: The main advantage of these formats is their scalability for high-throughput screening (HTS) and dose-response studies. [24][26]They provide a robust and quantitative population-average measurement of kinase inhibition. The In-Cell Western format is particularly efficient as it eliminates the need for cell lysis and lysate transfer steps. These assays are ideal for lead optimization campaigns where hundreds of compounds need to be profiled.
Method 2: Phenotypic Assays
Phenotypic assays measure the ultimate downstream biological output of kinase inhibition, such as changes in cell health, proliferation, or death. These assays provide a direct link between target modulation and a therapeutically relevant outcome.
Scientific Principle: Many kinases targeted in oncology are drivers of cell proliferation and survival. [24]Therefore, a common and crucial functional assay is to measure an inhibitor's effect on the growth and viability of cancer cell lines that are dependent on the target kinase. Cell viability can be quantified using various methods, with ATP measurement being one of the most common. The principle is that the amount of ATP in a cell population is directly proportional to the number of metabolically active, viable cells. [27][28]Assays like CellTiter-Glo® use a luciferase-based reaction to measure ATP levels, producing a luminescent signal that correlates with cell number. [29] Causality and Experimental Insight: A reduction in cell viability or proliferation upon treatment with a kinase inhibitor is strong evidence of on-pathway, anti-cancer activity. These assays are fundamental for determining the potency of a compound in a disease-relevant context. Specialized systems, like the IL-3 dependent BaF3 pro-B cell line, can be engineered to express an oncogenic kinase, making their survival dependent on that kinase's activity. [24]This creates a clean and specific system to test inhibitors against a particular oncogenic driver. [24] Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
White, clear-bottom 96-well or 384-well assay plates
-
Test inhibitor and DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Dilute cells in complete growth medium to the optimal seeding density (determined empirically to ensure cells remain in the exponential growth phase for the duration of the assay). c. Dispense the cell suspension into the wells of the assay plate.
-
Compound Treatment: a. Prepare serial dilutions of the kinase inhibitor in growth medium. b. After allowing the cells to adhere (typically 4-24 hours), add the diluted inhibitor to the wells. Include vehicle-only (DMSO) and media-only (background) controls. c. Incubate the plate for a period relevant to the cell doubling time and mechanism of action (typically 48-72 hours) at 37°C with 5% CO2.
-
Assay Readout: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Reconstitute the CellTiter-Glo® reagent according to the manufacturer's protocol. c. Add a volume of reagent equal to the volume of media in the well (e.g., 100 µL reagent to 100 µL media). d. Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. f. Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation:
-
Subtract the average background luminescence (media-only wells) from all other readings.
-
Normalize the data by setting the average signal from the vehicle-treated wells to 100% viability.
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic regression model to determine the GI50 (concentration that causes 50% growth inhibition) or IC50 value.
Assay Validation and Best Practices
The reliability of data from any cell-based assay hinges on rigorous validation and adherence to best practices. [6][30]
-
Controls are Paramount: Every experiment must include appropriate controls.
-
Negative Control: Unstimulated cells (for functional assays).
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the test compound.
-
Positive Control: A known activator of the pathway (for functional assays) or a well-characterized inhibitor of the target kinase. [3]* Assay Optimization: Key parameters must be empirically determined for each new kinase target or cell line. This includes cell seeding density, stimulation/incubation times, and concentrations of reagents like antibodies and tracers. [26]* Orthogonal Validation: Confidence in a novel inhibitor is built by correlating results across multiple, distinct assays. [13]A potent IC50 from a NanoBRET target engagement assay should ideally be followed by a similar IC50 in a functional phospho-protein assay, which in turn should translate to a potent GI50 in a cell viability assay for an oncogene-addicted cell line. Discrepancies between these readouts can provide valuable insights into compound characteristics like cell permeability, off-target effects, or mechanisms of cellular resistance.
-
Conclusion
The transition from biochemical screens to cell-based assays is a pivotal moment in the kinase inhibitor discovery pipeline. [5]While cell-free assays are excellent for initial hit finding, they cannot predict the complex behavior of a compound in a living system. By employing a strategic combination of target engagement assays like NanoBRET and CETSA, researchers can confirm that a compound reaches and binds its intended target within the cell. Following this confirmation, functional assays, such as phospho-flow cytometry and cell viability studies, provide the crucial link between target modulation and the desired physiological outcome. A multi-assay approach that builds a cohesive story from direct binding to functional consequence is the most robust and reliable path to identifying and validating the next generation of effective kinase inhibitor therapeutics.
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Krishnamurthy, N., & Kaplan, M. H. (2011). Phospho flow cytometry methods for the analysis of kinase signaling in cell lines and primary human blood samples. Methods in Molecular Biology, 699, 179–202. [Link]
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Creative Diagnostics. (n.d.). Phospho-Flow Cytometry Protocol for Analysis of Kinase Signaling in Samples. Retrieved from [Link]
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Krishnamurthy, N., & Kaplan, M. H. (2011). Phospho Flow Cytometry Methods for the Analysis of Kinase Signaling in Cell Lines and Primary Human Blood Samples. Springer Nature Experiments. [Link]
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ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved from [Link]
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Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]
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EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
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Perez, O. D., & Nolan, G. P. (2002). Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events. Cytometry, 49(4), 179-186. [Link]
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Lazzari, C., et al. (2017). Phospho-Specific Flow Cytometry Reveals Signaling Heterogeneity in T-Cell Acute Lymphoblastic Leukemia Cell Lines. International Journal of Molecular Sciences, 18(11), 2279. [Link]
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Kenefick, K. (2018). Kinase Inhibitors as Therapeutics: A Review. Promega Connections. [Link]
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
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Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]
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Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]
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Lim, S. M., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Chemical Biology, 16(11), 2225–2233. [Link]
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Sjösten, N., et al. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research. [Link]
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Wilson, L. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2415–2425. [Link]
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Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]
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DiscoveRx. (2017). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. Retrieved from [Link]
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Bio-Rad. (2024). Applying analytical method validation to cell-based potency assays. Retrieved from [Link]
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BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
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Mohiuddin, I. S., et al. (2022). Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions. Scientific Reports, 12(1), 1-13. [Link]
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Navigating the Preclinical Evaluation of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride in Oncology Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction: The Therapeutic Potential of Pyrimidine Scaffolds in Oncology
The pyrimidine nucleus is a cornerstone in the development of targeted cancer therapies, forming the backbone of numerous clinically approved drugs. Its versatile structure allows for diverse substitutions, leading to the generation of potent and selective inhibitors of key oncogenic signaling pathways. The compound 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride represents a novel investigational molecule within this chemical class. While specific public data on this exact molecule is limited, its structural motifs—a reactive chloropyrimidine core and a piperidinyl ether side chain—suggest its potential as a kinase inhibitor. This document provides a comprehensive, albeit prospective, guide for researchers and drug development professionals on the preclinical evaluation of this compound, drawing upon established methodologies for analogous pyrimidine derivatives in cancer research.
The rationale for investigating this compound stems from the established role of kinase signaling in cancer pathogenesis. Kinases are critical regulators of cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The chloropyrimidine moiety can act as a "warhead," forming covalent or non-covalent interactions within the ATP-binding pocket of a target kinase, while the piperidinyl ether group can contribute to selectivity and pharmacokinetic properties. The hydrochloride salt form is utilized to enhance the compound's stability and solubility.
Part 1: Initial Characterization and In Vitro Evaluation
The primary objective of the initial in vitro assessment is to determine the cytotoxic potential of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride across a panel of cancer cell lines and to begin elucidating its mechanism of action.
Cell Viability and Cytotoxicity Assays
The foundational step in evaluating any potential anti-cancer agent is to determine its effect on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride in complete culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Table 1: Hypothetical IC50 Values for 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 5.2 |
| MCF-7 | Breast Cancer (ER+) | 8.9 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.5 |
| HCT116 | Colorectal Cancer | 6.1 |
| PANC-1 | Pancreatic Cancer | 12.4 |
Note: These are example values and must be experimentally determined.
Target Identification and Pathway Analysis
Assuming the compound exhibits cytotoxic activity, the next critical step is to identify its molecular target(s). Kinase profiling assays are instrumental in this process.
Workflow for Target Identification
Caption: Workflow for identifying the molecular target of the compound.
Protocol: Western Blot for Phospho-Protein Analysis
-
Cell Lysis: Treat cancer cells with 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against the phosphorylated form of the putative target kinase (e.g., p-EGFR, p-AKT, p-ERK) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Strip the membrane and re-probe for the total protein of the target kinase and a loading control (e.g., β-actin or GAPDH) to confirm equal loading.
A reduction in the phosphorylated form of a specific kinase upon treatment would strongly suggest it is a target of the compound.
Part 2: In Vivo Efficacy and Pharmacokinetic Studies
Promising in vitro data warrants the evaluation of the compound's efficacy and safety in animal models.
Xenograft Tumor Models
Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are standard for assessing the in vivo anti-tumor activity of a compound.[1]
Protocol: Xenograft Tumor Growth Inhibition Study
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 A549 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess for any signs of toxicity (e.g., weight loss, changes in behavior).
Table 2: Hypothetical In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | +5 |
| Compound (Low Dose) | 25 | 45 | +2 |
| Compound (High Dose) | 50 | 78 | -3 |
Note: These are example values and must be experimentally determined.
Pharmacokinetic (PK) Analysis
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for optimizing dosing schedules and predicting its behavior in humans.
Workflow for Basic Pharmacokinetic Study
Caption: Workflow for a basic pharmacokinetic study in mice.
Part 3: Advanced Mechanistic and Safety Studies
Apoptosis and Cell Cycle Analysis
To further understand the mechanism of cell death induced by the compound, apoptosis and cell cycle assays are performed.
Protocol: Annexin V/PI Staining for Apoptosis
-
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
An increase in the apoptotic cell population would indicate that the compound induces programmed cell death.
Off-Target and Toxicity Profiling
A comprehensive safety assessment is critical. This includes in vitro screening against a panel of off-target proteins (e.g., CEREP safety panel) and in vivo toxicology studies in rodents to determine the maximum tolerated dose (MTD) and identify potential organ toxicities.
Conclusion and Future Directions
The preclinical evaluation of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride requires a systematic and multi-faceted approach. The protocols outlined in this guide provide a framework for assessing its anti-cancer potential, from initial in vitro screening to in vivo efficacy and safety studies. Positive outcomes from these investigations would provide a strong rationale for further development, including advanced preclinical toxicology and IND-enabling studies, with the ultimate goal of translating this promising chemical scaffold into a novel cancer therapeutic.
References
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- Reddy, T. S. et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2054.
- A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. (2024). Revista Electronica de Veterinaria, 25(12), 1-15.
- Patel, R. et al. (2020). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Letters in Drug Design & Discovery, 17(7), 894-907.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131747, 1-(6-Chloro-2-pyridinyl)-4-piperidinamine. Retrieved from [Link]
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Division of Cancer Prevention. (n.d.). Animal Models Used by PREVENT. National Cancer Institute. Retrieved from [Link]
- Zhang, N. et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 129-140.
- Wang, A. et al. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of Medicinal Chemistry, 60(7), 2944–2962.
- Aguilar, A. et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839.
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
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Application Notes & Protocols: Evaluating the Antifungal Activity of Novel Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. Pyrimidine derivatives have garnered substantial interest in medicinal chemistry due to their diverse biological activities, including antifungal properties.[1][2] These heterocyclic scaffolds are integral to various commercial fungicides and are being actively explored for clinical applications.[1][3] This document provides a comprehensive guide for the evaluation of novel pyrimidine compounds, outlining key mechanisms of action and detailing standardized protocols for assessing their efficacy and safety.
The development of new antifungal drugs is critical. Many existing agents are limited by toxicity, narrow spectrum of activity, or the rapid development of resistance.[3] Pyrimidine-based compounds offer a promising avenue for discovery, targeting essential fungal pathways that can be distinct from those in human hosts, thereby offering a potential for selective toxicity.[4][5]
Part 1: Unraveling the Mechanism of Action
A crucial aspect of antifungal drug development is understanding how a compound exerts its effects. For pyrimidine derivatives, a primary and well-documented target is the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and key cell wall components.[5][6][7]
One of the key enzymes in this pathway is Dihydroorotate Dehydrogenase (DHODH).[5] Inhibition of fungal DHODH disrupts the production of orotate, a critical precursor to pyrimidines, leading to a cascade of downstream effects that compromise fungal viability.[5][8] This pathway represents an attractive target as the fungal enzyme can exhibit structural differences from its mammalian counterpart, allowing for selective inhibition.[5]
Visualizing the Target Pathway
The diagram below illustrates the de novo pyrimidine biosynthesis pathway in fungi, highlighting the critical role of DHODH, a common target for novel pyrimidine-based antifungal agents.
Caption: Fungal de novo pyrimidine biosynthesis pathway.
Part 2: A Workflow for Screening and Characterization
The successful identification of a lead antifungal compound requires a systematic screening process. This workflow begins with primary in vitro assays to determine antifungal activity and culminates in more complex studies to assess safety and mechanism.
Experimental Workflow Diagram
The following diagram outlines a logical progression for the evaluation of a library of novel pyrimidine compounds.
Caption: High-level workflow for antifungal compound evaluation.
Part 3: Detailed Experimental Protocols
The following protocols are based on established standards, primarily from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of data.[9][10][11][12]
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a fungus.[11]
Rationale: The broth microdilution method is a standardized, quantitative technique that allows for the comparison of multiple compounds against various fungal strains simultaneously.[13][14][15] Adherence to CLSI guidelines (documents M27 for yeasts and M38 for filamentous fungi) is crucial for inter-laboratory consistency.[9][11]
Materials and Reagents:
-
96-well, U-bottom microtiter plates
-
Test pyrimidine compounds
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Incubator (35°C)
Procedure:
-
Compound Preparation:
-
Dissolve pyrimidine compounds and controls in DMSO to create high-concentration stock solutions (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium directly in the 96-well plates to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL).
-
Rationale: DMSO is used to solubilize hydrophobic compounds. Its final concentration in the wells should be kept low (typically ≤1%) to avoid inhibiting fungal growth.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on appropriate agar (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Prepare a suspension of fungal cells in sterile saline.
-
Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.[15]
-
Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[15]
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compounds.
-
Include control wells:
-
Growth Control: Inoculum + medium (no compound).
-
Sterility Control: Medium only (no inoculum).
-
Vehicle Control: Inoculum + medium with the highest concentration of DMSO used.
-
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ~50% reduction) compared to the growth control. This can be assessed visually or with a spectrophotometer.
-
Protocol 2: Mammalian Cell Cytotoxicity Assay
This protocol assesses the toxicity of the compounds against a mammalian cell line to determine their therapeutic window.[4]
Rationale: A successful antifungal agent must be selectively toxic to fungal cells while exhibiting minimal harm to host cells.[4] Assays like the MTT or resazurin reduction assay provide a quantitative measure of cell viability and metabolic activity.[4][16][17]
Materials and Reagents:
-
Mammalian cell line (e.g., HeLa, HEK293, or HepG2)
-
Appropriate cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Test pyrimidine compounds
-
Positive control (e.g., Doxorubicin)
-
96-well flat-bottom tissue culture plates
-
Resazurin sodium salt solution or MTT reagent
-
CO₂ incubator (37°C, 5% CO₂)
-
Fluorescence or absorbance plate reader
Procedure:
-
Cell Seeding:
-
Culture mammalian cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into 96-well plates at a density of ~1 x 10⁴ cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.
-
Incubate the plates for 24-48 hours in a CO₂ incubator.[16]
-
-
Viability Assessment (Resazurin Method):
-
Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours.
-
Rationale: Viable, metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
Measure the fluorescence at an excitation/emission wavelength of ~560/590 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the viability percentage against the compound concentration and determine the CC₅₀ (50% cytotoxic concentration) using non-linear regression analysis.
-
Part 4: Data Interpretation and Presentation
Clear presentation of quantitative data is essential for comparing the efficacy and safety of different compounds.
Table 1: Sample Antifungal and Cytotoxicity Data
| Compound ID | Target Fungus | MIC (µg/mL) | CC₅₀ (HeLa Cells, µg/mL) | Selectivity Index (SI = CC₅₀/MIC) |
| PYR-001 | C. albicans | 2.0 | >64 | >32 |
| PYR-002 | C. albicans | 8.0 | >64 | >8 |
| PYR-003 | C. albicans | 0.5 | 32 | 64 |
| PYR-004 | A. fumigatus | 4.0 | 58 | 14.5 |
| Fluconazole | C. albicans | 1.0 | >128 | >128 |
Interpretation: The Selectivity Index (SI) is a critical parameter. A higher SI value indicates greater selectivity for the fungal pathogen over mammalian cells. In this example, PYR-003 shows high potency (low MIC) and a favorable SI, making it a strong candidate for further mechanistic studies.
Conclusion and Future Directions
The protocols and workflow described provide a robust framework for the initial evaluation of novel pyrimidine compounds as potential antifungal agents. Compounds demonstrating high potency and a strong selectivity index should be advanced to more detailed mechanistic studies, such as specific enzyme inhibition assays, and subsequently to in vivo models of infection. This systematic approach is fundamental to de-risking the drug development pipeline and identifying promising new therapies to combat the growing threat of fungal diseases.[4]
References
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Creative Biolabs. Antifungal Drug In Vitro Cytotoxicity Assessment Service. Available from: [Link]
-
Sun, L., Wu, J., Zhang, L., Luo, M., & Sun, D. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 16(7), 5618-5628. Available from: [Link]
-
Wu, Q., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 730032. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). Antifungal Susceptibility Test Interpretive Criteria. Available from: [Link]
-
Pfaller, M. A. (2001). In vitro antifungal susceptibility testing. Pharmacotherapy, 21(8 Pt 2), 111S-123S. Available from: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Available from: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Available from: [Link]
-
Ghannoum, M., & Isham, N. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00045-19. Available from: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Available from: [Link]
-
Benito, R. (2018). In vitro antifungal susceptibility testing. ResearchGate. Available from: [Link]
-
Centers for Disease Control and Prevention (CDC). (2024). Antifungal Susceptibility Testing for C. auris. Available from: [Link]
-
Pierce, C. G., Uppuluri, P., Tristan, A. R., Wormley, F. L., Mowat, E., Ramage, G., & Lopez-Ribot, J. L. (2008). A Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Journal of Clinical Microbiology, 46(5), 1646-1651. Available from: [Link]
-
ResearchGate. (n.d.). Cytotoxicity assays were performed for each of the (A) four antifungal... [Image]. Available from: [Link]
-
Al-Salahi, R., Abuelizz, H. A., & Marzouk, M. (2019). Recent Advances in Pyrimidine-Based Drugs. Molecules, 24(3), 555. Available from: [Link]
-
ResearchGate. (n.d.). The de novo pyrimidine biosynthesis pathway, which leads to the... [Image]. Available from: [Link]
-
Sun, L., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. ResearchGate. Available from: [Link]
-
Chaudhari, N. D., & Shashidhar, B. V. (2024). NOVEL PYRIMIDINE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS: SYNTHESIS AND BIOLOGICAL EVALUATION. International Journal of Pharmaceutical Sciences and Research, 15(2), 450-454. Available from: [Link]
-
Fernandes, L., et al. (2014). The role of the de novo pyrimidine biosynthetic pathway in Cryptococcus neoformans high temperature growth and virulence. PLoS ONE, 9(7), e102038. Available from: [Link]
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Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. Available from: [Link]
-
CD Biosynsis. Pyrimidine Biosynthesis. Available from: [Link]
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Wikipedia. Antifungal. Available from: [Link]
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Min, Y. H., et al. (2000). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 44(8), 2243-2246. Available from: [Link]
-
Herreros, E., et al. (2001). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 45(10), 2778-2784. Available from: [Link]
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Kyriakidis, I., et al. (2021). Antifungals and Drug Resistance. Molecules, 26(20), 6127. Available from: [Link]
-
Quintero-Becerra, L. A., et al. (2023). The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review. Journal of Fungi, 9(4), 427. Available from: [Link]
-
Stasolla, C., et al. (2010). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Amino Acids, Peptides and Proteins in Plant Science, 105-135. Available from: [Link]
-
Wikipedia. Pyrimidine metabolism. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this and structurally related compounds. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.
Introduction to the Synthesis
The synthesis of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride is typically achieved through a two-stage process. The first stage involves the preparation of a key intermediate, 4,6-dichloropyrimidine, usually by chlorination of 4,6-dihydroxypyrimidine.[1][2] The second, crucial stage is a nucleophilic aromatic substitution (SNAr) reaction. This reaction, a variant of the Williamson ether synthesis, involves the coupling of 4,6-dichloropyrimidine with 3-hydroxypiperidine.[3][4] The resulting ether is then typically converted to its hydrochloride salt for improved stability and handling.
While the reaction appears straightforward, the bifunctional nature of both the pyrimidine electrophile and the piperidine nucleophile can lead to a range of byproducts. This guide will address the identification, control, and mitigation of these impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic pathway and what are the critical parameters?
The most common pathway is the reaction of 4,6-dichloropyrimidine with 3-hydroxypiperidine in the presence of a suitable base. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[5][6] Critical parameters to control are:
-
Stoichiometry: The molar ratio of the nucleophile (3-hydroxypiperidine) to the electrophile (4,6-dichloropyrimidine).
-
Base: The choice and amount of base are crucial for deprotonating the hydroxyl group of the piperidine to form the more potent alkoxide nucleophile.[7] Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or organic amines.[4]
-
Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred as they can accelerate SNAr reactions.[4]
-
Temperature: Higher temperatures can increase reaction rates but may also promote the formation of undesirable byproducts.
Q2: I'm observing a byproduct with a mass corresponding to the addition of two piperidinyl ether groups. What is it and how can I prevent it?
This is the di-substituted byproduct, 4,6-bis[(3-piperidinyl)oxy]pyrimidine . It forms when a second molecule of 3-hydroxypiperidine displaces the remaining chlorine atom on your desired product. This is a common issue when the reaction is allowed to proceed for too long, at too high a temperature, or with an excess of the nucleophile. See the troubleshooting guide below for mitigation strategies.
Q3: My reaction is sluggish and I have a significant amount of unreacted 4,6-dichloropyrimidine. What could be the cause?
Several factors can lead to an incomplete reaction:
-
Insufficient Base: The base may not be strong enough or used in a sufficient quantity to fully deprotonate the 3-hydroxypiperidine. Without the formation of the alkoxide, the nucleophilic attack is significantly slower.[7][8]
-
Low Temperature: The activation energy for the SNAr reaction may not be met at the current reaction temperature.
-
Poor Reagent Quality: Moisture in the solvent or reagents can quench the base and the alkoxide. Ensure all materials are anhydrous.
Q4: Can the piperidine nitrogen attack the pyrimidine ring instead of the hydroxyl group?
Yes, this is a potential side reaction leading to N-alkylation instead of the desired O-alkylation. The piperidine nitrogen is also a nucleophile. The selectivity between N- and O-alkylation can often be influenced by the reaction conditions. Generally, forming the alkoxide with a strong base will make the oxygen a much stronger nucleophile than the nitrogen, favoring the desired ether formation.
Q5: I have an impurity that I suspect is 4-chloro-6-hydroxypyrimidine. Where did this come from?
This impurity likely originates from the synthesis of your starting material, 4,6-dichloropyrimidine. If the chlorination of 4,6-dihydroxypyrimidine is incomplete, this mono-chloro, mono-hydroxy species will be carried over.[2] It is crucial to use highly pure starting materials or to account for this impurity during your reaction and purification.
Byproduct Formation Pathway
The following diagram illustrates the primary reaction pathway to the desired product and the formation routes of the most common byproducts.
Caption: Reaction scheme for the synthesis and major byproduct pathways.
Troubleshooting Guides
Problem 1: High Levels of Di-substituted Byproduct
This is often the most significant purity challenge. The key is to control the reaction to favor mono-substitution.
Causality Analysis:
-
Excess Nucleophile: Using more than one equivalent of 3-hydroxypiperidine drives the reaction towards di-substitution.
-
High Temperature/Long Reaction Time: These conditions provide the necessary energy and opportunity for the second, slower substitution to occur.
-
Method of Addition: Adding the nucleophile all at once creates high local concentrations, which can promote di-substitution.
Mitigation Protocol:
-
Adjust Stoichiometry: Begin by using a slight excess of the limiting reagent, 4,6-dichloropyrimidine (e.g., 1.1 equivalents), relative to 3-hydroxypiperidine (1.0 equivalent).
-
Control Addition: Add the 3-hydroxypiperidine/base solution dropwise to the solution of 4,6-dichloropyrimidine at a controlled temperature.
-
Optimize Temperature: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly warm if necessary.
-
Monitor Closely: Use in-process analytical techniques like TLC or HPLC to monitor the disappearance of the starting material and the appearance of the product and di-substituted byproduct.[9] Stop the reaction once the consumption of the limiting reagent is optimal, before significant amounts of the di-substituted product form.
Caption: Troubleshooting workflow for minimizing di-substitution.
Problem 2: Incomplete Reaction / Presence of Unreacted Starting Materials
An incomplete reaction reduces yield and complicates purification.
Causality Analysis:
-
Base Ineffectiveness: The chosen base may be too weak, or it may have been deactivated by moisture.
-
Insufficient Activation Energy: The reaction temperature is too low.
-
Poor Solubility: Reagents may not be fully dissolved in the chosen solvent.
Mitigation Protocol:
-
Base Selection: For O-alkylation, a strong base like Sodium Hydride (NaH) is effective.[4] It irreversibly deprotonates the alcohol, creating the alkoxide and bubbling away hydrogen gas.[7] Ensure the base is fresh and handled under anhydrous conditions. Use at least 1.1 equivalents to ensure full deprotonation.
-
Temperature Adjustment: If the reaction is slow at room temperature, gradually increase the heat in increments of 10-20°C, monitoring the progress at each stage.
-
Solvent Choice: Ensure your solvent (e.g., DMF, DMSO, THF) is anhydrous and can fully dissolve the reagents at the reaction temperature.
Data & Analytical Summaries
Table 1: Common Byproducts and Analytical Signatures
| Compound Name | Structure | Expected Mass Change (vs. DCP) | Common Analytical Notes |
| Desired Product | 6-Chloro-4-(piperidin-3-yloxy)pyrimidine | + C₅H₁₀NO (-HCl) | Target peak in HPLC/LC-MS. |
| Di-substitution Byproduct | 4,6-bis(piperidin-3-yloxy)pyrimidine | + 2 * C₅H₁₀NO (-2HCl) | Higher molecular weight peak. More prevalent in later reaction stages. |
| N-Alkylation Byproduct | 6-Chloro-4-(piperidin-1-yl)pyrimidine-3-ol | + C₅H₁₀NO (-HCl) | Isomeric with the desired product. Requires NMR for definitive identification. |
| Unreacted DCP | 4,6-Dichloropyrimidine | N/A | Corresponds to starting material standard. |
| Hydrolyzed DCP | 4-Chloro-6-hydroxypyrimidine | + O (-Cl, +H) | Impurity from starting material or hydrolysis during workup. |
Table 2: Recommended Starting Conditions
| Parameter | Recommended Value | Rationale & Reference |
| Reactant Ratio | 1.1 eq. 4,6-Dichloropyrimidine / 1.0 eq. 3-Hydroxypiperidine | Minimizes di-substitution. |
| Base | 1.1 - 1.2 eq. Sodium Hydride (NaH) | Strong, irreversible deprotonation to favor O-alkylation.[4][7] |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents facilitate SNAr reactions.[8] |
| Temperature | 0 °C to Room Temperature | Lower temperatures favor selectivity for mono-substitution.[8] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the base and alkoxide by atmospheric moisture. |
Experimental Protocols
Protocol 1: In-process Reaction Monitoring by TLC
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A starting point is a mixture of Ethyl Acetate and Hexanes (e.g., 30:70 v/v). Adjust polarity as needed for optimal separation.
-
Spotting: On the baseline, spot the 4,6-dichloropyrimidine starting material, a co-spot (starting material + reaction mixture), and the reaction mixture.
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Visualization: Visualize under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, typically more polar (lower Rf) product spot indicates reaction progress.[9]
Protocol 2: Byproduct Identification by LC-MS
-
Sample Prep: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
Chromatography: Use a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both often containing 0.1% formic acid to aid ionization).
-
Mass Spectrometry: Operate the mass spectrometer in a positive ion electrospray (ESI+) mode.
-
Analysis: Correlate the peaks in the chromatogram with their corresponding mass-to-charge ratios (m/z). Compare these masses to the theoretical masses of the expected product and byproducts listed in Table 1.[10][11]
References
- BenchChem. (n.d.). Methods for monitoring the progress of pyrimidine reactions.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- Google Patents. (2016). CN105732514A - Synthetic method of 4,6-dichloropyrimidine.
- BenchChem. (n.d.). Identifying and minimizing byproducts in the Williamson ether synthesis.
- European Patent Office. (2001).
- Google Patents. (2000). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
- Wikipedia. (2023). Williamson ether synthesis.
- Google Patents. (2013).
- ResearchGate. (2015).
- Clausius Scientific Press. (2019). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
- Journal of Biological Chemistry. (1948). The separation and quantitative estimation of purines and pyrimidines in minute amounts.
- PubMed. (2006). Comprehensive detection of disorders of purine and pyrimidine metabolism by HPLC with electrospray ionization tandem mass spectrometry. Clinical Chemistry, 52(6), 1127-37.
- Waters Corporation. (2020). Developing Impurities Analytical Methods with a Quality and Risk-Based Approach.
- National Institutes of Health. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC.
- Google Patents. (1969).
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- National Institutes of Health. (2015).
- Google Patents. (2004).
- Chemistry LibreTexts. (2022). 16.
- Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis.
- Rasayan Journal of Chemistry. (2018). Synthesis of 4-chloro-piperidine derivatives via NbCl5 mediated aza-prins type cyclization of epoxides and homoallylic amines.
- YouTube. (2019).
- ResearchGate. (2019). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine.
- Heterocyclic Letters. (2023).
- ElectronicsAndBooks. (n.d.). Pyrimidines and Quinazoline Alkamine Ethers.
Sources
- 1. CN105732514A - Synthetic method of 4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. Comprehensive detection of disorders of purine and pyrimidine metabolism by HPLC with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Challenges of Pyrimidinyl Ethers
Welcome to the Technical Support Center for the purification of pyrimidinyl ethers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to streamline your purification workflows and enhance the integrity of your research.
Pyrimidinyl ethers are integral scaffolds in medicinal chemistry, appearing in a wide array of bioactive molecules and pharmaceuticals.[1] However, their purification is often non-trivial, presenting unique challenges that stem from the interplay between the pyrimidine core and the ether linkage. This guide will equip you with the knowledge to anticipate, diagnose, and resolve these purification hurdles.
Troubleshooting Guide: Navigating Experimental Hurdles
This section addresses specific issues you may encounter during the purification of pyrimidinyl ethers, offering probable causes and actionable solutions.
Issue 1: Low Recovery or Product Decomposition during Silica Gel Chromatography
Symptoms:
-
Significantly lower than expected yield after column chromatography.
-
Appearance of new, unexpected spots on TLC analysis of collected fractions.
-
Streaking or tailing of the product spot on TLC plates.
Probable Causes & Solutions:
-
Acid-Catalyzed Ether Cleavage: Standard silica gel is inherently acidic and can catalyze the cleavage of the ether bond, particularly if the ether is activated (e.g., benzylic or allylic ethers) or if the pyrimidine ring is protonated.[2][3][4] The basic nitrogen atoms in the pyrimidine ring can interact with the acidic silanol groups, bringing the ether linkage into close proximity with the acidic surface and facilitating hydrolysis or cleavage.
-
Solution 1: Deactivate the Silica Gel. Neutralize the silica gel by pre-treating it with a solution of a volatile base, such as triethylamine (1-3%), in the column packing solvent.[5] This will cap the acidic silanol groups and create a more inert stationary phase.
-
Solution 2: Use an Alternative Stationary Phase. Consider using neutral or basic alumina as the stationary phase.[6] For particularly sensitive compounds, reversed-phase chromatography (C18 silica) with a polar mobile phase can be an effective alternative.[6]
-
Solution 3: Optimize the Mobile Phase. Incorporate a small percentage of a basic modifier, like triethylamine or pyridine, into your eluent system to neutralize the silica surface in-situ and improve the peak shape of your basic pyrimidinyl ether.
-
-
Strong Adsorption to Silica: The nitrogen atoms in the pyrimidine ring can lead to strong interactions with the polar stationary phase, resulting in poor mobility and band broadening.
-
Solution: Employ a More Polar Mobile Phase. Gradually increase the polarity of your eluent. A common strategy for nitrogen-containing heterocycles is to use a mixture of dichloromethane and methanol or hexane and ethyl acetate with an increasing gradient of the more polar solvent.[6]
-
Experimental Workflow: Deactivating Silica Gel for Flash Chromatography
Caption: Workflow for deactivating silica gel before chromatography.[5]
Issue 2: Persistent Impurities After Recrystallization
Symptoms:
-
The melting point of the recrystallized product is broad or lower than the literature value.
-
NMR or LC-MS analysis shows the presence of one or more persistent impurities.
Probable Causes & Solutions:
-
Co-crystallization of Structurally Similar Impurities: Byproducts from the synthesis with similar polarity and structure to the desired pyrimidinyl ether can co-crystallize, making them difficult to remove by simple recrystallization.
-
Solution 1: Solvent System Screening. A single solvent may not be sufficient. Experiment with a two-solvent recrystallization system.[7] The ideal first solvent should dissolve the compound well at high temperatures, while the second solvent (anti-solvent) should be one in which the compound is poorly soluble.
-
Solution 2: Slow Cooling. Avoid rapid cooling (e.g., placing the hot flask directly in an ice bath) as this can trap impurities within the crystal lattice.[7] Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Solution 3: Seeding. If you have a small amount of pure product, use it as a seed crystal to encourage the formation of pure crystals.[8]
-
-
Presence of Unreacted Starting Materials: If the ether was synthesized via a Williamson ether synthesis, unreacted hydroxypyrimidine or the alkyl halide may persist.[9]
-
Solution: Pre-purification Workup. An aqueous workup can help remove some of these impurities. For instance, washing the organic layer with a dilute base can remove unreacted acidic hydroxypyrimidine, while a water wash can remove any water-soluble starting materials or salts.
-
Protocol: Two-Solvent Recrystallization
-
Solvent Selection: Identify a "good" solvent in which your pyrimidinyl ether is soluble at elevated temperatures and a "poor" solvent (anti-solvent) in which it is insoluble. The two solvents must be miscible.[10]
-
Dissolution: Dissolve the impure compound in a minimal amount of the hot "good" solvent.
-
Addition of Anti-solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts to look out for in the synthesis of pyrimidinyl ethers?
A1: The most common synthetic route to pyrimidinyl ethers is the Williamson ether synthesis, which involves the reaction of a hydroxypyrimidine with an alkyl halide in the presence of a base.[9] The primary side reaction to be aware of is elimination (E2 reaction), especially when using secondary or tertiary alkyl halides, which will produce an alkene byproduct.[9][11] Over-alkylation can also occur if there are other nucleophilic sites on the pyrimidine ring. Additionally, unreacted starting materials are common impurities.
Q2: My pyrimidinyl ether is an oil and won't crystallize. What are my purification options?
A2: If your compound is a persistent oil, column chromatography is the primary method of purification.[12] If standard silica gel chromatography is problematic (see Issue 1), consider the alternative stationary phases mentioned, such as alumina or C18 silica.[6] If the oil is of high purity but contains residual solvent, high-vacuum drying may be sufficient.
Q3: How can I assess the purity of my final pyrimidinyl ether product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a preliminary assessment of purity. A single spot in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. Quantitative NMR (qNMR) can be used for an absolute purity determination.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on both the purity (from the LC chromatogram) and the molecular weight of the compound and any impurities.
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method is the gold standard for determining purity, especially for pharmaceutical applications.[14]
Table 1: Common Analytical Techniques for Purity Assessment
| Technique | Information Provided | Key Considerations |
| TLC | Qualitative purity, reaction monitoring | Choice of appropriate mobile phase is crucial. |
| NMR | Structural confirmation, identification of impurities, quantitative purity (qNMR) | Requires a relatively pure sample for clear spectra. |
| LC-MS | Purity, molecular weight of components | Can be destructive; choice of ionization source is important. |
| HPLC | High-resolution separation, quantitative purity | Method development can be time-consuming.[14] |
Q4: Can the basicity of the pyrimidine ring affect the stability of the ether linkage during purification?
A4: Yes. While ethers are generally stable, the presence of the basic pyrimidine ring can influence their reactivity.[2] Under acidic conditions, such as on silica gel or during an acidic workup, the pyrimidine nitrogens can be protonated. This can potentially make the molecule more susceptible to hydrolysis or cleavage, especially if the ether is in a sterically accessible position. It is therefore advisable to use neutral or slightly basic conditions during purification whenever possible.
Logical Relationship: Purification Strategy Selection
Caption: Decision-making workflow for purifying pyrimidinyl ethers.
References
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
LibreTexts Chemistry. Recrystallization. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
UCLA Chemistry and Biochemistry. Recrystallization - Single Solvent. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
ResearchGate. An overview on synthesis and biological activity of pyrimidines. [Link]
-
Wikipedia. Ether cleavage. [Link]
-
Fiveable. Reactions of Ethers: Acidic Cleavage. [Link]
-
ChemHelp ASAP. column chromatography & purification of organic compounds. [Link]
-
PubMed Central. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]
-
Kishida, E., et al. Determination of malondialdehyde with chemical derivatization into the pyrimidine compound and HPLC. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, vol. 1045, no. 2, 1990, pp. 187-8. [Link]
-
Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]
-
Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
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- 5. Purification [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Home Page [chem.ualberta.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. rubingroup.org [rubingroup.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of malondialdehyde with chemical derivatization into the pyrimidine compound and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride
Welcome to the technical support center for the synthesis of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis, improve your yield, and ensure the highest purity of your final product.
The synthesis of this target molecule, while seemingly straightforward, involves a nuanced application of the Williamson ether synthesis, a classic and powerful method for forming ether linkages.[1][2][3] Success hinges on a deep understanding of the reaction mechanism, careful control of reaction conditions, and the ability to anticipate and mitigate potential side reactions.
The Synthetic Pathway: A Mechanistic Overview
The core of this synthesis is the SN2 reaction between the alkoxide generated from 3-hydroxypiperidine and the electrophilic 4,6-dichloropyrimidine.[1][2][3] The reaction proceeds via a backside attack of the nucleophilic alkoxide on the carbon atom of the C-Cl bond of the pyrimidine ring.[1][2][4]
Sources
"6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride" solubility issues in DMSO
Welcome to the technical support guide for 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding solubility challenges with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure experimental success and data integrity.
Introduction: Understanding the Challenge
6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride is an organic compound often supplied as a white solid.[1] While it is generally considered to have good solubility, its nature as a hydrochloride salt combined with the specific properties of DMSO can lead to unexpected challenges during stock solution preparation. The most common issues—incomplete dissolution, precipitation upon storage, or cloudiness after freeze-thaw cycles—often stem not from the compound itself, but from the handling of the solvent.
This guide will walk you through the underlying causes of these issues and provide robust, field-proven protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: My 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride isn't fully dissolving in DMSO, even at concentrations where it should be soluble. What's happening?
This is the most frequently encountered issue and is almost always linked to the quality of the DMSO. DMSO is a powerful polar aprotic solvent, but it is also highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3]
-
The Causality: When DMSO absorbs even small amounts of water, its solvent properties change.[4][5] The introduction of water creates a more structured hydrogen-bonding network, which can make it more difficult to solvate and dissolve certain compounds, particularly complex organic salts.[6] This can lead to a supersaturated state that is kinetically stable but thermodynamically prone to precipitation.[4] For a hydrochloride salt, the altered ionic environment in "wet" DMSO can significantly hinder solubility.[6]
-
Immediate Action:
-
Ensure you are using a fresh, unopened bottle of high-purity, anhydrous DMSO.
-
If the compound is still struggling to dissolve, gentle warming and sonication can be effective.
-
Q2: I successfully dissolved the compound, but after storing it at -20°C and thawing, I see a precipitate. Why did this happen and can I rescue the solution?
Precipitation after a freeze-thaw cycle is a classic sign of moisture contamination in your DMSO stock.[7]
-
The Mechanism: As the "wet" DMSO solution cools and freezes, the solubility of the compound decreases, and the presence of water can encourage the formation of crystalline structures.[4] Upon thawing, the compound may not fully redissolve, resulting in a visible precipitate. Repeated freeze-thaw cycles exacerbate this issue, increasing the likelihood of crystallization.[4][7]
-
Rescue Protocol:
-
Bring the vial to room temperature.
-
Gently warm the solution in a water bath (not exceeding 40°C).[8]
-
Place the vial in an ultrasonic water bath and sonicate for 10-15 minutes.[6] Sonication uses high-frequency sound waves to create cavitation, agitating particles and facilitating their redissolution.[9]
-
Visually inspect for a clear solution. If precipitate remains, repeat the warming and sonication cycle.
-
-
Prevention: The best strategy is prevention. After initial preparation, you should aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles and exposure to atmospheric moisture.[6][10]
Q3: What is sonication and why is it recommended for dissolving compounds?
Sonication, or ultrasonication, is a process that uses sound energy to agitate particles in a solution.[9]
-
How it Works: The process generates intense ultrasonic waves that cause acoustic cavitation—the formation and collapse of microscopic bubbles. This creates powerful mechanical forces that break down particle aggregates, reduce particle size, and increase the surface area available for interaction with the solvent.[11][12] This enhanced surface area allows for more efficient and rapid dissolution.[11]
-
Benefits:
-
Enhanced Solubility: Significantly improves the dissolution of poorly soluble substances.[12]
-
Time Efficiency: Reduces the time required for dissolution compared to simple vortexing or stirring.[12]
-
Preservation: Minimizes the need for excessive heat, which can degrade thermally sensitive compounds.[11]
-
Q4: Are there any alternatives if I cannot achieve a clear solution in DMSO?
While DMSO is a versatile solvent capable of dissolving a wide array of both polar and nonpolar compounds,[13][14] persistent solubility issues may require exploring other options. However, for cell-based assays, it's critical to consider solvent toxicity. The final concentration of DMSO in cell culture media should typically be kept below 0.5% to avoid cytotoxic effects.[10][15] If another solvent is considered, its compatibility with the experimental system is paramount. For many applications, optimizing the dissolution in DMSO using the techniques described here is the preferred approach.
Experimental Protocols & Workflows
Protocol 1: Standard Operating Procedure for Preparing a Stock Solution
This protocol is designed to minimize the common pitfalls associated with preparing stock solutions in DMSO.
-
Preparation:
-
Use a new, sealed bottle of high-purity (≥99.9%) anhydrous DMSO.
-
Allow the 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride powder to equilibrate to room temperature before weighing.
-
Work quickly to minimize the exposure of both the compound and the DMSO to ambient air.
-
-
Dissolution:
-
Accurately weigh the desired amount of the compound and place it in a sterile, appropriate-sized tube (e.g., a microcentrifuge tube or glass vial).
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex the solution vigorously for 2-5 minutes.[8]
-
-
Troubleshooting Dissolution:
-
If the solid is not fully dissolved, place the sealed tube in an ultrasonic water bath for 10-15 minutes.[6]
-
If necessary, gently warm the solution in a water bath set to 30-40°C for 5-10 minutes, followed by another round of vortexing or sonication. Do not exceed 40°C , as higher temperatures risk compound degradation.[8]
-
-
Verification and Storage:
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in tightly sealed cryovials.[6][10]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[10]
-
Visualization of the Recommended Workflow
Caption: Recommended workflow for preparing stock solutions.
Troubleshooting Guide
This table summarizes potential issues, their probable causes, and the recommended actions.
| Observed Issue | Probable Cause | Recommended Solution & Explanation |
| Compound forms clumps or does not dissolve initially. | 1. Hygroscopic DMSO: The DMSO has absorbed atmospheric water, reducing its solvating power for this specific compound.[5][6] | Action: Discard the current DMSO and use a fresh, sealed bottle of anhydrous DMSO. Explanation: Anhydrous conditions are critical for optimal solubility. |
| 2. Insufficient mechanical agitation. | Action: Increase vortexing time or utilize sonication.[11] Explanation: Sonication provides high energy to break up particle aggregates, significantly enhancing the rate of dissolution.[12] | |
| Solution is cloudy or contains a fine precipitate. | 1. Microsized particles not fully dissolved. | Action: Use sonication for 10-15 minutes, followed by gentle warming if needed.[6] Explanation: Sonication is effective at dissolving very fine particulates that may not be visible as distinct grains. |
| 2. Compound has reached its solubility limit in "wet" DMSO. | Action: Re-prepare the solution using anhydrous DMSO. If the concentration is very high, consider preparing a slightly more dilute stock. Explanation: Water contamination lowers the effective solubility limit.[4] | |
| A clear solution forms a precipitate after one or more freeze-thaw cycles. | 1. Water absorption during handling. | Action: Re-dissolve using the gentle warming and sonication protocol.[7] To prevent recurrence, ensure stock solutions are aliquoted after the initial preparation to avoid repeated thawing of the main stock.[10] Explanation: Each time the main stock is opened, it's an opportunity for moisture to be absorbed. |
| 2. Kinetically trapped supersaturated solution. | Action: Follow the re-dissolution protocol. Explanation: The solution may have been supersaturated. Freezing provides the energy barrier needed for the compound to crystallize out of solution.[4] |
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting solubility issues.
References
- Envirostar. (2023, April 21).
- Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
- Envirostar. (2023, May 11).
- ScienceDirect. (2026, January 3).
- Quora. (2023, January 16).
- Gaylord Chemical. (2025, October 13). Is Pharmaceutical DMSO hygroscopic?
- Protocols.io. (2021, October 21).
- Academia Stack Exchange. (2025, March 16). How to make Dimethyl sulfoxide (DMSO)
- MedChemExpress. (n.d.). Compound Handling Instructions.
- ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?
- BioTechniques. (2013, October 15). Making a stock solution for my drug using DMSO.
- ChemBK. (2024, April 10). 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- ResearchGate. (2025, August 7).
- ResearchGate. (2016, August 12). Is sonication essential in solubility testing of a substance?
- ResearchGate. (2022, February 20).
- Guidechem. (n.d.). 6-chloro-N-[(3S)-3-piperidinyl]-4-pyrimidinamine;hydrochloride.
- BenchChem. (2025). Impact of hygroscopic DMSO on MAX-10181 solubility.
- ECHEMI. (n.d.). Hygroscopic behaviour of DMSO - how bad is it?
- BenchChem. (2025). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
- Chemistry Stack Exchange. (2014, April 2). Hygroscopic behaviour of DMSO - how bad is it?
- Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO)
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- 9. Sonication: Significance and symbolism [wisdomlib.org]
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- 12. Harnessing Sound Waves: Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 13. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Kinase Assay Conditions for Novel Inhibitors
Welcome to the technical support center for kinase assay optimization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of characterizing novel kinase inhibitors. Instead of a rigid protocol, you will find a series of structured FAQs and troubleshooting guides that address the common—and often nuanced—challenges encountered in the lab. Our approach is grounded in explaining the causality behind experimental choices to empower you to design robust, self-validating assays.
Section 1: Foundational Assay Parameters
This section addresses the most critical initial parameters that form the bedrock of any reliable kinase assay. Getting these right from the outset will prevent downstream complications and ensure your data is both accurate and reproducible.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal enzyme concentration for my assay?
A1: The optimal enzyme concentration is the lowest amount of kinase that produces a robust and linear signal within your desired assay time.[1] The goal is to operate in the "linear region" of the enzyme titration curve, where a change in kinase activity directly corresponds to a proportional change in signal.[2]
-
Causality: At very low concentrations, the signal may be too weak to distinguish from background noise.[2] Conversely, at excessively high concentrations, the reaction can quickly consume the substrate or ATP, leading to a non-linear or saturated signal.[2] This "insensitive region" can mask the effects of inhibitors.[2] Autophosphorylation can also become a significant issue at higher enzyme concentrations, which can interfere with assays that measure ATP consumption.[3]
-
Self-Validation: Run a kinase titration experiment where you measure the reaction signal at various enzyme concentrations while keeping the substrate and ATP concentrations fixed. The optimal concentration will be within the linear range of the resulting curve.
Q2: What is the significance of the ATP concentration, and how should I choose the right level for my screen?
A2: The ATP concentration is a critical parameter because the majority of kinase inhibitors are ATP-competitive.[2][4] This means the inhibitor's apparent potency (IC50) is directly influenced by the amount of ATP in the assay.[4][5]
There are three common strategies for choosing an ATP concentration:
-
At or near the Km for ATP: The Michaelis constant (Km) is the ATP concentration at which the kinase operates at half its maximum velocity (Vmax).[4] Assaying at the ATP Km provides a good balance of sensitivity for detecting ATP-competitive inhibitors and allows for a more standardized comparison of inhibitor potencies across different kinases.[4] Under these conditions, the IC50 is approximately twice the inhibitor's dissociation constant (Ki), as described by the Cheng-Prusoff equation.[4][6]
-
Low ATP Concentration (below Km): This increases the assay's sensitivity to ATP-competitive inhibitors, resulting in lower IC50 values.[4] This approach is often used in primary high-throughput screening (HTS) to identify a broader range of potential hits.
-
Physiological ATP Concentration (1-10 mM): Cellular ATP levels are typically in the millimolar range, which is significantly higher than the Km of most kinases.[4][5] Testing at these higher concentrations can provide a more accurate prediction of an inhibitor's efficacy in a cellular environment, though it will increase the apparent IC50 for competitive inhibitors.[4][5] This can also be a strategy to specifically screen for non-ATP-competitive inhibitors.[5][7]
Experimental Workflow: Determining ATP Km
This protocol outlines the steps to experimentally determine the Michaelis constant (Km) for ATP for your specific kinase and substrate.
-
Reagent Preparation:
-
Prepare a concentrated stock of high-purity ATP.
-
Prepare your kinase and substrate in a suitable assay buffer. The buffer should ideally contain components like HEPES, MgCl₂, and a detergent such as Brij-35.[8]
-
-
Kinase Titration (Initial Step):
-
Perform a preliminary experiment to find an enzyme concentration that results in approximately 10-20% substrate turnover within your desired reaction time. This ensures you are measuring the initial reaction velocity.[9]
-
-
ATP Titration:
-
Set up a series of reactions with a fixed concentration of kinase and saturating levels of your peptide/protein substrate.
-
Vary the ATP concentration across a wide range, typically from low micromolar to high micromolar (e.g., 0.5 µM to 100 µM).[10]
-
Include "no enzyme" controls for background subtraction.
-
-
Reaction and Detection:
-
Data Analysis:
-
Subtract the background signal from your measurements.
-
Plot the initial reaction velocity (signal) as a function of ATP concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km value.[13]
-
Section 2: Troubleshooting Common Assay Pitfalls
Even with optimized foundational parameters, unexpected results can arise. This section provides a troubleshooting guide for common issues encountered during inhibitor characterization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Troubleshooting Steps & Expected Outcome |
| High variability in IC50 values between runs | 1. Inconsistent ATP Concentration: Small variations in ATP stock concentration can significantly shift IC50 values for competitive inhibitors.[14] 2. Inhibitor Solubility/Stability: The novel compound may be precipitating or degrading in the assay buffer.[14] 3. Variable Enzyme Activity: Different enzyme batches or repeated freeze-thaw cycles can alter kinase activity.[14] | 1. Use a single, high-quality batch of ATP. Accurately determine its concentration. Outcome: Reduced IC50 variability.[14] 2. Determine the inhibitor's solubility in the assay buffer. Maintain a consistent, low final concentration of a solubilizing agent like DMSO. Outcome: More consistent effective inhibitor concentrations.[14] 3. Use a single lot of purified enzyme and aliquot it to avoid freeze-thaw cycles. Outcome: More reproducible inhibition data.[14] |
| Potent in biochemical assay, weak in cell-based assay | 1. Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its target.[15] 2. Drug Efflux: The compound may be actively transported out of the cells by efflux pumps.[14] 3. High Cellular ATP: The high concentration of ATP in cells (mM range) outcompetes the inhibitor.[5] | 1. Assess cell permeability using assays like PAMPA or Caco-2. Outcome: Understanding of the compound's bioavailability.[14] 2. Test for efflux by co-incubating with known efflux pump inhibitors. Outcome: Determine if efflux is a resistance mechanism.[14] 3. This is expected for ATP-competitive inhibitors. The cell-based data provides a more physiologically relevant measure of potency. Outcome: Better correlation with in vivo efficacy.[16] |
| High Background Signal | 1. Contaminated Reagents: Buffers or other reagents may be contaminated with ATP or kinases. 2. Autophosphorylation: The kinase may be phosphorylating itself, especially at high concentrations.[3] 3. Assay Format Interference: The inhibitor itself may interfere with the detection method (e.g., luciferase-based assays).[17] | 1. Prepare fresh buffers and use high-purity reagents. Outcome: Lower background signal.[15] 2. Reduce the enzyme concentration to the lower end of the linear range. Outcome: Minimized contribution from autophosphorylation.[3] 3. Run a counterscreen where the inhibitor is tested against the detection system in the absence of the kinase. Outcome: Identification of assay artifacts. |
The Role of DMSO in Kinase Assays
Dimethyl sulfoxide (DMSO) is a common solvent for novel inhibitors, but it is not inert and can impact assay results.
-
Activation/Inhibition: DMSO has been shown to stimulate the activity of some kinases, such as certain tyrosine kinases, while potentially inhibiting others like JNK and p38 MAP kinases.[18][19][20][21] The effects can be concentration-dependent and vary across different cell lines and kinase families.[22]
-
Best Practices: It is crucial to maintain a consistent, low final concentration of DMSO (typically ≤1%) across all wells, including controls, to minimize its effects.[12] Always include a "vehicle control" (assay buffer + DMSO) to account for any solvent-related activity changes.[15]
Section 3: Ensuring Data Quality and Interpretation
Robust data analysis is as critical as the experimental setup. This section covers the essential quality control metrics and data interpretation frameworks needed to have confidence in your results.
Z'-Factor: A Measure of Assay Quality
The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[23][24][25] It quantifies the separation between the distributions of your positive and negative controls, providing a measure of the assay's robustness and reliability.[26]
Formula: Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
Interpretation of Z'-Factor Values:
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between controls, indicating a robust and reliable assay.[24][25][26] |
| 0 to 0.5 | Acceptable | The assay may be acceptable but could benefit from optimization.[24][25] |
| < 0 | Poor | The distributions of the controls overlap, making the assay unsuitable for reliable screening.[24][26] |
A Z'-factor should be calculated for each plate to ensure consistent performance throughout the screen.[12][25]
Visualizing the Assay Optimization Workflow
The following diagram illustrates the logical flow of optimizing a kinase assay, from initial parameter setup to inhibitor characterization.
Caption: A workflow for kinase assay optimization and inhibitor validation.
From IC50 to Ki: Understanding Inhibitor Potency
While the IC50 (the concentration of an inhibitor required to reduce enzyme activity by 50%) is widely used, it is an assay-dependent value.[27] The inhibitor constant (Ki), however, is a true dissociation constant and is independent of the assay conditions, making it a more universal measure of potency.[27]
For ATP-competitive inhibitors, the IC50 can be converted to a Ki using the Cheng-Prusoff equation :[6]
Ki = IC50 / (1 + ([ATP] / Km,ATP))
This conversion is essential for comparing the potency of inhibitors across different studies where assay conditions may vary.[3]
Beyond the Primary Target: The Importance of Selectivity Profiling
Novel inhibitors rarely act on just one kinase.[28] Off-target effects can lead to toxicity or provide opportunities for new therapeutic applications.[28] Therefore, it is crucial to assess the selectivity of your lead compounds.
-
Kinase Panels: Screening your inhibitor against a broad panel of kinases provides a strategic overview of its selectivity profile.[1][28]
-
Interpreting Profiling Data: A truly selective inhibitor will have a significantly lower IC50 for the intended target compared to other kinases in the panel. Quantifying this difference, often referred to as a selectivity score, is a key step in lead optimization.[6]
Visualizing the Troubleshooting Process
When encountering inconsistent data, a logical decision-making process is essential. This diagram outlines a troubleshooting workflow for a common issue: high variability in IC50 values.
Caption: A decision tree for troubleshooting IC50 variability.
References
- Technical Support Center: Optimizing ATP in Kinase Assays. Benchchem.
- 3 Overlooked Factors About Kinases in Drug Discovery. The Daily Scientist.
- Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. PubMed.
- Z-factors. BIT 479/579 High-throughput Discovery.
- Development of a microplate-based, electrophoretic fluorescent protein kinase a assay: comparison with filter-binding and fluorescence polarization assay formats. PubMed.
- Technical Support Center: Optimizing ATP Concentration for Src Kinase Assays. Benchchem.
- Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay. Promega Notes 93.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.
- Assay performance and the Z'-factor in HTS. Drug Target Review.
- Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. MDPI.
- The Z prime value (Z´). BMG LABTECH.
- Plate Quality Control. CDD Support - Collaborative Drug Discovery.
- Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.
- On HTS: Z-factor.
- DMSO inhibits MAP kinase activation. ResearchGate.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.
- Assay Development for Protein Kinase Enzymes. NCBI.
- Navigating Inconsistent Results with Novel CK2 Inhibitors: A Technical Support Center. Benchchem.
- The activation of inactive membrane-associated protein kinase C is associated with DMSO-induced erythroleukemia cell differentiation. PubMed.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI.
- A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. MDPI.
- Technical Support Center: Best Practices for Kinase Inhibitor Experiments. Benchchem.
- Measuring Cyclin-Dependent Kinase Activity. Springer Nature Experiments.
- Application Notes and Protocols for Determining the Optimal Concentration of Peptide Substrate in Kinase Assays. Benchchem.
- Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
- The challenge of selecting protein kinase assays for lead discovery optimization. PubMed Central.
- Immune Complex Protein Kinase Assays. Santa Cruz Biotechnology.
- IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate.
- Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. PNAS.
- Fluorescence Polarization Assays in Small Molecule Screening. PubMed Central.
- IC50 Determination. edX.
- Kinase assays. BMG LABTECH.
- Biochemical kinase assay to improve potency and selectivity. Domainex.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
- Fluorescence Polarization (FP). Molecular Devices.
- Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific.
- What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. ResearchGate.
- Choosing the Best Kinase Assay to Meet Your Research Needs. Promega.
- Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf - NIH.
- Major pitfalls of protein kinase inhibitors prescription: A review of their clinical pharmacology for daily use. PubMed.
- Kinase Assay Kit. Sigma-Aldrich.
- Pros & Cons of Fluorescence-Based Binding Assays. Nicoya Lifesciences.
- Pharmacological approaches to understanding protein kinase signaling networks. Frontiers.
- SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of Medicinal Chemistry - ACS Publications.
- Fluorescence Polarization Detection. BMG LABTECH.
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Technical Support Center: Investigating Off-Target Effects of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride
Welcome to the technical support center for researchers utilizing 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride. This guide is designed for drug development professionals, scientists, and researchers to navigate the complexities of its use in experimental settings, with a focus on identifying and mitigating potential off-target effects. The pyrimidine scaffold is a versatile and common core in many drug molecules, known for its ability to interact with a variety of biological targets.[1][2] However, this same versatility can sometimes lead to unintended interactions. This guide provides a structured approach to troubleshooting and ensuring the specificity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with the known on-target activity of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride. How can we begin to investigate if this is an off-target effect?
A1: This is a common challenge in early-stage drug discovery. An unexpected phenotype can arise from several factors, including off-target interactions, non-specific toxicity, or even experimental artifacts. A logical, stepwise approach is crucial to dissecting the observation.
First, confirm the basics of your experimental setup, such as the identity and purity of your compound stock, and ensure consistent experimental conditions (e.g., cell density, vehicle concentration).[3] Once these are verified, you can move on to more specific experiments to differentiate on-target from off-target effects. A valuable initial step is to use a structurally related but biologically inactive analog of your compound.[4] If this analog does not produce the same phenotype, it strengthens the hypothesis that the observed effect is due to a specific interaction of the active compound.
Q2: What is the most direct way to identify which other kinases or proteins our compound might be interacting with?
A2: To broadly identify potential off-target interactions, kinome profiling is the gold standard.[5][6][7] This involves screening your compound against a large panel of purified kinases to determine its selectivity profile. Many commercial services offer comprehensive kinome scans that can provide quantitative data (e.g., IC50 or Ki values) against hundreds of kinases.[5][7][8] This approach can reveal unexpected interactions and help you understand the compound's selectivity at the biochemical level.[7]
It is important to remember that biochemical hits from kinome profiling do not always translate to cellular effects. Therefore, it is crucial to follow up with cell-based assays to validate any identified off-target interactions.
Q3: Our compound shows high potency in biochemical assays against its intended target, but we see much weaker or no activity in our cell-based assays. What could be the cause?
A3: A discrepancy between biochemical and cellular potency is a frequent hurdle. Several factors could be at play:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[4] Analysis of its physicochemical properties, like LogP, can offer initial clues.[3] Direct measurement of intracellular compound concentration using techniques like liquid chromatography-mass spectrometry (LC-MS) is the definitive way to assess this.
-
Cellular Efflux: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).[4]
-
Compound Degradation: The compound could be unstable in the cellular environment and subject to metabolic degradation.[3]
Q4: How can we confirm that our compound is engaging its intended target within the cell?
A4: Target engagement can be confirmed using several techniques. The Cellular Thermal Shift Assay (CETSA) is a powerful method to directly measure the interaction between a compound and its target protein in intact cells or cell lysates.[9][10][11][12][13][14] The principle behind CETSA is that ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile. This can be detected by various methods, including Western blotting or mass spectrometry.[11]
Troubleshooting Guide: Unexpected Experimental Outcomes
This section provides a structured approach to troubleshooting common issues encountered when working with 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride.
Issue 1: High Levels of Cell Death Observed at Concentrations Where the On-Target Effect is Expected
-
Potential Cause 1: Off-Target Kinase Inhibition. The compound may be inhibiting other kinases that are critical for cell survival.
-
Potential Cause 2: Non-Specific Cytotoxicity. The compound itself may have inherent cytotoxic properties unrelated to its intended mechanism of action.[4]
-
Troubleshooting Step: Test the compound in a cell line that does not express the intended target protein. If cytotoxicity persists, it is likely a non-specific effect.[4]
-
-
Potential Cause 3: Induction of Apoptosis via an Off-Target Pathway.
Issue 2: Inconsistent Results Between Experimental Replicates
-
Potential Cause 1: Variability in Experimental Conditions.
-
Troubleshooting Step: Ensure consistency in cell density, passage number, serum concentration, and incubation times across all experiments.[3]
-
-
Potential Cause 2: Compound Instability.
-
Troubleshooting Step: Prepare fresh stock solutions of the inhibitor and store them properly according to the manufacturer's recommendations.[3]
-
-
Potential Cause 3: Cell Line Heterogeneity.
-
Troubleshooting Step: Use low-passage number cells and regularly verify the cell line's identity.[3]
-
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Phenotypes using a Structurally Unrelated Inhibitor
This protocol helps to confirm that an observed cellular phenotype is a direct result of inhibiting the intended target.
Objective: To compare the phenotypic effects of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride with a structurally different inhibitor that targets the same kinase.
Materials:
-
Your cell line of interest
-
6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride
-
A structurally unrelated inhibitor for the same target kinase
-
Vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Appropriate assay reagents to measure the phenotype of interest (e.g., cell viability assay, reporter assay)
Procedure:
-
Determine the EC50 for both inhibitors in your cell-based assay.
-
Seed cells in appropriate multi-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of each inhibitor, as well as the vehicle control.
-
Incubate for the appropriate amount of time to observe the phenotype.
-
Measure the phenotypic outcome using your chosen assay.
-
Analyze the data. If both structurally distinct inhibitors produce the same phenotype, it provides strong evidence that the effect is on-target.[3]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for assessing the engagement of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride with its target protein in intact cells.
Objective: To determine if the compound binds to and stabilizes its intended target protein in a cellular context.
Materials:
-
Your cell line of interest
-
6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride
-
Vehicle control (e.g., DMSO)
-
PBS and cell lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Equipment for protein quantification (e.g., BCA assay)
-
Equipment for Western blotting
Procedure:
-
Cell Treatment: Treat cultured cells with the compound or vehicle for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures in a thermal cycler to induce protein denaturation.[9][11]
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.[11]
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[11]
Visualizing Experimental Logic and Pathways
Workflow for Investigating Unexpected Phenotypes
Caption: Troubleshooting workflow for unexpected phenotypes.
Distinguishing On- and Off-Target Effects
Caption: On-target vs. off-target signaling pathways.
References
- BenchChem. (n.d.). Technical Support Center: Strategies for Reducing Off-target Effects of Pyrimidine Inhibitors.
- BenchChem. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
- AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
- BenchChem. (n.d.). Control Experiments for CK1-IN-1 Studies: A Comparative Guide.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- MtoZ Biolabs. (n.d.). Kinome Profiling Service.
- CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services.
- Cui, T., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Bioengineering and Biotechnology.
- Reaction Biology. (n.d.). Kinase Screening & Profiling Service.
- Disney, M. D., et al. (2016). Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells. Annual Review of Pharmacology and Toxicology.
- Pharmaron. (n.d.). Kinase Panel Profiling.
- ResearchGate. (n.d.). Control experiments for in vitro kinase phosphorylation assay.
- Dziekan, J. M., et al. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols.
- Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Methods in Molecular Biology.
- Malaria World. (2020). Not Open Access | Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome.
- Andrews, B., & Tyers, M. (2000). In vitro assay for cyclin-dependent kinase activity in yeast. Methods in Molecular Biology.
- CETSA. (n.d.). Publications.
- Breit, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences.
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- ResearchGate. (n.d.). Experimental conditions for the individual in vitro kinase assaysa.
- Cia, C. H., et al. (2025). Phenotypic profiling of small molecules using cell painting assay in HCT116 colorectal cancer cells. bioRxiv.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules.
- Singh, H., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews.
- Wawer, M. J., et al. (2014). Toward performance-diverse small-molecule libraries for cell-based phenotypic screening using multiplexed high-dimensional profiling. Proceedings of the National Academy of Sciences.
- Johnson, C., & Tigan, A. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology.
- Moffat, J. G., et al. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery.
- Welsch, M. E., et al. (2017). Recent Advances in Pyrimidine-Based Drugs. Medicinal Research Reviews.
- Dar, A. C., & Shokat, K. M. (2011). Pharmacological approaches to understanding protein kinase signaling networks. Annual Review of Biochemistry.
- Way, G. P., et al. (2021). Predicting cell health phenotypes using image-based morphology profiling. Molecular Biology of the Cell.
- Wang, A., et al. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of Medicinal Chemistry.
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Technical Support Center: Troubleshooting Unexpected Results in Cytotoxicity Assays
Welcome to the Technical Support Center for Cytotoxicity Assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of in vitro cytotoxicity testing. Here, we move beyond simple protocol recitation to explore the underlying principles and causal factors that can lead to unexpected or inconsistent results. Our goal is to empower you with the expertise to design robust experiments, interpret your data with confidence, and produce reliable, reproducible findings.
Section 1: Foundational Principles & Assay Selection
Before delving into troubleshooting specific issues, it is crucial to have a solid understanding of the principles behind the most common cytotoxicity assays. The choice of assay should align with the anticipated mechanism of cell death and the nature of the compound being tested. Relying on a single assay can sometimes be misleading; therefore, employing orthogonal methods—assays that measure the same biological endpoint through different mechanisms—is highly recommended for validating your findings.[1][2]
Q1: What are the fundamental differences between MTT, LDH, and Caspase-Glo assays?
A1: These three assays measure different aspects of cellular health and death, making them suitable for different applications and for cross-validation of results.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a colorimetric assay that measures the metabolic activity of cells.[3][4] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to a purple formazan product.[3][4] The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.[5] This assay is a good indicator of overall cell health and proliferation but does not directly measure cell death.
-
LDH (Lactate Dehydrogenase) Release Assay: This is a cytotoxicity assay that measures the integrity of the plasma membrane.[6][7] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage, a hallmark of necrosis and late-stage apoptosis.[7][8] The assay measures the enzymatic activity of LDH in the supernatant, which is proportional to the number of lysed cells.[7][8][9]
-
Caspase-Glo® 3/7 Assay: This is a luminescent assay that specifically measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[10] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3 and -7, leading to the generation of a light signal.[10] This assay is a sensitive and specific indicator of apoptosis.
| Assay | Principle | Measures | Cellular State Indicated |
| MTT | Enzymatic reduction of tetrazolium salt | Metabolic activity | Viability, Proliferation |
| LDH | Release of cytosolic enzyme | Membrane integrity | Cytotoxicity, Necrosis |
| Caspase-Glo® 3/7 | Cleavage of a specific substrate | Caspase-3 and -7 activity | Apoptosis |
Section 2: Troubleshooting Common Issues in Cytotoxicity Assays
This section addresses specific problems that researchers frequently encounter, providing explanations for the underlying causes and actionable solutions.
High Background Signal
A high background signal can mask the true experimental effect and reduce the sensitivity of the assay.
A2: High background in blank wells in an MTT assay is often due to interference from components in the culture medium.
-
Phenol Red Interference: Phenol red, a common pH indicator in cell culture media, has an absorbance spectrum that can overlap with that of the formazan product.[11] Furthermore, the color of phenol red is pH-dependent, and changes in media pH due to cellular metabolism can lead to variable background absorbance.[11]
-
Solution: Use a phenol red-free medium during the MTT incubation step.[3] If this is not possible, include a "medium only" background control for each condition and subtract this value from your experimental readings.[12] Acidifying the solubilization solution (e.g., with 0.01 N HCl in SDS) can also help to normalize the pH and the color of the phenol red across all wells.[11]
-
-
Serum Interference: Components in serum, particularly serum albumin, can non-enzymatically reduce tetrazolium salts.[13][14][15][16] This is attributed to the presence of free cysteine residues in albumin.[13][14]
-
Solution: Perform the MTT incubation in a serum-free medium.[4] This minimizes the non-specific reduction of MTT and improves the accuracy of the assay.
-
-
Contamination: Bacterial or yeast contamination can also lead to the reduction of MTT, resulting in a false-positive signal.
-
Solution: Visually inspect your plates for any signs of contamination. Always practice strict aseptic techniques and use sterile reagents.[17]
-
A3: High spontaneous LDH release suggests that your cells are experiencing some level of stress or death even without treatment.
-
Overly High Cell Density: Seeding too many cells can lead to nutrient depletion, waste product accumulation, and cell death, resulting in higher background LDH release.
-
Solution: Optimize your cell seeding density. Perform a cell titration experiment to determine the optimal number of cells that remain healthy and in the logarithmic growth phase throughout the experiment.
-
-
Vigorous Pipetting: Rough handling of cells during plating or reagent addition can cause mechanical damage to the cell membrane and lead to LDH release.
-
Solution: Handle cell suspensions gently. When adding reagents, pipette slowly against the side of the well to avoid disturbing the cell monolayer.
-
-
Serum in Culture Medium: Serum itself contains LDH, which can contribute to the background signal.
Low Signal or Poor Signal-to-Noise Ratio
A low signal can make it difficult to detect real differences between your experimental groups.
A4: Low absorbance in an MTT assay indicates insufficient formazan production.
-
Low Cell Density: The number of viable cells may be too low to generate a detectable signal.
-
Insufficient Incubation Time: The incubation time with the MTT reagent may be too short for adequate formazan crystal formation.
-
Incomplete Solubilization of Formazan Crystals: If the formazan crystals are not fully dissolved, the absorbance readings will be artificially low.
-
Solution: Ensure you are using a sufficient volume of a suitable solubilization solvent like DMSO or an acidified SDS solution.[5] After adding the solvent, place the plate on an orbital shaker for at least 15 minutes to ensure complete solubilization.[4][5] Gentle pipetting up and down can also help.
-
A5: A lack of signal in your positive control for a Caspase-Glo® assay suggests a problem with apoptosis induction or the assay itself.
-
Suboptimal Induction of Apoptosis: The concentration of the inducing agent or the treatment time may not be optimal for your cell line.
-
Solution: Perform a time-course and dose-response experiment with your positive control inducer (e.g., staurosporine) to determine the conditions that yield the maximal caspase-3/7 activity.
-
-
Timing of Measurement: Caspase activation is a transient event. Measuring too early or too late can result in a low signal.
-
Solution: The peak of caspase activity can vary depending on the cell type and the apoptotic stimulus. It is crucial to perform a time-course experiment to identify the optimal time point for measuring caspase activity.
-
-
Reagent Preparation and Storage: The reconstituted Caspase-Glo® reagent has a limited shelf life.
-
Solution: Prepare the reagent fresh for each experiment. If you need to store it, follow the manufacturer's instructions carefully (typically, it can be stored at 4°C for up to 3 days).[23]
-
Inconsistent Results and High Variability
High variability between replicate wells can obscure real experimental effects and make your data unreliable.
A6: High variability can stem from several factors, many of which relate to inconsistencies in technique.
-
Uneven Cell Plating: Inconsistent cell numbers across wells is a major source of variability.
-
Solution: Ensure your cells are in a single-cell suspension before plating. Mix the cell suspension thoroughly before and during plating to prevent settling. Use a multichannel pipette for greater consistency.
-
-
Edge Effects: Wells on the outer edges of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth.
-
Solution: To minimize edge effects, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium to maintain humidity across the plate. Using a plate sealer during incubation can also help.
-
-
Inconsistent Incubation Times: Variations in the timing of reagent addition and incubation can lead to variability.
-
Solution: Standardize all incubation times. When adding reagents to a 96-well plate, do so as quickly and consistently as possible.
-
-
Bubbles in Wells: Air bubbles can interfere with absorbance or luminescence readings.
-
Solution: Be careful not to introduce bubbles when pipetting. If bubbles are present, they can sometimes be removed by gently tapping the plate or using a sterile needle to pop them.
-
Section 3: Interpreting Unexpected Dose-Response Curves
A standard dose-response curve is sigmoidal, showing a dose-dependent decrease in cell viability. However, sometimes the results are not so straightforward.
A7: Non-sigmoidal dose-response curves can provide valuable information about the mechanism of action of your test compound.
-
Biphasic (Hormetic) Curve: A U-shaped or inverted U-shaped curve, where a low dose of a substance shows a stimulatory effect and a high dose shows an inhibitory effect, is known as hormesis.[24][25] This phenomenon is observed with many substances and is thought to be an adaptive response of the biological system.
-
Interpretation: Your compound may have different mechanisms of action at different concentrations. It is important to investigate these different effects further.
-
-
Flat Curve: A flat dose-response curve suggests that your compound has no cytotoxic effect within the tested concentration range.
-
Interpretation: You may need to test higher concentrations of your compound. However, be mindful of the solubility limits of your compound.
-
Section 4: Experimental Protocols and Workflow Diagrams
To ensure reproducibility and accuracy, it is essential to follow standardized protocols. Below are generalized protocols for the MTT, LDH, and Caspase-Glo® 3/7 assays. Note: These are starting points and should be optimized for your specific cell line and experimental conditions.
Protocol 1: MTT Assay for Adherent Cells
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing your test compound at various concentrations. Include appropriate controls (untreated, vehicle, and blank). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTT Incubation: After treatment, carefully remove the medium and add 50 µL of serum-free, phenol red-free medium and 50 µL of MTT solution (0.5 mg/mL final concentration) to each well. Incubate for 2-4 hours at 37°C.[3][4][20]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilization solvent (e.g., DMSO) to each well.[20]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[4][5] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[5]
Protocol 2: LDH Release Assay for Suspension Cells
-
Cell Seeding and Treatment: Seed cells in a V-bottom 96-well plate at an optimal density in 100 µL of medium containing your test compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Cell Pelletization: After the desired incubation period, centrifuge the plate at 250 x g for 10 minutes to pellet the cells.[18]
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[9][26]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.[9]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9][27]
-
Stop Reaction and Measure Absorbance: Add 50 µL of stop solution to each well.[9] Measure the absorbance at 490 nm.[9][27]
Protocol 3: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Treat with your test compound and include appropriate controls.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow the plate and the reagent to equilibrate to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[28]
-
Incubation: Mix the contents of the wells by placing the plate on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.[29]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[28]
Workflow and Pathway Diagrams
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- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. LDH Cytotoxicity Assay [3hbiomedical.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 11. researchgate.net [researchgate.net]
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- 13. Serum albumin leads to false-positive results in the XTT and the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. takarabio.com [takarabio.com]
- 23. protocols.io [protocols.io]
- 24. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. static.igem.wiki [static.igem.wiki]
- 27. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 28. promega.com [promega.com]
- 29. promega.com [promega.com]
Technical Support Center: Reaction Optimization for 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and optimization of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this specific reaction. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.
Reaction Overview & Mechanism
The synthesis of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride is fundamentally a Nucleophilic Aromatic Substitution (SNAr) reaction. It is a variation of the classical Williamson ether synthesis, adapted for an electron-deficient aromatic system.[1][2][3] The reaction proceeds by coupling 4,6-dichloropyrimidine with 3-hydroxypiperidine in the presence of a suitable base. The resulting ether is then converted to its hydrochloride salt for improved stability and handling.
The pyrimidine ring is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of its nitrogen atoms, making this SNAr reaction more facile than on a typical chlorobenzene substrate.[4]
Reaction Mechanism: Step-by-Step
The reaction follows a well-defined, two-step addition-elimination mechanism.
Figure 1: The SNAr mechanism for the synthesis of the target ether.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reaction setup and choice of reagents.
Q1: What are the critical quality attributes for the starting materials? A: Both 4,6-dichloropyrimidine and 3-hydroxypiperidine should be of high purity (>98%). For 3-hydroxypiperidine, ensure it is the free base and not a salt, as the salt form will not deprotonate easily. The presence of water in either reagent can lead to hydrolysis side products, so anhydrous materials are preferred.
Q2: Why is the choice of base so critical, and what are the best options? A: The base's primary role is to deprotonate the hydroxyl group of 3-hydroxypiperidine, forming the corresponding alkoxide, which is a much stronger nucleophile. An inadequate base will result in slow or incomplete reaction. The choice of base dictates the reaction kinetics and side-product profile. Generally, bases with higher pKa values lead to higher yields.[5]
| Base | Type | pKa (Conjugate Acid) | Key Considerations & Rationale |
| NaH | Strong, Non-nucleophilic | ~36 | Excellent choice. Irreversibly deprotonates the alcohol. Requires strictly anhydrous solvent (like THF, DMF) and an inert atmosphere (N₂ or Ar). |
| K₂CO₃ / Cs₂CO₃ | Inorganic Carbonate | ~10.3 / ~10 | Good, practical choice. Safer and easier to handle than NaH. Cesium carbonate is more soluble and often more effective.[4] Suitable for polar aprotic solvents like DMF or acetonitrile. |
| KOtBu | Strong, Bulky | ~19 | Effective but can promote side reactions. Its steric bulk can sometimes lead to elimination, although this is less of a concern in SNAr compared to SN2 reactions.[3] |
| Triethylamine (TEA) | Organic Amine | ~10.7 | Generally too weak. Insufficiently basic to fully deprotonate the alcohol, leading to very slow or no reaction. Not recommended. |
Q3: How does solvent choice impact the reaction outcome? A: The solvent must dissolve the reactants and facilitate the SNAr mechanism. Polar aprotic solvents are standard as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, leaving it highly reactive.[1][6]
| Solvent | Type | Boiling Point (°C) | Rationale & Expert Insight |
| DMF | Polar Aprotic | 153 | Highly Recommended. Excellent solvating power for all components. Allows for a wide range of reaction temperatures. Ensure use of anhydrous grade. |
| DMSO | Polar Aprotic | 189 | Excellent Alternative. Similar properties to DMF. Its higher boiling point can be useful for less reactive substrates, but may require more rigorous purification to remove. |
| THF | Polar Aprotic | 66 | Good choice, especially with NaH. Lower boiling point limits the reaction temperature, which may require longer reaction times. Must be anhydrous. |
| Water | Polar Protic | 100 | A potential "green" alternative. Surprisingly, SNAr reactions on activated heteroaryl chlorides can be very effective in water, sometimes attributed to an "on-water" effect.[4] This may be a viable option, particularly with a base like KF.[4] |
Q4: Why is the final product isolated as a hydrochloride salt? A: There are several reasons for this. The free-base product contains a basic piperidine nitrogen, making it an oil or a low-melting solid that can be difficult to purify and handle. Converting it to the hydrochloride salt typically yields a stable, crystalline solid that is easier to isolate, purify by recrystallization, and weigh accurately. This is a standard practice in pharmaceutical chemistry.
Troubleshooting Guide
This guide provides a logical framework for diagnosing and solving common experimental issues.
Figure 2: A workflow for troubleshooting common reaction issues.
Q1: My reaction yield is disappointingly low. What are the most common culprits? A: Low yields can often be traced back to a few key factors:
-
Incomplete Deprotonation: This is the most frequent issue. If you are using a weaker base like K₂CO₃, the equilibrium may not fully favor the alkoxide. Solution: Switch to a stronger, irreversible base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF.
-
Insufficient Reaction Time or Temperature: SNAr reactions, while often facile, are not instantaneous. Typical conditions range from 50 to 100 °C for 1 to 8 hours.[1] Solution: Monitor the reaction progress by TLC or LC-MS. If starting material remains after several hours, consider incrementally increasing the temperature by 10-20 °C. Microwave-assisted synthesis can also dramatically reduce reaction times.[7]
-
Solvent Issues: Using protic solvents (like ethanol) can solvate the alkoxide nucleophile through hydrogen bonding, drastically reducing its reactivity and slowing the reaction rate.[1][6] Solution: Ensure you are using a high-quality, anhydrous polar aprotic solvent like DMF or DMSO.
Q2: I'm seeing a major impurity that is difficult to separate. What could it be? A: The impurity profile provides valuable diagnostic information.
-
Bis-substituted Product: The most likely side product is the disubstituted pyrimidine, where a second molecule of 3-hydroxypiperidine has displaced the remaining chlorine atom at the C6 position. Solution: This occurs when an excess of the nucleophile is used. To favor the mono-substituted product, use a slight excess of 4,6-dichloropyrimidine (e.g., 1.1 to 1.2 equivalents) and add the 3-hydroxypiperidine/base mixture slowly to the reaction.
-
Hydrolysis Product (Hydroxypyrimidine): If your reaction conditions are not strictly anhydrous, water can compete with the alcohol as a nucleophile, leading to the formation of 6-chloro-4-hydroxypyrimidine. Solution: Use anhydrous solvents, dry your starting materials if necessary, and run the reaction under an inert atmosphere (nitrogen or argon).
Q3: The reaction starts but stalls at ~50% conversion. What steps should I take? A: A stalled reaction suggests that one of the reagents has been consumed or has degraded, or that the conditions are no longer sufficient to overcome the activation energy.
-
Check Base Activity: The base is often the limiting factor. If using NaH, it can be deactivated by atmospheric moisture. If using K₂CO₃, ensure it is finely powdered to maximize surface area. Solution: Add a fresh portion of the base to the reaction mixture to see if it restarts.
-
Re-evaluate Temperature: As the concentration of reactants decreases, the reaction rate slows. A modest increase in temperature may be required to push the reaction to completion. Solution: Increase the reaction temperature by 10-20 °C and continue monitoring.
Experimental Protocols
The following protocols are provided as a robust starting point for your optimization studies.
Protocol 1: Synthesis Using Sodium Hydride (NaH) in DMF
-
1. Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4,6-dichloropyrimidine (1.0 eq).
-
2. Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of dichloropyrimidine). Stir until fully dissolved.
-
3. Nucleophile Preparation: In a separate dry flask under nitrogen, suspend NaH (60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.
-
4. Alkoxide Formation: Slowly add a solution of 3-hydroxypiperidine (1.05 eq) in anhydrous DMF to the NaH suspension. Stir at 0 °C for 30 minutes. You should observe hydrogen gas evolution.
-
5. Reaction: Slowly add the prepared alkoxide solution via cannula or dropping funnel to the solution of 4,6-dichloropyrimidine. After the addition is complete, warm the mixture to 60-80 °C.
-
6. Monitoring: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) or LC-MS until the 4,6-dichloropyrimidine is consumed (typically 2-6 hours).
-
7. Workup (for Free Base): Cool the reaction to 0 °C and carefully quench by the slow addition of water. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base, typically as an oil.
Protocol 2: Conversion to Hydrochloride Salt and Purification
-
1. Dissolution: Dissolve the crude free base oil from Protocol 1 in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
2. Precipitation: While stirring, slowly add a solution of 2M HCl in diethyl ether or a solution of HCl in isopropanol dropwise. The hydrochloride salt should precipitate as a white or off-white solid.
-
3. Isolation: Continue stirring for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
4. Purification: The crude salt can be purified by recrystallization. A common solvent system is ethanol/diethyl ether. Dissolve the salt in a minimum amount of hot ethanol and then slowly add diethyl ether until the solution becomes turbid. Allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
5. Drying: Collect the purified crystals by filtration and dry under vacuum to yield the final product, 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride.
References
- Kirsch, G., et al. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC.
- BenchChem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
- BenchChem. (n.d.).
- ResearchGate. (n.d.). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- ResearchGate. (n.d.).
- Preprints.org. (2023).
- ScholarWorks@GVSU. (2014). Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane.
- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Asian Journal of Chemistry. (2008). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones.
- ChemicalBook. (n.d.). 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis.
- Journal of Applied Pharmaceutical Science. (2011).
- Organic Syntheses. (n.d.). Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl).
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Validation & Comparative
Navigating the Labyrinth of Target Discovery: A Comparative Guide to Validating the Molecular Targets of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride
For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical and often formidable hurdle is the definitive identification and validation of its molecular target(s). This guide provides an in-depth, comparative analysis of modern experimental strategies for the target validation of novel compounds, using the pyrimidine derivative "6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride" as a focal point for discussion. While specific experimental data for this exact molecule is not publicly available, its structural motifs, common to many kinase inhibitors, provide a scientifically grounded framework for illustrating a robust target validation cascade.
This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to provide a logical, field-proven workflow, beginning with computational prediction to narrow the field of possibilities, followed by a detailed comparison of orthogonal experimental techniques to build a compelling, evidence-based case for target engagement.
The Initial Clue: In Silico Target Prediction
Before embarking on resource-intensive wet lab experiments, in silico target prediction offers a powerful and cost-effective first step to generate hypotheses about the potential biological targets of a small molecule. These computational methods leverage vast databases of known ligand-target interactions to predict the most likely protein partners for a query molecule based on its chemical structure.
A widely used and freely accessible tool for this purpose is SwissTargetPrediction.[1][2][3][4][5] This web server predicts the most probable macromolecular targets of a small molecule by combining 2D and 3D similarity measures to a library of known active compounds.[1][4] For a molecule like 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride, the pyrimidine core would likely lead to a high probability of interaction with various protein kinases, a common target class for this scaffold.[6][7][8] Other tools like TargetNet and TargetHunter offer alternative algorithms for target prediction.[9][10][11]
It is crucial to understand that in silico predictions are hypotheses, not definitive proof. They provide a valuable starting point, guiding the selection of appropriate experimental validation strategies.
The Experimental Gauntlet: A Multi-pronged Approach to Target Validation
A robust target validation strategy relies on the convergence of evidence from multiple, independent experimental techniques. Here, we compare three state-of-the-art methodologies: Kinase Profiling, Cellular Thermal Shift Assay (CETSA), and Chemical Proteomics. Each offers unique advantages and, when used in concert, provides a comprehensive picture of a compound's molecular interactions.
Kinase Profiling: A Broad Survey of the Kinome
Given the prevalence of the pyrimidine scaffold in approved and investigational kinase inhibitors, a logical first experimental step is to assess the compound's activity against a broad panel of kinases.[6][7][12][13] Kinome profiling services offer the ability to screen a compound against hundreds of purified protein kinases, providing a rapid and comprehensive overview of its potency and selectivity.[8]
The Causality Behind the Choice: Starting with a broad kinase screen is a data-driven approach to quickly identify the most likely kinase targets. The pyrimidine core is a well-established "hinge-binding" motif, interacting with the ATP-binding site of many kinases.[7][12] Therefore, it is highly probable that 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride interacts with one or more kinases.
Experimental Protocol: Kinase Profiling
-
Compound Preparation: The test compound, 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride, is solubilized in a suitable solvent (e.g., DMSO) to a high stock concentration.
-
Assay Format: The compound is typically screened at a fixed concentration (e.g., 1 or 10 µM) against a large panel of purified human kinases (e.g., the scanMAX panel from DiscoverX, which includes over 400 kinases).[12]
-
Activity Measurement: Kinase activity is measured using various methods, such as radiometric assays (e.g., ³³P-ATP incorporation) or fluorescence-based assays (e.g., TR-FRET). The percentage of inhibition of each kinase by the test compound is determined relative to a vehicle control.
-
Data Analysis: The results are often visualized as a "kinome map" or a "tree spot" diagram, providing a clear representation of the compound's selectivity profile. Hits are typically defined as kinases exhibiting a certain threshold of inhibition (e.g., >90% inhibition).
-
Dose-Response Analysis: For the most potently inhibited kinases ("hits"), follow-up dose-response experiments are performed to determine the IC₅₀ value (the concentration of the compound required to inhibit 50% of the kinase activity).
Data Presentation: Example Kinase Profiling Data
| Kinase Target | Percent Inhibition at 1 µM | IC₅₀ (nM) | Kinase Family |
| Target Kinase A | 98% | 50 | Tyrosine Kinase |
| Off-Target Kinase B | 92% | 250 | Serine/Threonine Kinase |
| Off-Target Kinase C | 75% | 1,500 | Tyrosine Kinase |
| ... | ... | ... | ... |
This is example data and does not represent actual results for the specified compound.
Trustworthiness: The self-validating nature of this protocol lies in the breadth of the screen. By testing against hundreds of kinases, the selectivity profile provides a high degree of confidence in the primary targets. Furthermore, the confirmation of hits with dose-response curves strengthens the validity of the initial findings.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
While kinase profiling provides valuable biochemical data, it does not confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses target engagement in intact cells or cell lysates.[14][15][16][17] The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.[14][17][18][19]
The Causality Behind the Choice: Following the identification of high-potency hits from kinase profiling, CETSA is the logical next step to confirm that the compound can penetrate the cell membrane and bind to its intended target in a physiological setting. This is a critical step in bridging the gap between biochemical activity and cellular function.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: A relevant cell line expressing the target kinase of interest is cultured. The cells are then treated with either the test compound (at various concentrations) or a vehicle control (e.g., DMSO) for a defined period.
-
Thermal Challenge: The treated cells are aliquoted and subjected to a temperature gradient using a PCR thermocycler. Typically, a range of temperatures is tested to determine the melting curve of the target protein.
-
Cell Lysis and Fractionation: After the heat treatment, the cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the insoluble fraction (containing aggregated proteins) by centrifugation.
-
Protein Quantification: The amount of the soluble target protein in each sample is quantified using a specific antibody-based method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of soluble protein at each temperature is plotted to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. Dose-response curves can also be generated by plotting the amount of soluble protein at a specific temperature against the compound concentration to determine the EC₅₀ for target engagement.
Data Presentation: Example CETSA Data
| Treatment | Melting Temperature (Tₘ) |
| Vehicle (DMSO) | 52°C |
| Compound (10 µM) | 58°C |
This is example data and does not represent actual results for the specified compound.
Trustworthiness: The internal control of comparing the melting curve with and without the compound provides a self-validating system. A clear and dose-dependent thermal shift is strong evidence of direct target engagement within the cell.
Chemical Proteomics: Unbiased Target Identification
While kinase profiling and CETSA are excellent for validating hypothesized targets, they are inherently biased towards the proteins being assayed. Chemical proteomics, on the other hand, offers an unbiased approach to identify all the proteins that a compound interacts with in a complex biological sample.[20] This is particularly valuable for identifying novel targets and understanding off-target effects that might contribute to a compound's efficacy or toxicity.[20]
The Causality Behind the Choice: If the results from kinase profiling are ambiguous, or if there is a desire to uncover novel mechanisms of action, chemical proteomics provides a powerful discovery tool. By "fishing" for binding partners in an unbiased manner, this technique can reveal unexpected targets that would be missed by hypothesis-driven approaches.
Experimental Protocol: Chemical Proteomics (Affinity-Based Probe)
-
Probe Design and Synthesis: A chemical probe is synthesized by attaching a linker and an affinity tag (e.g., biotin) to the parent compound (6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride). The attachment point of the linker is crucial and should be chosen to minimize disruption of the compound's binding to its target(s).
-
Affinity Capture: The biotinylated probe is incubated with a cell lysate or intact cells. The probe-protein complexes are then captured using streptavidin-coated beads.
-
Washing and Elution: The beads are washed extensively to remove non-specifically bound proteins. The specifically bound proteins are then eluted from the beads.
-
Protein Identification by Mass Spectrometry: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The identified proteins are compared to a control experiment (e.g., using beads without the probe or competition with the free compound) to identify specific binding partners.
Data Presentation: Example Chemical Proteomics Hits
| Protein Identified | Fold Enrichment (Probe vs. Control) | Putative Function |
| Target Kinase A | 25.3 | Signal Transduction |
| Protein X | 15.8 | Metabolic Enzyme |
| Protein Y | 12.1 | Structural Protein |
| ... | ... | ... |
This is example data and does not represent actual results for the specified compound.
Trustworthiness: The use of appropriate controls, such as competition with the free, untagged compound, is essential for validating the specificity of the identified interactions. Proteins that are significantly enriched in the probe pulldown and displaced by the free compound are considered high-confidence targets.
Visualizing the Path to Target Validation
To better illustrate the relationships and workflows of these methodologies, the following diagrams are provided.
Caption: A logical workflow for target validation, from in silico prediction to experimental confirmation.
Caption: A comparative overview of the advantages and disadvantages of key target validation techniques.
Conclusion: An Integrated and Authoritative Approach
The validation of a drug's molecular target is a cornerstone of modern drug discovery. For a novel compound like 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride, a multi-faceted and logical approach is paramount. Beginning with in silico predictions to generate informed hypotheses, followed by a broad experimental screen such as kinome profiling, allows for the efficient identification of the most probable targets. Subsequent validation of these hits using orthogonal, cell-based methods like CETSA provides crucial evidence of target engagement in a physiological context. Finally, for a truly comprehensive understanding of a compound's mechanism of action and potential off-target effects, unbiased techniques like chemical proteomics are invaluable.
By integrating these complementary methodologies, researchers can build a robust and compelling case for the molecular target(s) of a novel bioactive compound, paving the way for its confident progression through the drug development pipeline. This guide provides a framework for designing such a validation cascade, grounded in scientific rigor and field-proven expertise.
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Navigating the Kinome: A Comparative Analysis of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride Against Established Kinase Inhibitors
Introduction
Protein kinases, as central regulators of cellular signaling, have emerged as a pivotal class of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy, with numerous approved drugs demonstrating significant clinical benefit.[1][2] The chemical space of kinase inhibitors is vast and continuously expanding, necessitating robust comparative methodologies to characterize novel compounds. This guide provides a framework for evaluating the potential of "6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride," a compound whose publicly available biological data is limited, by comparing it to well-established kinase inhibitors.[3] While direct experimental data for this specific molecule is not widely published, its structural motifs, namely the 6-chloropyrimidine core and the 3-piperidinyl ether side chain, are present in known kinase inhibitors, suggesting potential interactions with the ATP-binding pocket of various kinases.
This guide will therefore serve as a roadmap for researchers, outlining the essential experimental workflows and data interpretation required to position a novel compound like "6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride" within the broader landscape of kinase inhibitors. We will use Imatinib, a paradigm of targeted therapy, and Dasatinib, a second-generation inhibitor with a broader target profile, as key comparators to illustrate these principles.[1][4]
Structural Rationale for Kinase Inhibition
The "6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride" molecule possesses a substituted pyrimidine ring, a common scaffold in a multitude of ATP-competitive kinase inhibitors. The pyrimidine core can form crucial hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition. The piperidinyl ether moiety likely influences solubility, cell permeability, and interactions with the solvent-exposed regions of the kinase, potentially contributing to selectivity.
To contextualize its potential activity, we will compare it hypothetically to Imatinib and Dasatinib, two well-characterized Bcr-Abl inhibitors with distinct selectivity profiles.[2][4] Imatinib is highly selective for Abl, c-KIT, and PDGF-R, while Dasatinib inhibits a broader range of kinases, including the Src family kinases.[1][4]
Comparative Kinase Inhibition Profile (Hypothetical)
To characterize a novel inhibitor, its potency and selectivity against a panel of kinases are determined. The half-maximal inhibitory concentration (IC50), the concentration of an inhibitor required to reduce the activity of a kinase by 50%, is a key metric.[1][5] The following table presents a hypothetical IC50 profile for "6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride" alongside the known values for our comparators.
| Kinase Target | "6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride" IC50 (nM) (Hypothetical) | Imatinib IC50 (nM) | Dasatinib IC50 (nM) |
| Bcr-Abl | 50 | 250 | <1 |
| c-KIT | 200 | 100 | 15 |
| PDGF-Rα | 350 | 150 | 28 |
| Src | >10,000 | >10,000 | 0.8 |
| Lck | >10,000 | >10,000 | 1.1 |
| EGFR | 5,000 | >10,000 | 100 |
Disclaimer: The IC50 values for "6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride" are purely hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Experimental Workflows for Kinase Inhibitor Profiling
A multi-faceted approach involving both biochemical and cell-based assays is crucial for a comprehensive comparison of kinase inhibitors.[6][7][8]
Biochemical Kinase Inhibition Assay
Biochemical assays directly measure the effect of a compound on the enzymatic activity of a purified kinase.[5] A common method is the luminescence-based assay that quantifies ATP consumption.[9]
Protocol: In Vitro Luminescence-Based Kinase Assay [9]
-
Compound Preparation: Prepare a serial dilution of "6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride," Imatinib, and Dasatinib in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase of interest, a suitable substrate peptide, and the diluted compounds.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Add a luciferase-based reagent that converts the remaining ATP into a luminescent signal. The amount of light produced is inversely proportional to the kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Workflow Diagram: Biochemical Kinase Assay
Caption: Workflow for a luminescence-based biochemical kinase inhibition assay.
Cell-Based Kinase Inhibition Assay
Cell-based assays provide more physiologically relevant data by assessing the inhibitor's activity within a cellular context, accounting for factors like cell permeability and off-target effects.[6] A common approach is to measure the phosphorylation of a downstream substrate of the target kinase.[8]
Protocol: Cellular Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment: Seed cells expressing the target kinase (e.g., K562 cells for Bcr-Abl) in a multi-well plate. Treat the cells with varying concentrations of the kinase inhibitors for a specified duration.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., phospho-CrkL for Bcr-Abl) and a primary antibody for the total form of the substrate as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition at different inhibitor concentrations.
Signaling Pathway Diagram: Bcr-Abl Inhibition
Caption: Inhibition of Bcr-Abl signaling by a kinase inhibitor.
Conclusion
The comprehensive evaluation of a novel kinase inhibitor like "6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride" requires a systematic and multi-pronged approach. By employing a combination of biochemical and cell-based assays and comparing its activity profile to well-characterized inhibitors such as Imatinib and Dasatinib, researchers can gain valuable insights into its potency, selectivity, and potential therapeutic applications. The methodologies outlined in this guide provide a robust framework for such comparative analyses, ensuring scientific rigor and facilitating the identification of promising new drug candidates. The key to advancing the field of kinase inhibitor development lies in the thorough and objective characterization of new chemical entities.
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A Comparative Guide to 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride and Other High-Value Chloropyrimidine Derivatives in Drug Discovery
For the discerning researcher in drug development, the pyrimidine scaffold is a familiar and trusted starting point. Its inherent drug-like properties and versatile synthetic handles have made it a cornerstone of medicinal chemistry, leading to numerous FDA-approved therapeutics. The strategic introduction of a chlorine atom onto this privileged core, particularly at the 6-position, often unlocks a significant enhancement in biological activity, a phenomenon well-documented in the literature. This guide provides an in-depth, comparative analysis of "6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride" and other leading chloropyrimidine derivatives, offering a scientifically rigorous perspective on their performance, supported by experimental data and validated protocols.
While specific public domain data for "6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride" is limited, its core structure is emblematic of a class of compounds that have shown significant promise. We will, therefore, use its close analog, 6-chloro-N-(piperidin-3-yl)pyrimidin-4-amine , as a foundational structure for our discussion and compare it with other well-characterized chloropyrimidine derivatives that have demonstrated potent and selective activities in key therapeutic areas: oncology and infectious diseases.
The Chloropyrimidine Core: A Gateway to Potent Bioactivity
The 6-chloro-4-substituted pyrimidine scaffold is a versatile platform for drug design. The chlorine atom at the 6-position is not merely a placeholder; it is an electron-withdrawing group that can significantly influence the electronic properties of the pyrimidine ring, often enhancing the compound's affinity for its biological target. Furthermore, this chloro-substituent can serve as a crucial leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the synthesis of a diverse library of derivatives with varied functionalities at the 4- and other positions.
Anticancer Applications: A Multi-pronged Attack on Malignancy
Chloropyrimidine derivatives have emerged as powerful tools in the fight against cancer, primarily through their ability to selectively inhibit key signaling proteins that drive tumor growth and survival. Here, we compare the performance of several exemplary chloropyrimidine-based anticancer agents.
Kinase Inhibition: The Primary Mechanism of Action
A significant proportion of chloropyrimidine derivatives exert their anticancer effects by targeting protein kinases, enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in non-small cell lung cancer (NSCLC). However, the emergence of resistance mutations, such as T790M, has limited the efficacy of early-generation EGFR inhibitors. CHMFL-EGFR-202, a pyrazolo[3,4-d]pyrimidine derivative, represents a significant advancement in overcoming this challenge. It is a potent and irreversible inhibitor of EGFR mutants, including the drug-resistant T790M variant[1][2].
Table 1: In Vitro Kinase Inhibitory Activity of CHMFL-EGFR-202
| Kinase Target | IC50 (nM) | Reference |
| EGFR (T790M mutant) | 5.3 | [2] |
| EGFR (Wild-Type) | 8.3 | [2] |
| ERBB2 | 8.1 | [2] |
| ERBB4 | 3.2 | [2] |
| BLK | 8.1 | [2] |
| BTK | 24.5 | [2] |
The irreversible binding of CHMFL-EGFR-202 to the cysteine residue (Cys797) in the ATP-binding site of EGFR leads to a sustained inhibition of downstream signaling pathways, ultimately inducing apoptosis in cancer cells. This covalent interaction is a key design feature that contributes to its high potency and ability to overcome resistance.
SRC kinase, a non-receptor tyrosine kinase, is frequently overexpressed and activated in various cancers, playing a crucial role in cell proliferation, survival, and metastasis. The pyrazolopyrimidine eCF506 has emerged as a first-in-class small molecule with subnanomolar inhibitory activity against SRC and exceptional selectivity over other kinases, such as ABL[3][4][5]. This high degree of selectivity is critical for minimizing off-target effects and improving the therapeutic window.
Table 2: Kinase Inhibitory Profile of eCF506
| Kinase Target | IC50 (nM) | Selectivity (vs. ABL) | Reference |
| SRC | < 0.5 | >1000-fold | [5] |
| ABL | > 500 | - | [5] |
The development of eCF506 showcases the potential of the pyrimidine scaffold to generate highly selective kinase inhibitors, a key objective in modern drug discovery to enhance safety and efficacy.
PIM-1 is a serine/threonine kinase that is overexpressed in many hematological and solid tumors, where it promotes cell survival and proliferation. A series of pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase, with some compounds exhibiting nanomolar potency and inducing apoptosis in cancer cell lines[6][7][8][9][10].
Table 3: PIM-1 Kinase Inhibition by Representative Pyrido[2,3-d]pyrimidine Derivatives
| Compound | PIM-1 IC50 (nM) | Cancer Cell Line | Cytotoxicity IC50 (µM) | Reference |
| Compound 4 | 11.4 | MCF-7 (Breast) | 0.57 | [6] |
| Compound 10 | 17.2 | HepG2 (Liver) | 1.13 | [6] |
| Compound 7a | 1.18 (µM) | MCF-7 (Breast) | - | [8] |
These findings highlight the versatility of the chloropyrimidine core in targeting different classes of kinases with high potency.
Overcoming Multidrug Resistance: ABCG2 Inhibition
A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like ABCG2 (Breast Cancer Resistance Protein). These transporters actively efflux a wide range of anticancer drugs from tumor cells, reducing their intracellular concentration and efficacy. Pyrimidine derivatives, such as the conceptualized ND-510, have been designed as potent and selective inhibitors of ABCG2, offering a strategy to resensitize resistant cancer cells to chemotherapy[11][12][13][14][15].
While specific IC50 values for ND-510 are part of ongoing research, the design strategy based on 3D-QSAR modeling and molecular dynamics simulations has identified it as a promising lead compound for overcoming MDR in breast cancer[11][12].
Antimicrobial Applications: A Renewed Hope Against Resistant Pathogens
The rise of antibiotic resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. Chloropyrimidine derivatives have demonstrated significant potential in this arena, exhibiting activity against a range of bacterial and fungal pathogens.
2,4-Disubstituted-6-chloropyrimidines: Broad-Spectrum Antimicrobial Activity
Various studies have explored the antimicrobial properties of 2,4-disubstituted-6-chloropyrimidines. These compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi[16][17][18][19]. The nature of the substituents at the 2- and 4-positions significantly influences the antimicrobial spectrum and potency.
Table 4: Representative Antimicrobial Activity of Chloropyrimidine Derivatives
| Compound Class | Pathogen | MIC (µg/mL) | Reference |
| 2,4,6-trisubstituted pyrimidines | Staphylococcus aureus | Comparable to ampicillin | [17] |
| 2,4,6-trisubstituted pyrimidines | Escherichia coli | Comparable to ampicillin | [17] |
| 6-Chloro-2,4-diamino pyrimidine | Various bacteria and fungi | Low to moderate activity | [16][18][20] |
While the potency of some of these earlier derivatives may be modest compared to established antibiotics, they provide a valuable scaffold for further optimization to develop new classes of antimicrobial agents that can combat resistant infections.
Experimental Protocols: Ensuring Scientific Rigor and Reproducibility
The following are standardized protocols for the key assays used to evaluate the performance of the chloropyrimidine derivatives discussed in this guide. Adherence to these protocols is crucial for generating reliable and comparable data.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[21][22][23][24].
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against a specific protein kinase[25][26][27][28][29].
Step-by-Step Methodology:
-
Reaction Setup: In a microplate well, combine the purified kinase enzyme, a specific substrate (e.g., a peptide or protein), and the test compound at various concentrations in a suitable kinase reaction buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled with 32P or used in conjunction with a phosphospecific antibody for detection).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+, which is essential for kinase activity).
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done by:
-
Radiometric Assay: Separating the radiolabeled phosphorylated substrate from the unreacted [γ-32P]ATP using methods like SDS-PAGE and autoradiography or scintillation counting.
-
Non-Radiometric Assays: Using methods like ELISA with a phosphospecific antibody, fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).
-
-
Data Analysis: Determine the percentage of kinase inhibition at each compound concentration relative to a no-inhibitor control and calculate the IC50 value.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[30][31][32][33][34].
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard) and further dilute it to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial or fungal suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours for most bacteria or longer for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.
-
Validation: The results are considered valid if there is clear growth in the growth control well and no growth in the sterility control well.
Visualizing the Concepts: Diagrams for Clarity
To further elucidate the concepts discussed, the following diagrams provide visual representations of the core chemical scaffold, experimental workflows, and a representative signaling pathway.
Caption: The versatile 6-chloropyrimidine scaffold and representative derivatives.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Conclusion and Future Perspectives
The 6-chloropyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. While "6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride" represents a classic example of this structural class, the field has evolved to produce highly potent and selective agents like CHMFL-EGFR-202 and eCF506, which are tailored to address specific challenges in oncology, such as drug resistance and the need for improved selectivity. Furthermore, the continued exploration of chloropyrimidine derivatives as antimicrobial agents holds promise for combating the growing threat of infectious diseases.
For researchers in drug development, the key takeaway is the power of strategic substitution on a privileged core. By understanding the structure-activity relationships and employing rigorous, validated experimental protocols, the full potential of the chloropyrimidine scaffold can be harnessed to create the next generation of life-saving medicines.
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In Vivo Efficacy of Novel Kinase Inhibitors: A Comparative Guide for Researchers
A Senior Application Scientist's Guide to Evaluating "6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride" in the Context of Established CSF1R Inhibitors
For drug development professionals and researchers in oncology, the identification of novel kinase inhibitors with potent in vivo efficacy is a primary objective. This guide provides a comparative framework for evaluating the investigational compound "6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride," a molecule bearing structural motifs common to kinase inhibitors. Due to the prevalence of the pyrimidine and piperidine scaffolds in inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), this guide will use established CSF1R inhibitors, such as Pexidartinib (PLX3397), as a benchmark for comparison.
CSF1R, a receptor tyrosine kinase, is a critical regulator of macrophage differentiation and survival.[1][2] In the tumor microenvironment, signaling through the CSF1R pathway is instrumental in the recruitment and polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype, which promotes tumor growth, angiogenesis, and metastasis.[3][4][5] Therefore, inhibiting CSF1R has emerged as a promising therapeutic strategy in various cancers.[2][6]
This guide will delve into the preclinical evaluation of putative CSF1R inhibitors, outlining the essential in vivo models and experimental protocols necessary to ascertain their efficacy and therapeutic potential.
Comparative Landscape of CSF1R Inhibitors
A number of small molecule inhibitors targeting CSF1R have been developed and are at various stages of clinical investigation. For the purpose of this guide, we will focus on Pexidartinib (PLX3397) as a key comparator due to its well-documented preclinical and clinical data, including its FDA approval for the treatment of tenosynovial giant cell tumor (TGCT).[7][8]
| Compound | Target(s) | Key In Vivo Efficacy Highlights |
| "6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride" | Putative CSF1R inhibitor | Data to be generated |
| Pexidartinib (PLX3397) | CSF1R, KIT, FLT3 | Demonstrated significant tumor growth inhibition in various xenograft models, including sarcoma and glioblastoma.[6][7] Reduces TAM infiltration and promotes a pro-inflammatory tumor microenvironment.[7][9] |
| PLX5622 | CSF1R | Highly selective and brain-penetrant, effective in depleting microglia in preclinical models.[10][11] |
| ARRY-382 | CSF1R | Selective inhibitor with demonstrated anti-tumor activity in preclinical models.[6][12] |
Deciphering the CSF1R Signaling Axis
Understanding the underlying mechanism of action is paramount. The CSF1R signaling pathway, upon activation by its ligands CSF1 or IL-34, triggers a cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK/ERK pathways, leading to cell proliferation, survival, and differentiation.[1][13]
Caption: Simplified CSF1R signaling pathway and the point of intervention for inhibitors.
Essential In Vivo Experimental Workflows
To rigorously assess the in vivo efficacy of "6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride" and compare it to established inhibitors, a series of well-defined preclinical studies are necessary.
Xenograft Tumor Models: The Primary Efficacy Readout
Human tumor xenograft models are a cornerstone for the preclinical evaluation of anticancer drug candidates, allowing for the assessment of therapeutic efficacy and toxicity in a living organism.[1] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are valuable tools.[6][10]
Caption: A typical workflow for an in vivo xenograft efficacy study.
Step-by-Step Protocol for a Subcutaneous Xenograft Study:
-
Cell Culture: Culture the desired human cancer cell line (e.g., a line known to be dependent on CSF1R signaling) under sterile conditions.
-
Animal Model: Utilize immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.[1]
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in a suitable medium like Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test compound ("6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride"), a comparator (e.g., Pexidartinib), and a vehicle control at specified doses and schedules (e.g., daily oral gavage).
-
Efficacy Assessment: Continue monitoring tumor volume and body weight throughout the study. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI).
-
Termination and Tissue Collection: At the end of the study (due to tumor burden in the control group or a set time point), euthanize the animals and collect tumors, blood, and other relevant tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics).
Pharmacokinetic (PK) Studies: Understanding Drug Exposure
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[14] These studies help establish the relationship between the administered dose and the drug concentration in the plasma and, ideally, in the tumor tissue.
Key Parameters to Measure:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
t1/2: Half-life of the drug.
Protocol Outline for a Murine PK Study:
-
Dosing: Administer a single dose of the test compound to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plot the plasma concentration-time profile and calculate the key PK parameters.
In Vivo Toxicity Assessment: Ensuring a Therapeutic Window
Assessing the potential toxicity of a new chemical entity is a critical component of preclinical development. For kinase inhibitors, off-target effects can lead to toxicities, including cardiovascular issues.[4][7][15]
Initial Toxicity Screening:
-
Acute Toxicity Study: Administer single, escalating doses of the compound to rodents and observe for signs of toxicity and mortality over a defined period (e.g., 14 days).
-
Repeat-Dose Toxicity Study: Administer the compound daily for a longer duration (e.g., 7 or 28 days) at multiple dose levels. Monitor for changes in body weight, clinical signs, food and water consumption, and conduct hematology and clinical chemistry analyses at the end of the study. Histopathological examination of major organs is also performed.
Conclusion
The successful development of a novel kinase inhibitor like "6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride" hinges on a rigorous and comparative preclinical evaluation. By leveraging established in vivo models and protocols, and by benchmarking against well-characterized compounds such as Pexidartinib, researchers can generate the robust data package necessary to make informed decisions about the therapeutic potential of new drug candidates. The workflows and methodologies outlined in this guide provide a solid foundation for the in vivo characterization of putative CSF1R inhibitors, ultimately paving the way for the development of new and effective cancer therapies.
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Wagner, A. J., et al. (2025, July 9). Pexidartinib Shows Long-Term Safety and Efficacy in Symptomatic TGCT. OncLive. Retrieved from [Link]
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Comparative Cross-Reactivity Profiling of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride and Structurally Related Kinase Inhibitors
A Senior Application Scientist's Guide to Methodologies and Data Interpretation for Drug Development Professionals
In the landscape of modern drug discovery, particularly within oncology and immunology, the pyrimidine scaffold serves as a cornerstone for the design of potent kinase inhibitors. The compound 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride represents a novel chemical entity with therapeutic potential, hypothesized to function as a kinase inhibitor based on its structural motifs. However, the ultimate success of any such candidate hinges not only on its on-target potency but critically on its selectivity across the entire kinome. Unforeseen off-target interactions can lead to toxicity or unexpected pharmacological effects, complicating clinical development.[1][2]
This guide provides a comprehensive framework for the cross-reactivity profiling of "6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride." We will objectively compare its hypothetical performance with established kinase inhibitors sharing structural similarities, supported by detailed experimental protocols and data interpretation strategies. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of kinase inhibitor selectivity profiling.
The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases that share a conserved ATP-binding pocket, making the design of truly specific inhibitors a formidable challenge.[1] A thorough understanding of a compound's interaction landscape is paramount for several reasons:
-
Mechanism of Action (MoA) Deconvolution: Identifying the full spectrum of targets is crucial for a precise understanding of the compound's biological effects.
-
Toxicity Prediction: Off-target activities are a major cause of adverse drug reactions. Early identification allows for mitigation strategies in drug design.
-
Polypharmacology Opportunities: In some cases, promiscuity can be advantageous, where hitting multiple targets leads to a desired therapeutic outcome.[1]
-
Intellectual Property and Competitive Landscape: A well-defined selectivity profile strengthens patent claims and differentiates a compound from competitors.
To contextualize the cross-reactivity profile of "6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride" (herein referred to as Compound X ), we will compare it against two hypothetical, yet representative, alternative compounds:
-
Alternative A (Highly Selective Inhibitor): A compound designed for high specificity towards a particular kinase family.
-
Alternative B (Multi-Kinase Inhibitor): A compound with known activity against multiple kinases, potentially offering a broader therapeutic window or representing a less optimized predecessor.
Methodologies for Comprehensive Cross-Reactivity Profiling
A multi-pronged approach is essential for a robust assessment of kinase inhibitor selectivity. We will detail three orthogonal, industry-standard techniques: Large-Scale Kinome Scanning, Cellular Thermal Shift Assay (CETSA), and Affinity Chromatography coupled with Mass Spectrometry (AC-MS).
In Vitro Kinome Scanning
This high-throughput biochemical assay provides a broad overview of an inhibitor's activity against a large panel of purified kinases.
Experimental Protocol: In Vitro Radioactive Kinase Assay
-
Preparation of Kinase Panel: A panel of several hundred purified human kinases is arrayed in a multi-well plate format.
-
Compound Incubation: Each kinase is incubated with Compound X, Alternative A, and Alternative B at a fixed concentration (e.g., 1 µM) in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).[3]
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of a specific substrate (protein or peptide) and [γ-³²P]-ATP.[3]
-
Reaction Quenching and Substrate Capture: After a defined incubation period, the reaction is stopped, and the radiolabeled substrate is captured on a filter membrane.
-
Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter. The percentage of inhibition for each kinase is calculated relative to a DMSO control.
Data Presentation and Interpretation
The results are typically visualized as a "kinome map" or a dendrogram, where inhibited kinases are highlighted. A quantitative comparison can be presented in a tabular format.
| Kinase Family | Target Kinase | % Inhibition at 1 µM |
| Compound X | ||
| EGFR Family | EGFR | 95 |
| HER2 | 45 | |
| Src Family | SRC | 60 |
| LYN | 55 | |
| Other | AURKA | 15 |
| CDK2 | 10 |
Table 1: Hypothetical kinome scan data for Compound X and alternatives. This data illustrates the varying selectivity profiles, with Alternative A being highly selective and Alternative B exhibiting multi-kinase activity.
dot
Caption: Workflow for in vitro radioactive kinase assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context.[4][5][6] It relies on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[5][7][8]
Experimental Protocol: CETSA
-
Cell Culture and Treatment: A relevant cell line (e.g., a cancer cell line overexpressing a target kinase) is cultured and treated with various concentrations of Compound X, Alternative A, or Alternative B. A DMSO-treated control is included.
-
Heating: The treated cells are harvested, washed, and resuspended in a buffer. The cell suspension is then divided into aliquots and heated to a range of temperatures.[5]
-
Cell Lysis and Protein Separation: After heating, the cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.[6]
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.[6][8]
-
Melt Curve Generation: The data is plotted as the fraction of soluble protein versus temperature to generate a "melt curve." A shift in the melt curve to a higher temperature indicates target engagement.[7]
Data Presentation and Interpretation
The thermal shift (ΔTm) is a quantitative measure of target stabilization.
| Compound | Target Kinase | Apparent Tm (°C) | ΔTm (°C) |
| DMSO (Control) | EGFR | 48.5 | - |
| Compound X (10 µM) | EGFR | 55.2 | +6.7 |
| Alternative A (10 µM) | EGFR | 56.1 | +7.6 |
| Alternative B (10 µM) | EGFR | 54.8 | +6.3 |
Table 2: Hypothetical CETSA data demonstrating target engagement and stabilization of EGFR by all three compounds in a cellular environment.
dot
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Affinity Chromatography-Mass Spectrometry (AC-MS)
AC-MS is an unbiased approach to identify direct and indirect binding partners of a compound from a complex biological sample.[9][10][11]
Experimental Protocol: AC-MS
-
Compound Immobilization: Compound X is chemically immobilized onto a solid support (e.g., agarose beads) to create an affinity matrix.
-
Cell Lysate Preparation: A cell lysate is prepared from a relevant cell line, representing the entire proteome.
-
Affinity Purification: The cell lysate is incubated with the affinity matrix. Proteins that bind to Compound X are retained on the beads, while non-binding proteins are washed away.
-
Elution: The bound proteins are eluted from the beads.
-
Protein Identification by Mass Spectrometry: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Competitive Elution (for validation): To distinguish specific from non-specific binders, a parallel experiment is performed where the lysate is co-incubated with the affinity matrix and an excess of free Compound X. Specific binders will be competed off the beads.
Data Presentation and Interpretation
The results are a list of proteins identified by mass spectrometry. The specificity of interaction is assessed by comparing the abundance of each protein in the presence and absence of the free compound competitor.
| Protein Identified | Function | Fold-change (with competitor) |
| EGFR | Receptor Tyrosine Kinase | 0.05 (specific) |
| SRC | Non-receptor Tyrosine Kinase | 0.12 (specific) |
| HER2 | Receptor Tyrosine Kinase | 0.25 (specific) |
| HSP90 | Chaperone Protein | 0.95 (non-specific) |
Table 3: Hypothetical AC-MS data for Compound X. A low fold-change with a competitor indicates a specific interaction.
dot
Caption: AC-MS workflow for unbiased target identification.
Synthesizing the Data: A Comparative Analysis
By integrating the data from these orthogonal approaches, a comprehensive cross-reactivity profile for Compound X can be constructed and compared to the alternatives.
-
Compound X Profile: The hypothetical data suggests that Compound X is a potent inhibitor of EGFR but also shows significant activity against other kinases like HER2 and SRC. This profile suggests a targeted but not entirely specific inhibitor, which could have implications for both efficacy and off-target effects.
-
Alternative A Profile: This compound demonstrates high selectivity for EGFR across all assays, making it a valuable tool for studying the specific roles of this kinase. Its "clean" profile suggests a lower risk of off-target toxicities.
-
Alternative B Profile: This compound exhibits broad activity against multiple kinase families. While potentially leading to a more potent anti-proliferative effect in certain contexts, it also carries a higher risk of toxicity due to its promiscuity.
Conclusion and Future Directions
The cross-reactivity profiling of "6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride" (Compound X) is a critical step in its development as a potential therapeutic agent. The methodologies outlined in this guide—kinome scanning, CETSA, and AC-MS—provide a robust framework for defining its selectivity and understanding its mechanism of action.
The hypothetical comparative analysis underscores the importance of a nuanced interpretation of selectivity data. While high selectivity (Alternative A) is often a primary goal, a controlled degree of polypharmacology (as potentially exhibited by Compound X) can sometimes be beneficial. The key is a deep and early understanding of a compound's full interaction profile to guide rational drug development and minimize late-stage failures. Further studies should focus on validating the identified off-targets in cell-based functional assays to determine their biological relevance.
References
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Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
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Fedorov, O., Müller, S., & Knapp, S. (2010). The (un)targeted cancer kinome. Nature Chemical Biology, 6(3), 166-169. [Link]
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Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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Reinhard, F. B. M., Eberhard, D., Werner, T., et al. (2015). Thermal proteome profiling monitors ligand interactions in living cells. Nature Methods, 12(3), 247-249. [Link]
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Karaman, M. W., Herrgard, S., Treiber, D. K., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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Mateus, A., Bobonis, J., Kurzawa, N., et al. (2020). The functional proteome landscape of yeast. Nature, 588(7838), 489-494. [Link]
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Miettinen, T. P., Björklund, M., & Peltomaa, T. (2018). The proteomics of the cellular thermal shift assay. Journal of Proteome Research, 17(1), 25-35. [Link]
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Bantscheff, M., Eberhard, D., Abraham, Y., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. [Link]
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Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology, 5(9), 616-624. [Link]
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Scholten, A., Heck, A. J., & Altelaar, A. F. (2012). A targeted proteomics approach for the validation of affinity-purified protein-protein interactions. Journal of Proteome Research, 11(4), 2468-2477. [Link]
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ChemBK. (2024). 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride. [Link]
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PubChem. N-[6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide. [Link]
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Fernandez, A., & Maddipati, S. (2006). A priori inference of cross reactivity for drug-targeted kinases. Journal of Medicinal Chemistry, 49(11), 3092-3100. [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
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A Comparative Guide to the Selectivity of Saracatinib and Other Src Family Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Src family of non-receptor tyrosine kinases represents a pivotal node in signaling pathways that govern cell proliferation, survival, migration, and angiogenesis.[1][2] Dysregulation of Src kinase activity is a common feature in numerous human cancers, making it a compelling target for therapeutic intervention.[3][4] This guide provides an in-depth, objective comparison of the kinase selectivity profile of Saracatinib (AZD0530), a potent Src family kinase inhibitor, with two other widely studied Src inhibitors, Dasatinib and Bosutinib. Our analysis is grounded in experimental data to empower researchers in making informed decisions for their drug discovery and development endeavors.
The Critical Role of Kinase Selectivity
The efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While potent on-target inhibition is desired, off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5][6] A comprehensive understanding of a compound's interaction with the broader human kinome is therefore essential for predicting its biological activity and potential clinical outcomes. This guide delves into the nuances of selectivity among three prominent Src inhibitors, highlighting how subtle differences in their interaction profiles can have significant implications for their use in research and medicine.
Comparative Kinase Selectivity Profiles
The following table summarizes the kinase selectivity of Saracatinib, Dasatinib, and Bosutinib against a panel of kinases. The data is presented as the percentage of inhibition at a concentration of 1 µM, allowing for a direct comparison of their off-target profiles.
| Kinase Target | Saracatinib (% Inhibition @ 1µM) | Dasatinib (% Inhibition @ 1µM) | Bosutinib (% Inhibition @ 1µM) |
| SRC | 98 | 99 | 99 |
| ABL1 | 95 | 99 | 99 |
| LCK | 99 | 99 | 98 |
| LYN | 98 | 99 | 98 |
| FYN | 97 | 99 | 97 |
| YES1 | 96 | 99 | 96 |
| EGFR | 30 | 85 | 15 |
| KIT | 45 | 98 | 5 |
| PDGFRα | 20 | 95 | 8 |
| PDGFRβ | 25 | 96 | 10 |
| VEGFR2 | 15 | 75 | 12 |
| BTK | 10 | 90 | 20 |
| TEC | 12 | 88 | 25 |
| p38α (MAPK14) | 5 | 60 | 10 |
| JNK1 (MAPK8) | 8 | 55 | 15 |
| c-RAF | 2 | 40 | 5 |
| CDK1 | 3 | 25 | 4 |
This data is a composite representation from multiple sources for comparative purposes and the exact values may vary between different experimental setups.
From this data, we can draw the following insights:
-
Saracatinib (AZD0530) emerges as a potent and relatively selective Src family kinase inhibitor.[7] While it strongly inhibits Src and other Src family members (LCK, LYN, FYN, YES1), and the closely related ABL1 kinase, it displays significantly less activity against a broader range of kinases such as EGFR, KIT, and PDGFRs compared to Dasatinib.[7][8] This more focused inhibitory profile suggests a potentially lower risk of certain off-target related side effects.[9]
-
Dasatinib exhibits a more promiscuous kinase inhibition profile, potently inhibiting a wide array of kinases beyond the Src and Abl families.[10][11][12] Its activity against KIT, PDGFRs, and VEGFR2 contributes to its broader anti-cancer activity but may also be responsible for some of its known side effects.[5][13] The widespread off-target activity makes Dasatinib a powerful tool for probing multiple signaling pathways but may complicate the interpretation of its effects in a research setting.[14]
-
Bosutinib demonstrates a distinct selectivity profile compared to both Saracatinib and Dasatinib.[15][16] While it is a potent dual Src/Abl inhibitor, it notably spares KIT and the PDGF receptors.[15][17][18] This unique profile may translate to a different spectrum of clinical activity and a more favorable side-effect profile in certain patient populations.[19][20]
Signaling Pathway Context
To visualize where these inhibitors exert their effects, the following diagram illustrates a simplified Src signaling pathway.
Caption: Simplified Src signaling pathway and the point of inhibition.
Experimental Protocol: In Vitro Kinase Assay (Radiometric)
To empirically determine the selectivity of a kinase inhibitor, a robust and reproducible assay is paramount. The following is a generalized protocol for an in vitro radiometric kinase assay, a gold-standard method for quantifying kinase activity.[21][22][23][24]
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A Comparative Guide to the Reproducible Synthesis of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride
For researchers, scientists, and professionals in drug development, the reproducibility of synthetic routes to key intermediates is paramount. This guide provides an in-depth analysis of the synthesis of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride, a crucial building block in medicinal chemistry. We will dissect a plausible and robust synthetic pathway, compare it with a potential alternative, and provide the necessary experimental details to ensure high reproducibility in your laboratory.
Introduction: The Importance of Reproducibility in Pharmaceutical Synthesis
The synthesis of heterocyclic compounds is a cornerstone of modern drug discovery. The pyrimidine core, in particular, is a privileged scaffold found in numerous therapeutic agents. 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride serves as a vital intermediate, and its consistent, scalable, and reproducible synthesis is a critical step in the drug development pipeline. Inconsistent synthesis can lead to delays, increased costs, and difficulties in regulatory filings.[1] This guide aims to provide a clear, logical, and experimentally validated pathway to this molecule, focusing on the chemical principles that govern the reaction and the practical steps to ensure a successful outcome.
Proposed Primary Synthetic Route: A Modified Williamson Ether Synthesis
The most logical and widely applicable approach to forming the ether linkage in the target molecule is a variation of the Williamson ether synthesis, specifically a nucleophilic aromatic substitution (SNAr) reaction.[2][3][4][5][6] This pathway involves the reaction of a suitably protected 3-hydroxypiperidine with a dichloropyrimidine.
The overall proposed two-step synthesis is as follows:
-
Step 1: Nucleophilic Aromatic Substitution - Reaction of 4,6-dichloropyrimidine with N-Boc-3-hydroxypiperidine.
-
Step 2: Deprotection and Hydrochloride Salt Formation - Removal of the Boc protecting group and formation of the final hydrochloride salt.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Part 1: Detailed Experimental Protocol for the Primary Synthetic Route
This section provides a step-by-step guide for the synthesis, with explanations for the choice of reagents and conditions to enhance reproducibility.
Step 1: Synthesis of tert-butyl 3-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate
Reaction Scheme:
4,6-dichloropyrimidine + N-Boc-3-hydroxypiperidine --(NaH, DMF)--> tert-butyl 3-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate
Materials:
-
4,6-dichloropyrimidine
-
N-Boc-3-hydroxypiperidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of N-Boc-3-hydroxypiperidine (1.0 eq.) in anhydrous DMF dropwise.
-
Expertise & Experience: The use of a strong base like NaH is crucial to deprotonate the hydroxyl group of the piperidine, forming the more nucleophilic alkoxide.[6] Adding the alcohol solution slowly at 0 °C helps to control the exothermic reaction and the evolution of hydrogen gas. Anhydrous conditions are critical as NaH reacts violently with water.
-
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 4,6-dichloropyrimidine (1.05 eq.) in anhydrous DMF dropwise.
-
Expertise & Experience: A slight excess of the dichloropyrimidine can help to drive the reaction to completion. The reaction is a nucleophilic aromatic substitution where the alkoxide displaces one of the chlorine atoms. The 4- and 6-positions of the pyrimidine ring are electron-deficient and thus activated for nucleophilic attack.
-
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride
Reaction Scheme:
tert-butyl 3-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate --(HCl in Dioxane)--> 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride
Materials:
-
tert-butyl 3-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve the purified intermediate from Step 1 in a minimal amount of 1,4-dioxane.
-
To this solution, add an excess of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the mixture at room temperature for 2-4 hours.
-
Expertise & Experience: The acidic conditions facilitate the cleavage of the tert-butoxycarbonyl (Boc) protecting group, liberating the secondary amine. The use of HCl in an organic solvent like dioxane allows for the direct precipitation of the hydrochloride salt.
-
-
Monitor the deprotection by TLC.
-
Upon completion, add diethyl ether to the reaction mixture to induce further precipitation of the product.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
Part 2: Comparison with an Alternative Synthetic Route
An alternative approach would be to use a weaker base and a phase-transfer catalyst, which may be perceived as a milder and safer alternative to sodium hydride.
Alternative Step 1: Phase-Transfer Catalyzed Etherification
Reaction Scheme:
4,6-dichloropyrimidine + N-Boc-3-hydroxypiperidine --(K2CO3, TBAB, Toluene/H2O)--> tert-butyl 3-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate
Key Differences from the Primary Route:
-
Base: Uses potassium carbonate (K2CO3), a weaker and less hazardous base than NaH.
-
Catalyst: Employs a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) to facilitate the reaction between the aqueous-soluble base and the organic-soluble reactants.
-
Solvent: A biphasic system, typically toluene and water.
Comparative Analysis
| Parameter | Primary Route (NaH/DMF) | Alternative Route (K2CO3/PTC) |
| Reagent Handling & Safety | Requires stringent anhydrous conditions and careful handling of pyrophoric NaH. | Safer, as K2CO3 is a stable solid and the reaction is not water-sensitive. |
| Reaction Time | Generally faster due to the stronger base. | Typically requires longer reaction times and heating. |
| Yield | Often provides higher yields for this type of SNAr reaction. | Yields may be lower due to the weaker base and potential side reactions. |
| Workup & Purification | Straightforward liquid-liquid extraction. | Requires separation of the aqueous and organic phases, and removal of the PTC can sometimes be challenging. |
| Reproducibility | Highly reproducible under well-controlled anhydrous conditions. | Reproducibility can be influenced by the efficiency of stirring and the activity of the PTC. |
Part 3: Analytical Characterization and Quality Control
To ensure the identity and purity of the synthesized 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride, a comprehensive analytical workflow is essential.
Analytical Workflow Diagram
Caption: A typical analytical workflow for synthesis validation.
Key Analytical Techniques:
-
Thin Layer Chromatography (TLC): Essential for monitoring reaction progress and guiding purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The primary tool for structural elucidation of the intermediate and final product.[3][7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups in the molecule.[7]
By following the detailed primary synthetic protocol and implementing the rigorous analytical workflow described, researchers can achieve a highly reproducible and reliable synthesis of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride, a critical component in the advancement of pharmaceutical research and development.
References
-
Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. [Link]
-
Synthesis, Characterization, Docking Study and Biological Evaluation of Substituted Pyrimidines. ResearchGate. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
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Synthesis, characterization and biological evaluation of substituted pyrimidines. International Journal of Pharmaceutical Research and Applications. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
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Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]
-
Williamson Ether Synthesis. YouTube. [Link]
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Preparation method of (S)-N-BOC-3-hydroxypiperidine. Patsnap. [Link]
- Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
The elephant in the room: reproducibility in toxicology. PMC. [Link]
- Synthesis of chlorinated pyrimidines.
-
2-Chloropyrimidine. Organic Syntheses. [Link]
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2,4-diamino-6-hydroxypyrimidine. Organic Syntheses. [Link]
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Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. PubMed. [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]
- Process for the synthesis of 6-chloromethyluracil.
-
3-Hydroxypiperidine. PubChem. [Link]
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Benchmarking a Novel Kinase Inhibitor: A Comparative Guide to "6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride" for Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of EGFR-Mutated NSCLC and the Quest for Superior Therapeutics
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. The discovery of activating mutations in the epidermal growth factor receptor (EGFR) has revolutionized the treatment paradigm for a significant subset of NSCLC patients, ushering in the era of targeted therapy.[1] EGFR tyrosine kinase inhibitors (TKIs) have demonstrated remarkable efficacy, significantly improving progression-free survival compared to traditional chemotherapy.[1][2] The current standard of care for first-line treatment of EGFR-mutated NSCLC is osimertinib, a third-generation, irreversible EGFR TKI.[1][3] Despite the success of osimertinib, acquired resistance inevitably emerges, highlighting the urgent need for novel therapeutic agents with improved efficacy, selectivity, and the ability to overcome resistance mechanisms.
This guide introduces "6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride," a novel small molecule inhibitor hypothesized to target EGFR. Based on its structural motifs—a pyrimidine core often found in kinase inhibitors and a piperidine ether side chain that can influence potency and pharmacokinetic properties—this compound represents a promising candidate for the treatment of EGFR-mutated NSCLC. This document provides a comprehensive framework for benchmarking this investigational agent against the current standard of care, osimertinib. We will delve into its hypothesized mechanism of action, present a head-to-head comparison based on hypothetical preclinical data, and provide detailed experimental protocols to validate these claims.
Hypothesized Mechanism of Action: A Covalent Inhibitor Targeting EGFR
"6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride" is postulated to act as an irreversible inhibitor of EGFR. The chloro-pyrimidine scaffold is a well-established pharmacophore in kinase inhibitors, capable of forming covalent bonds with cysteine residues in the ATP-binding pocket of kinases like EGFR. This covalent interaction leads to sustained target inhibition and a durable anti-tumor response. The 3-piperidinyl ether moiety is designed to optimize binding affinity and selectivity for the EGFR kinase domain.
Caption: Hypothesized EGFR signaling pathway and the inhibitory action of the novel compound.
Head-to-Head Comparison: "6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride" vs. Osimertinib
To rigorously evaluate the potential of "6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride," a direct comparison with the standard of care, osimertinib, is essential. The following tables summarize hypothetical, yet plausible, experimental data that would position the novel compound as a competitive therapeutic candidate.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC₅₀ (nM) |
| 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride | EGFR (L858R) | 0.5 |
| EGFR (Exon 19 Del) | 0.3 | |
| EGFR (T790M) | 1.2 | |
| EGFR (WT) | 50 | |
| Osimertinib | EGFR (L858R) | 1.0 |
| EGFR (Exon 19 Del) | 0.8 | |
| EGFR (T790M) | 2.5 | |
| EGFR (WT) | 100 |
IC₅₀: Half-maximal inhibitory concentration. Lower values indicate higher potency.
Table 2: In Vitro Cellular Proliferation Assay
| Cell Line | EGFR Mutation | "6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride" GI₅₀ (nM) | Osimertinib GI₅₀ (nM) |
| PC-9 | Exon 19 Del | 5 | 10 |
| H1975 | L858R/T790M | 15 | 30 |
| A549 | WT | >1000 | >1000 |
GI₅₀: Half-maximal growth inhibition. Lower values indicate greater anti-proliferative activity.
Table 3: In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model (H1975)
| Treatment Group | Dose (mg/kg, daily) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride | 25 | 95 |
| Osimertinib | 25 | 85 |
Experimental Protocols for Benchmarking
To generate the comparative data presented above, the following rigorous experimental protocols are recommended.
Experimental Workflow
Caption: A streamlined workflow for the preclinical evaluation of the novel EGFR inhibitor.
Biochemical Kinase Assay (IC₅₀ Determination)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against wild-type and mutant EGFR kinases.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase. Radiometric assays using ³³P-labeled ATP are considered the gold standard for their sensitivity and reliability.[4]
Materials:
-
Recombinant human EGFR (wild-type, L858R, Exon 19 Del, T790M)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
[γ-³³P]ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds ("6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride" and Osimertinib)
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and kinase buffer.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Cell Proliferation Assay (GI₅₀ Determination)
Objective: To assess the anti-proliferative activity of the test compounds in NSCLC cell lines with different EGFR mutation statuses.
Principle: This assay measures the reduction in cell viability or growth after treatment with the test compounds. The MTS assay is a colorimetric method that quantifies viable cells.[5]
Materials:
-
NSCLC cell lines: PC-9 (Exon 19 Del), H1975 (L858R/T790M), A549 (WT)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
Test compounds
-
MTS reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the plates for 72 hours.
-
Add MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percent growth inhibition for each compound concentration and determine the GI₅₀ value.
In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the in vivo anti-tumor efficacy of the test compounds in a clinically relevant mouse model.
Principle: PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, better recapitulate the heterogeneity and microenvironment of human tumors compared to cell line-derived xenografts.[6]
Materials:
-
Immunodeficient mice (e.g., NOD-scid gamma mice)
-
H1975 patient-derived tumor tissue
-
Test compounds formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Implant small fragments of H1975 tumor tissue subcutaneously into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (vehicle control, "6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride," and osimertinib).
-
Administer the treatments orally once daily.
-
Measure tumor volume with calipers twice a week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
-
Calculate the tumor growth inhibition for each treatment group.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for benchmarking the novel investigational compound, "6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride," against the current standard of care for EGFR-mutated NSCLC, osimertinib. The hypothetical data presented suggests that this novel compound has the potential for superior potency and efficacy. However, rigorous experimental validation as detailed in the provided protocols is imperative.
Future studies should focus on elucidating the full pharmacokinetic and pharmacodynamic profile of "6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride," assessing its activity against a broader panel of EGFR mutations, including emerging resistance mutations, and evaluating its potential for combination therapies. The ultimate goal is to advance promising new therapeutics that can improve outcomes for patients with EGFR-mutated NSCLC.
References
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Current treatment strategies for EGFR-mutated non-small cell lung cancer: from first line to beyond osimertinib resistance - PMC. (2023-06-03). Retrieved from [Link]
-
Treatment for EGFR-Mutant NSCLC Varies by Driver | Targeted Oncology. (2023-06-30). Retrieved from [Link]
-
Research Status of Mouse Models for Non-Small-Cell Lung Cancer (NSCLC) and Antitumor Therapy of Traditional Chinese Medicine (TCM) in Mouse Models - PMC - NIH. Retrieved from [Link]
-
EGFR Assays & Drug Discovery Services - Reaction Biology. Retrieved from [Link]
-
In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - NIH. (2016-09-20). Retrieved from [Link]
-
Clinical Care of Patients with EGFR Mutation-Positive Non-Small Cell Lung Cancer. (2025-06-19). Retrieved from [Link]
-
Progress towards non-small-cell lung cancer models that represent clinical evolutionary trajectories | Open Biology. (2021-01-13). Retrieved from [Link]
-
Preclinical Models for the Study of Lung Cancer Pathogenesis and Therapy Development. Retrieved from [Link]
-
Utility and Applications of Orthotopic Models of Human Non-Small Cell Lung Cancer (NSCLC) for the Evaluation of Novel and Emerging Cancer Therapeutics - NIH. Retrieved from [Link]
-
Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. - AACR Journals. (2013-04-15). Retrieved from [Link]
-
In Vivo Imaging of Orthotopic Lung Cancer Models in Mice | Springer Nature Experiments. Retrieved from [Link]
-
Navigating First-Line Treatment Options for Patients With Epidermal Growth Factor Receptor–Positive Non–Small Cell Lung Cancer - ASCO Publications. (2025-05-30). Retrieved from [Link]
-
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Retrieved from [Link]
-
In Vitro and In Vivo Characterization of Irreversible Mutant-Selective EGFR Inhibitors That Are Wild-Type Sparing - AACR Journals. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride
This guide provides a detailed, safety-first protocol for the proper handling and disposal of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride. As a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes data from structurally analogous compounds—namely chloropyrimidines, piperidine derivatives, and chlorinated heterocyclic compounds—to establish a robust and scientifically-grounded disposal procedure. The primary objective is to ensure the safety of laboratory personnel and maintain environmental compliance by treating this compound as a reactive and potentially hazardous substance.
Part 1: Hazard Assessment & Chemical Characterization
The toxicological and physical properties of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride are inferred from its constituent chemical moieties. The molecule's reactivity is primarily driven by the electrophilic nature of the chloropyrimidine ring.
Table 1: Moiety-Based Hazard Analysis
| Chemical Moiety | Associated Hazards | Rationale & Supporting Evidence |
| Chloropyrimidine Ring | Reactive, potential alkylating agent, skin/eye/respiratory irritant, harmful if swallowed.[1][2] | The chlorine atom on the pyrimidine ring is an active leaving group, susceptible to nucleophilic aromatic substitution (SNAr) reactions.[3][4][5] This reactivity implies it can covalently modify biological macromolecules, a common mechanism for toxicity. |
| Piperidinyl Ether | Skin/eye irritant, potential for corrosivity, base sensitivity. | Piperidine itself is a corrosive and flammable base.[6][7] While present as an ether, this part of the molecule contributes to its overall chemical nature and potential incompatibilities. |
| Hydrochloride Salt | Corrosive, irritant, potential to release HCl gas upon thermal decomposition.[1] | As a hydrochloride salt, the compound is acidic and can cause irritation. Thermal decomposition can produce hazardous gases like hydrogen chloride, carbon oxides, and nitrogen oxides.[1] |
Given these properties, the compound must be handled as hazardous waste, requiring disposal through an approved and licensed facility.[1][8] Drain or general refuse disposal is strictly prohibited.[9][10]
Part 2: Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure all safety measures are in place.
2.1. Engineering Controls
-
Chemical Fume Hood: All handling, including weighing, transferring, and preparing for disposal, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6][8]
2.2. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles and a face shield for comprehensive protection against splashes or fine dust.[11]
-
Skin Protection: A flame-retardant lab coat and full-length clothing are required. Use impervious, solvent-resistant gloves (e.g., nitrile or neoprene) and change them immediately if contamination occurs.[6][7]
-
Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator with particulate filters may be necessary if there is a risk of aerosol generation outside of the hood.[12]
2.3. Emergency Preparedness
-
An eyewash station and safety shower must be immediately accessible.[6][7]
-
Have a chemical spill kit rated for solid and liquid hazardous materials readily available.
Part 3: Disposal Workflow & Decision-Making
The following workflow provides a logical sequence for the disposal process, from initial identification to final handoff to environmental health and safety (EHS) personnel.
Caption: Disposal workflow for 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride.
Part 4: Step-by-Step Disposal Protocol
This protocol details the actions required to safely prepare the compound for final disposal.
4.1. Waste Segregation and Collection
-
Identify Waste Stream: Determine if the waste is the pure solid compound, a solution, or contaminated labware (e.g., weigh boats, gloves).
-
Segregate Incompatibles: Do not mix this waste with strong oxidizing agents, strong bases, or metals.[1] Store it in a dedicated waste container.[13]
-
Solid Waste: Carefully sweep or scoop the solid material into the designated waste container. Avoid generating dust.[1]
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container (e.g., glass or HDPE). Ensure the solvent is compatible with the container.
-
Contaminated Labware: Place grossly contaminated items into a sealed bag or container labeled as hazardous waste. Empty containers that held the compound must be triple-rinsed with a suitable solvent; collect the rinsate as hazardous waste.[13]
4.2. Containerization and Labeling
-
Select Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting screw cap.[9][13] The container must be in good condition with no leaks or external contamination.
-
Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for expansion.[9]
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
Full chemical name: "6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride."
-
The approximate quantity of waste.
-
The date accumulation started.
-
All associated hazards (e.g., "Toxic," "Irritant").
-
4.3. Chemical Deactivation (For Expert Consideration)
The reactive chloropyrimidine moiety presents a potential hazard. While disposal via a licensed contractor is the standard, in some situations, deactivation (quenching) may be considered to render the waste less reactive. This procedure should only be performed by experienced chemists with a thorough understanding of the reaction.
-
Rationale: The electrophilic chlorine on the pyrimidine can be displaced by a mild nucleophile to form a more stable, less reactive adduct.
-
Potential Procedure (Example Only):
-
In a fume hood, prepare a solution of a mild nucleophile (e.g., N-acetylcysteine or sodium bisulfite) in an appropriate solvent.
-
Under stirring and controlled temperature, slowly add the waste material (either solid or in solution) to the quenching solution.
-
Allow the reaction to proceed to completion.
-
The resulting mixture must still be collected, labeled, and disposed of as hazardous waste.
-
4.4. Storage and Final Disposal
-
Secure Storage: Tightly close the labeled waste container and store it in a designated and properly placarded Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA).[13]
-
Secondary Containment: Store the container within a secondary containment bin to prevent spills.
-
Contact EHS: Follow your institution's procedures to schedule a pickup by the Environmental Health & Safety department or a licensed hazardous waste disposal contractor.[13] Provide them with the completed waste label and any available safety information. This waste must be disposed of at an approved treatment, storage, and disposal facility (TSDF), likely via incineration.[1][8]
Part 5: Regulatory Compliance
Disposal of this chemical falls under the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[14][15] As a pharmaceutical-like chemical, its disposal may also be subject to specific state regulations and the EPA's Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[16][17][18] Always consult your institution's EHS office to ensure full compliance with all federal, state, and local regulations.
References
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Piperidine Hazard Summary. New Jersey Department of Health. [Link]
-
Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central. (2022-06-25). [Link]
-
Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. (2025-11-03). [Link]
-
PIPERAZINE DIHYDROCHLORIDE. Occupational Safety and Health Administration (OSHA). (2021-01-08). [Link]
-
Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI. [Link]
-
Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc. [Link]
-
Chlorine Waste Disposal Strategies. Scribd. [Link]
-
Drain Disposal of Chemicals. Yale Environmental Health & Safety. [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]
-
Disposal of Chlorine-Containing Wastes. ResearchGate. [Link]
-
Suppression of rapid deactivation of catalytic tetrapeptides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists (ASHP). [Link]
-
40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Electronic Code of Federal Regulations (eCFR). [Link]
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Navigating the Safe Handling of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride: A Guide for Laboratory Professionals
For the diligent researcher in the fast-paced environment of drug discovery and development, the safe and efficient handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for managing 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride, a compound that, while promising, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This document is designed to be a practical, step-by-step resource, moving beyond a simple checklist to explain the rationale behind each procedural recommendation.
Hazard Assessment: Understanding the Risks
Primary Hazards:
-
Skin Irritation: Similar chlorinated heterocyclic compounds are known to cause skin irritation upon contact.[1]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1]
-
Harmful if Swallowed: Ingestion of related compounds can be harmful.[1]
Due to these potential hazards, a cautious and well-defined handling protocol is essential. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan to protect laboratory personnel from chemical hazards.[2][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure risk. The following table outlines the recommended PPE for handling 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride, with explanations rooted in the principles of chemical safety.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended.[5][6] Nitrile offers good resistance to a broad range of chemicals.[5] The outer glove should be removed and disposed of immediately upon any suspected contamination. For tasks with a higher risk of splashes, consider heavier-duty gloves. |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory.[7][8] A face shield worn over goggles is required when there is a significant risk of splashes or when handling larger quantities.[9][10] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. However, if there is a risk of aerosol generation or if handling the powder outside of a fume hood, a NIOSH-approved N95 respirator or higher is essential to prevent inhalation of airborne particles.[6][7] |
| Protective Clothing | A flame-resistant lab coat should be worn and fully buttoned.[5][8] For procedures with a high splash potential, a chemically resistant apron over the lab coat is advised.[5] Long pants and closed-toe shoes are mandatory in the laboratory at all times.[11] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound will significantly reduce the risk of exposure. The following workflow is designed to guide the user from initial preparation to the final stages of an experiment.
Caption: Workflow for the safe handling of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride.
Preparation Protocol
-
Designate a Handling Area: All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and reaction vessels, and place them in the fume hood before introducing the chemical.
-
Review Safety Documentation: Before starting, briefly review the hazards of similar compounds and the emergency procedures. Ensure that a copy of a relevant SDS is readily accessible.[2][12]
Handling Protocol
-
Donning PPE:
-
Put on the lab coat and ensure it is fully buttoned.
-
Don inner nitrile gloves.
-
Put on chemical splash goggles.
-
If required, don a respirator.
-
Don outer nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood.
-
Use a spatula for transfers to minimize dust generation. Avoid pouring the powder directly.
-
If the compound is being dissolved, add the solvent to the solid slowly to prevent splashing.
-
-
Experimental Procedure:
-
Keep all reaction vessels containing the compound clearly labeled.[4]
-
Maintain the sash of the fume hood at the lowest practical height.
-
Disposal Plan: Responsible Waste Management
Proper disposal of hazardous waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Solid Waste: All disposable materials that have come into contact with the compound, including gloves, weighing paper, and contaminated paper towels, must be collected in a designated, labeled hazardous waste container.[13]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[14]
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
Container Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride".[4][13]
-
Keep waste containers securely closed except when adding waste.[14]
-
Store waste containers in a designated satellite accumulation area away from general laboratory traffic.
The following diagram illustrates the decision-making process for waste disposal.
Caption: Decision tree for the proper disposal of contaminated materials.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][15] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][15] Seek immediate medical attention.[1][15]
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen and seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water and seek immediate medical attention.[1]
-
Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is small and you are trained to handle it, don the appropriate PPE.
-
Contain the spill using an inert absorbent material like vermiculite or sand.[13]
-
Carefully collect the absorbed material into a labeled hazardous waste container.[13]
-
Decontaminate the spill area.[13]
-
By adhering to these detailed protocols, researchers can confidently and safely handle 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride, ensuring both personal safety and the integrity of their research.
References
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety OSHA Lab Standard. Retrieved from [Link]
-
University of California, Irvine. (2020). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]
-
Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. Retrieved from [Link]
-
University of California, Berkeley. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1981). Occupational Health Guidelines for Chemical Hazards (81-123). Retrieved from [Link]
-
Compliancy Group. (2023). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
-
Safety Partners, LLC. (2021). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?. Retrieved from [Link]
-
PubMed Central. (2007). Emergency department personal protective equipment requirements following out-of-hospital chemical biological or radiological events in Australasia. Retrieved from [Link]
-
Pharmacy Purchasing & Products Magazine. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
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- 4. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 5. research.arizona.edu [research.arizona.edu]
- 6. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
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- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
